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2-(1-Hydroxyethyl)Cyclohexanol Documentation Hub

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  • Product: 2-(1-Hydroxyethyl)Cyclohexanol
  • CAS: 60713-86-2

Core Science & Biosynthesis

Foundational

Stereochemical Topography and Synthesis of 2-(1-Hydroxyethyl)Cyclohexanol: A Technical Guide

Executive Summary In the realm of modern drug development and complex natural product synthesis, 1,2-disubstituted cyclohexanols serve as indispensable chiral building blocks and transition state mimics. Among these, 2-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug development and complex natural product synthesis, 1,2-disubstituted cyclohexanols serve as indispensable chiral building blocks and transition state mimics. Among these, 2-(1-hydroxyethyl)cyclohexanol represents a structurally dense scaffold characterized by three contiguous stereocenters [1]. The precise control of its stereochemistry—dictating the spatial arrangement of the ring hydroxyl, the side-chain hydroxyl, and the relative ring junction—is critical, as these factors fundamentally govern binding affinity, pharmacokinetics, and downstream reactivity.

This whitepaper provides an in-depth analysis of the structural isomerism of 2-(1-hydroxyethyl)cyclohexanol and outlines a self-validating, stereoselective synthetic protocol. By leveraging the principles of kinetic control and conformational thermodynamics, researchers can predictably access specific diastereomers with high fidelity.

Structural Isomerism & Stereochemical Topography

The molecular architecture of 2-(1-hydroxyethyl)cyclohexanol (


) contains three distinct stereocenters:
  • C1 (Ring): Bearing the secondary hydroxyl group.

  • C2 (Ring): Bearing the 1-hydroxyethyl side chain.

  • C1' (Side Chain): The chiral center of the 1-hydroxyethyl group.

Because there are three stereocenters, the molecule exists as


 possible stereoisomers, which form four distinct diastereomeric pairs of enantiomers. The topographical complexity is further influenced by the conformational dynamics of the cyclohexane ring. The bulky 1-hydroxyethyl group at C2 strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes. Consequently, the relative stereochemistry of the C1 hydroxyl group (axial vs. equatorial) defines the cis or trans relationship of the ring substituents.
  • Trans-Isomers: The C1-OH and C2-substituent are 1,2-diequatorial.

  • Cis-Isomers: The C1-OH is axial, while the C2-substituent remains equatorial.

The relationship between the C1' side-chain hydroxyl and the C2 ring proton is defined as syn or anti, established during the carbon-carbon bond-forming event.

Causality in Stereoselective Synthesis

To selectively synthesize a target diastereomer of 2-(1-hydroxyethyl)cyclohexanol, the synthetic route is decoupled into two stereodetermining events: an aldol addition followed by a diastereoselective ketone reduction.

Aldol Addition: Setting the C2 and C1' Stereocenters

The reaction between cyclohexanone and acetaldehyde generates the C2 and C1' stereocenters. Under standard thermodynamic conditions, this reaction yields a complex mixture of isomers. However, by employing L-proline as an organocatalyst, the reaction proceeds via a rigid enamine intermediate. This enforces a highly ordered, chair-like Zimmerman-Traxler transition state [2]. The steric bulk of the catalyst and the minimization of dipole interactions strongly bias the trajectory of the incoming acetaldehyde, selectively yielding the anti-2-(1-hydroxyethyl)cyclohexanone diastereomer (typically >90% anti selectivity) [3].

Ketone Reduction: Setting the C1 Stereocenter

With the anti stereochemistry locked at C2 and C1', the final C1 stereocenter is established via the reduction of the ketone. The causality of the hydride source selection is paramount [4]:

  • Axial Attack (Small Hydrides): Reagents like

    
     approach the carbonyl from the less sterically hindered axial trajectory (Felkin-Anh model). This pushes the resulting alkoxide into the equatorial position, yielding the thermodynamically stable trans, anti-diol .
    
  • Equatorial Attack (Bulky Hydrides): Reagents like L-Selectride suffer from severe 1,3-diaxial interactions if they attempt an axial approach. They are forced into an equatorial attack, pushing the alkoxide into the axial position, thereby yielding the kinetically favored cis, anti-diol .

ReactionPathway A Cyclohexanone + Acetaldehyde B Aldol Addition (L-Proline Catalyst) A->B C anti-2-(1-hydroxyethyl) cyclohexanone B->C Major (anti) D syn-2-(1-hydroxyethyl) cyclohexanone B->D Minor (syn) E Hydride Reduction (NaBH4 or L-Selectride) C->E F trans, anti-Diol (Equatorial OH) E->F NaBH4 (Axial Attack) G cis, anti-Diol (Axial OH) E->G L-Selectride (Eq. Attack)

Fig 1. Stereoselective synthesis pathway of 2-(1-hydroxyethyl)cyclohexanol.

Experimental Protocol: Self-Validating Workflow

The following methodology describes the synthesis of the trans, anti-diol, incorporating self-validating analytical checkpoints to ensure scientific integrity.

Phase 1: Organocatalytic Aldol Addition

  • Dissolve cyclohexanone (10.0 mmol) and L-proline (1.0 mmol, 10 mol%) in 10 mL of anhydrous DMSO.

  • Cool the mixture to 4°C to enhance kinetic control and suppress dehydration [2].

  • Add acetaldehyde (5.0 mmol) dropwise over 30 minutes.

  • Stir for 24 hours at 4°C. Quench with saturated aqueous

    
     and extract with ethyl acetate.
    
  • Validation Checkpoint: Analyze the crude mixture via

    
     NMR. The anti configuration is confirmed by the characteristic chemical shift and coupling constants of the C1' methine proton.
    

Phase 2: Diastereoselective Reduction

  • Dissolve the purified anti-2-(1-hydroxyethyl)cyclohexanone (2.0 mmol) in 10 mL of methanol at 0°C.

  • Slowly add

    
     (2.5 mmol) in small portions to control the exothermic evolution of hydrogen gas.
    
  • Stir for 2 hours at 0°C, then allow to warm to room temperature.

  • Quench with 1M HCl (dropwise) to destroy excess hydride, then extract with dichloromethane.

Phase 3: Chromatographic Separation & NMR Validation

  • Purify the crude diol via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Validation Checkpoint: The stereochemistry of the C1 carbinol proton is self-validating via

    
     NMR. An axial C1 proton (indicating an equatorial trans-OH) will exhibit large trans-diaxial coupling constants (
    
    
    
    Hz) with the adjacent axial protons on C2 and C6.

Workflow Step1 1. Enamine Formation Step2 2. Aldol Addition Step1->Step2 Step3 3. Ketone Reduction Step2->Step3 Step4 4. Silica Chromatography Step3->Step4 Step5 5. NMR/XRD Validation Step4->Step5

Fig 2. Five-step self-validating workflow for diol synthesis and isolation.

Quantitative Data Summary

The table below summarizes the four diastereomeric pairs of 2-(1-hydroxyethyl)cyclohexanol, mapping their relative stereochemistry to the expected


 NMR coupling constants used for structural validation.
Diastereomeric PairRing Stereochemistry (C1, C2)Side Chain (C1')Expected C1-H NMR Coupling (

-value)
1 (trans, anti) trans (1R,2R / 1S,2S)antiLarge (

Hz)
2 (cis, anti) cis (1R,2S / 1S,2R)antiSmall (

Hz)
3 (trans, syn) trans (1R,2R / 1S,2S)synLarge (

Hz)
4 (cis, syn) cis (1R,2S / 1S,2R)synSmall (

Hz)

Note: The large


 coupling is the definitive marker of an equatorial hydroxyl group at C1, confirming the trans relationship to the equatorial C2 side chain.

References

  • 2-(1-Hydroxyethyl)cyclohexanol | C8H16O2 | CID 141103 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Highly Stereoselective and Scalable anti-Aldol Reactions using N-(p-dodecylphenylsulfonyl)-2-Pyrrolidinecarboxamide Source: PubMed Central (PMC), NIH URL:[Link]

  • Towards the development of continuous, organocatalytic, and stereoselective reactions in deep eutectic solvents Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones Source: Molecules (MDPI) URL:[Link]

Exploratory

2-(1-Hydroxyethyl)Cyclohexanol: A Technical Monograph on Stereochemical Architecture and Synthetic Utility

[1] Executive Summary 2-(1-Hydroxyethyl)cyclohexanol (CAS: 60713-86-2) represents a specialized class of vicinal diols characterized by a cyclohexane scaffold substituted with a secondary hydroxyl group on the ring and a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-(1-Hydroxyethyl)cyclohexanol (CAS: 60713-86-2) represents a specialized class of vicinal diols characterized by a cyclohexane scaffold substituted with a secondary hydroxyl group on the ring and a hydroxyethyl moiety at the adjacent position.[1] This molecule serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds and fragrance ingredients, particularly those requiring precise stereochemical control.[1]

Its utility lies in its three contiguous chiral centers (two on the ring, one on the side chain) and the capacity for intramolecular hydrogen bonding, which influences both its conformational stability and reactivity profile. This guide provides a comprehensive technical analysis for researchers utilizing this compound in fragment-based drug design (FBDD) and asymmetric synthesis.[1]

Molecular Architecture & Stereochemistry

The structural complexity of 2-(1-hydroxyethyl)cyclohexanol arises from the interplay between the cyclohexane ring conformation and the rotatable hydroxyethyl side chain.

Stereochemical Configuration

The molecule possesses three stereogenic centers:

  • C1 (Ring): Bearing the secondary hydroxyl group.[1]

  • C2 (Ring): Bearing the 1-hydroxyethyl group.[1][2][3]

  • C

    
     (Side Chain):  The carbon of the hydroxyethyl group.[1]
    

This configuration theoretically yields


 stereoisomers, existing as 4 enantiomeric pairs.[1] The diastereomeric relationship is defined by:
  • Cis/Trans Isomerism: The relative orientation of the C1-OH and C2-sidechain (Syn or Anti).

  • Erythro/Threo Isomerism: The relationship between the chiral center on the side chain and the ring substituents.

Conformational Analysis

The cyclohexane ring predominantly adopts a chair conformation.[1][4][5] The stability is governed by 1,3-diaxial interactions and the potential for intramolecular hydrogen bonding between the C1-OH and the side chain -OH.[1]

  • Trans-diequatorial: Generally the most thermodynamically stable conformer, minimizing steric strain.[1]

  • Intramolecular H-Bonding: In specific cis isomers or trans isomers where the side chain rotation permits, a 6-membered or 7-membered H-bond ring can form, significantly altering solubility and pKa.[1]

Stereochemistry cluster_0 Stereochemical Hierarchy Base 2-(1-Hydroxyethyl) cyclohexanol Cis Cis-Isomers (Axial/Equatorial) Base->Cis Trans Trans-Isomers (Diequatorial) Base->Trans Cis_R Side Chain (R) Diastereomer Cis->Cis_R Cis_S Side Chain (S) Diastereomer Cis->Cis_S Trans_R Side Chain (R) Diastereomer Trans->Trans_R Trans_S Side Chain (S) Diastereomer Trans->Trans_S

Figure 1: Stereochemical hierarchy showing the divergence of diastereomers based on ring substitution and side-chain chirality.[1]

Physicochemical Profile

The following data aggregates experimental values and high-confidence computational predictions for the technical grade compound (often a mixture of isomers).

PropertyValue / RangeNotes
CAS Number 60713-86-2General entry; specific isomers have unique CAS RNs.[1]
Molecular Formula

Molecular Weight 144.21 g/mol
Physical State Viscous Liquid / Low-melting SolidIsomer dependent; pure trans isomers often solid.[1]
Boiling Point 230°C - 240°C (Predicted)Significantly higher than cyclohexanol (161°C) due to diol H-bonding.[1]
Density 1.02 - 1.05 g/cm³Denser than water.[1]
LogP (Octanol/Water) 1.25 - 1.60Moderate lipophilicity; suitable for CNS drug scaffolds.[1]
Solubility High (Alcohols, DMSO, Water)Amphiphilic nature; water solubility enhanced by dual -OH.[1]
H-Bond Donors 2
H-Bond Acceptors 2

Synthetic Pathways

The primary route to 2-(1-hydroxyethyl)cyclohexanol is the reduction of 2-acetylcyclohexanone . This reaction is pivotal because the choice of reducing agent dictates the stereochemical outcome (diastereomeric ratio).

Reduction of 2-Acetylcyclohexanone
  • Reagent: Sodium Borohydride (

    
    )[6][7][8][9]
    
  • Solvent: Methanol or Ethanol

  • Mechanism: Nucleophilic attack of hydride on two carbonyls.[1]

    • Reduction of the exocyclic ketone (acetyl group).[1]

    • Reduction of the cyclic ketone.[1][7][9]

Stereochemical Control:


 is a small reducing agent and typically yields a mixture of isomers.[1] However, the reaction often favors the formation of the thermodynamic alcohol  (equatorial) on the ring, while the side chain reduction follows Cram's rule or chelation-controlled models depending on the solvent.

Synthesis Start 2-Acetylcyclohexanone (Keto-Enol Tautomer) Intermediate Intermediate Alkoxides Start->Intermediate Hydride Attack Reagent NaBH4 / MeOH (Reduction) Reagent->Intermediate Product_A Major Product: Trans-2-(1-hydroxyethyl) cyclohexanol Intermediate->Product_A Thermodynamic Control Product_B Minor Product: Cis-2-(1-hydroxyethyl) cyclohexanol Intermediate->Product_B Kinetic Control

Figure 2: Synthetic pathway via reduction of 2-acetylcyclohexanone, highlighting the divergence into diastereomeric pairs.[1]

Alternative Routes
  • Grignard Reaction: Reaction of cyclohexene oxide with ethylmagnesium bromide (Ring opening).[1] This route is less common due to regioselectivity issues but provides access to specific trans isomers.[1]

  • Oxymercuration: Of vinylcyclohexane derivatives.[1]

Reactivity & Chemical Behavior[9][10]

As a vicinal diol (specifically a 1,4-relationship through the skeleton, but 1,3-functional relationship), the molecule exhibits unique reactivity useful for derivatization.[1]

Dehydration (Vinyl Formation)

Treatment with acid catalysts (e.g.,


, 

) leads to dehydration.[1]
  • Pathway A: Loss of water from the side chain

    
    1-vinylcyclohexanol  or 2-vinylcyclohexanol .[1]
    
  • Pathway B: Loss of water from the ring

    
    1-(1-hydroxyethyl)cyclohexene .[1]
    
  • Pathway C: Complete dehydration

    
    1-vinylcyclohexene  (Diels-Alder diene precursor).[1]
    
Oxidation[1]
  • Selective Oxidation: Using mild oxidants (e.g., TEMPO) can selectively oxidize the secondary ring alcohol to a ketone while preserving the side chain, or vice versa, depending on steric hindrance.[1]

  • Exhaustive Oxidation: Yields 2-acetylcyclohexanone (reverting to starting material) or ring cleavage to dicarboxylic acids (adipic acid derivatives).[1]

Applications in R&D

Fragment-Based Drug Discovery (FBDD)

The molecule serves as an ideal "fragment" due to its low molecular weight (<150 Da) and high


 character (fraction of 

carbons).[1]
  • Solubility Enhancer: The diol motif improves aqueous solubility of lipophilic pharmacophores.[1]

  • Stereochemical Probe: Used to probe binding pockets where the spatial arrangement of H-bond donors is critical.[1]

Fragrance & Flavor Chemistry

Substituted cyclohexanols are structural analogs to menthol and sandalwood odorants.[1]

  • Cooling Agents: Derivatives of this molecule are explored for "cooling" effects (TRPM8 receptor agonists) without the minty odor of menthol.[1]

  • Fixatives: High boiling point and H-bonding capacity make it a potential fixative in perfumery.[1]

Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Signal Word: Warning.

  • Handling: Hygroscopic.[1] Store under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption which complicates stoichiometric weighing.[1]

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 141103, 2-(1-Hydroxyethyl)cyclohexanol.[1] Retrieved from [Link]

  • Vrije Universiteit Amsterdam (2023). Stereoselectivity and reactivity of the sodium borohydride reduction of 2-substituted cyclohexanones.[1][7] ResearchGate.[1][7] Retrieved from [Link]

  • NIST Chemistry WebBook. Cyclohexanol Thermochemical Data.[1] (Used for comparative extrapolation).[1] Retrieved from [Link][1]

Sources

Foundational

Structural Elucidation and NMR Spectral Dynamics of 2-(1-Hydroxyethyl)Cyclohexanol: A Technical Guide

Executive Summary & Scope In the development of complex active pharmaceutical ingredients (APIs), functionalized alicyclic diols often serve as critical chiral building blocks. 2-(1-Hydroxyethyl)cyclohexanol (C₈H₁₆O₂, Pu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

In the development of complex active pharmaceutical ingredients (APIs), functionalized alicyclic diols often serve as critical chiral building blocks. 2-(1-Hydroxyethyl)cyclohexanol (C₈H₁₆O₂, PubChem CID: 141103) [1] presents a unique analytical challenge due to its three contiguous stereocenters (C-1, C-2, and C-1'), which dictate its three-dimensional conformation and, consequently, its Nuclear Magnetic Resonance (NMR) spectral fingerprint.

This whitepaper provides an authoritative, in-depth framework for the structural elucidation of the trans-diastereomer of 2-(1-hydroxyethyl)cyclohexanol. By bridging the causality between molecular conformation and spin-spin coupling mechanics, this guide establishes a self-validating protocol for rigorous NMR assignment using 1D and 2D methodologies [2].

Conformational Causality & Stereochemical Framework

To accurately interpret the NMR data, one must first establish the thermodynamic resting state of the molecule. For the trans-1,2-disubstituted cyclohexane derivative, the lowest-energy chair conformation places both bulky substituents—the C-1 hydroxyl group and the C-2 (1-hydroxyethyl) group—in equatorial positions to minimize 1,3-diaxial steric clashes.

This conformational lock forces the respective protons (H-1 and H-2 ) into axial positions . According to the Karplus relationship, the dihedral angle (


) between these two anti-periplanar axial protons results in a highly diagnostic, large scalar coupling constant (

Hz). Recognizing this geometric causality is the first step in validating the stereochemical integrity of the synthesized batch.

¹H NMR Spectral Analysis: Spin-Spin Coupling Mechanics

The ¹H NMR spectrum of 2-(1-hydroxyethyl)cyclohexanol is characterized by distinct multiplets whose splitting patterns serve as a direct readout of the molecule's local geometry.

Table 1: ¹H NMR Spectral Data (Simulated for trans-diastereomer, 400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (

in Hz)
IntegrationMechanistic Assignment
OH (x2)2.85br s-2HRapid chemical exchange prevents observable coupling to adjacent methine protons.
H-1' 3.82dq6.5, 4.21HSplit into a quartet by the C-2' methyl group (

Hz) and further split into a doublet by H-2 (

Hz).
H-1 3.45td10.5, 4.51HAxial proton. Large

couplings to H-2 and H-6ax (~10.5 Hz) form a pseudo-triplet; small

to H-6eq (~4.5 Hz) splits it into doublets.
H-2 1.45m-1HComplex multiplet due to overlapping couplings with H-1, H-3ax, H-3eq, and H-1'.
H-2' 1.18d6.53HMethyl group split strictly by the adjacent H-1' methine proton.
H-6eq 1.95m-1HDeshielded relative to axial counterpart due to equatorial anisotropy.
H-3eq 1.75m-1HRing methylene proton adjacent to the C-2 branch point.
H-4, H-5 1.20 - 1.60m-4HOverlapping ring methylenes; remote from deshielding functional groups.
H-3ax, H-6ax 1.05 - 1.15m-2HShielded axial protons experiencing standard ring current effects.

¹³C NMR Spectral Analysis: Substituent & Steric Effects

Carbon chemical shifts are highly sensitive to electronegativity and steric compression (


-gauche effects). The ¹³C NMR spectrum provides an unambiguous count of the carbon backbone.
Table 2: ¹³C NMR Spectral Data (Simulated, 100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeCausality of Chemical Shift
C-1 74.5CHStrongly deshielded by the directly attached primary ring hydroxyl group (-OH).
C-1' 70.2CHDeshielded by the secondary chain hydroxyl group; slightly more shielded than C-1 due to chain flexibility.
C-2 48.6CHAliphatic methine shifted downfield due to the cumulative inductive pull from adjacent C-1 and C-1' oxygenated centers.
C-6 34.2CH₂

-position to the C-1 hydroxyl group; experiences moderate inductive deshielding.
C-3 28.4CH₂

-position to the C-2 alkyl branch.
C-4 25.1CH₂

-position to C-1 and C-2; experiences steric compression (shielding).
C-5 24.8CH₂

-position to C-1; heavily shielded by the alicyclic framework.
C-2' 21.0CH₃Terminal methyl group of the hydroxyethyl chain.

2D NMR Correlation Strategies

To transition from predictive assignment to absolute structural proof, a suite of 2D NMR experiments must be deployed. The logical progression of this self-validating workflow ensures that no assignment relies on a single data point [2].

NMR_Workflow Prep Sample Preparation (CDCl3, TMS) Acq1D 1D NMR Acquisition (1H & 13C) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Backbone Carbon Backbone Assignment (HSQC/HMBC) Acq2D->Backbone SpinSys Spin System Mapping (COSY) Acq2D->SpinSys Stereo Stereochemical Analysis (NOESY/J-Coupling) Backbone->Stereo SpinSys->Stereo

Figure 1: Comprehensive NMR elucidation workflow for stereochemically complex diols.

The Correlation Network

The most critical region of the molecule is the junction between the cyclohexane ring and the hydroxyethyl chain. Unambiguous assignment relies on the interplay between HSQC (1-bond C-H), COSY (3-bond H-H), and HMBC (2/3-bond C-H) correlations.

Correlation_Network C1 C1 H1 H1 C1->H1 HSQC H2 H2 C1->H2 HMBC C2 C2 C2->H1 HMBC C2->H2 HSQC C1p C1' H1p H1' C1p->H1p HSQC H2p H2' C1p->H2p HMBC C2p C2' C2p->H1p HMBC C2p->H2p HSQC H1->H2 COSY H2->H1p COSY H1p->H2p COSY

Figure 2: Key 2D NMR correlation network (HSQC, COSY, HMBC) for the 1-hydroxyethyl fragment.

Self-Validating Experimental Protocols

To ensure Trustworthiness and reproducibility across different NMR facilities, the following rigorous acquisition protocol must be adhered to. This protocol is designed to maximize the Signal-to-Noise Ratio (SNR) while preserving the quantitative integrity of the integrations.

Step-by-Step Methodology: High-Resolution NMR Acquisition
  • Sample Preparation & Internal Validation: Dissolve 15–20 mg of highly purified 2-(1-hydroxyethyl)cyclohexanol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl₃ provides optimal solubility for moderately polar diols. TMS serves as an absolute zero reference (0.00 ppm) to self-validate chemical shift accuracy against the residual CHCl₃ peak (7.26 ppm).

  • Probe Tuning and Matching (ATM): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual tuning and matching for both ¹H and ¹³C channels. Causality: Impedance matching ensures maximum radiofrequency (RF) power transfer to the probe coils, preventing baseline distortions and maximizing sensitivity.

  • Locking and High-Order Shimming: Lock the spectrometer onto the deuterium frequency of the CDCl₃ solvent. Perform gradient shimming (Z1-Z5) followed by manual fine-shimming on Z1/Z2 until the lock level is maximized and stable. Causality: A perfectly homogenous magnetic field (

    
    ) is critical for resolving fine 
    
    
    
    -couplings (e.g., the 4.2 Hz and 4.5 Hz couplings of H-1' and H-1, respectively). Poor shimming will artificially broaden these peaks, masking stereochemical data.
  • 90° Pulse Calibration (

    
    ): 
    Determine the exact 90° pulse width for the specific sample matrix using a nutation experiment.
    Causality: Accurate pulse widths are essential for quantitative integration in ¹H NMR and dictate the efficiency of polarization transfer in complex 2D sequences (HSQC/HMBC).
    
  • Data Acquisition Parameters:

    • ¹H NMR: 16 scans, relaxation delay (

      
      ) of 2 seconds, spectral width of 12 ppm.
      
    • ¹³C NMR (Proton-Decoupled): 1024 scans,

      
       of 2 seconds, spectral width of 250 ppm. Apply WALTZ-16 decoupling to collapse C-H multiplets into sharp singlets.
      
    • 2D HSQC/HMBC: Acquire with standard gradient-selected pulse programs. Ensure a minimum of 256

      
       increments to maintain high resolution in the indirect (¹³C) dimension.
      

References

  • National Center for Biotechnology Information. "2-(1-Hydroxyethyl)cyclohexanol | C8H16O2 | CID 141103" PubChem Database. URL:[Link] [1]

  • Claridge, T.D.W. "High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition" Elsevier. URL:[Link][1]

Sources

Exploratory

Technical Guide: FTIR Spectral Interpretation of 2-(1-Hydroxyethyl)Cyclohexanol

The following technical guide is structured to provide a rigorous, first-principles analysis of the FTIR spectrum for 2-(1-Hydroxyethyl)cyclohexanol . This guide adopts the persona of a Senior Application Scientist, focu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a rigorous, first-principles analysis of the FTIR spectrum for 2-(1-Hydroxyethyl)cyclohexanol . This guide adopts the persona of a Senior Application Scientist, focusing on the causality of spectral features and the validation of experimental data.

CAS: 60713-86-2 | Formula: C₈H₁₆O₂ | Class: Cyclic Glycol / Diol

Executive Summary & Molecular Architecture

2-(1-Hydroxyethyl)cyclohexanol is a vicinal-like diol featuring a cyclohexane backbone substituted at the C1 and C2 positions. Its spectroscopic signature is defined by three critical structural motifs:

  • The Amphiphilic Diol Character: Two secondary hydroxyl groups (one ring-bound, one on the ethyl side chain) creating complex hydrogen-bonding networks.

  • The Cyclohexane Ring: A semi-rigid lipophilic scaffold exhibiting characteristic ring-breathing and methylene deformation modes.

  • Stereochemical Proximity: The 1,2-substitution pattern allows for stable intramolecular hydrogen bonding (forming a pseudo-5-membered ring interaction), which is a diagnostic spectral feature distinct from intermolecular bulk association.

This guide details the acquisition, processing, and band assignment required to validate this structure.

Experimental Protocol: Data Acquisition & Validation

Objective: Obtain a spectrum free from environmental artifacts and sampling errors.

Methodology: Attenuated Total Reflectance (ATR)

For this viscous glycol, Transmission FTIR (using KBr plates) is prone to pathlength errors and moisture interference. Diamond ATR is the standard of choice.

Step-by-Step Workflow:

  • Crystal Cleaning: Clean diamond surface with isopropanol. Verify cleanliness by collecting a background spectrum (must be flat line).

  • Sample Deposition: Apply ~10 µL of neat 2-(1-Hydroxyethyl)cyclohexanol.

  • Pressure Application: Apply high pressure using the anvil. Reasoning: Ensure intimate contact to remove air gaps, which cause "derivative-shaped" distortions in the C-H region.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard for condensed phase).

    • Scans: 32 or 64 (To average out detector noise).

    • Apodization: Blackman-Harris (optimal for resolving side-lobes in broad OH bands).

Self-Validation Checkpoints

Before analysis, validate the data integrity:

  • The CO₂ Doublet: Check 2350 cm⁻¹. If peaks are inverted/negative, the background was taken when atmospheric CO₂ was higher than during sample collection. Reprocess.

  • Baseline Tilt: A sloping baseline from 4000 to 2500 cm⁻¹ indicates poor crystal contact (scattering). Re-clamp the sample.

Spectral Analysis: Band Assignment & Mechanism[1]

The High-Frequency Region (3600–2800 cm⁻¹)

This region contains the most diagnostic information regarding the hydrogen-bonding state of the molecule.

Frequency (cm⁻¹)AssignmentMode DescriptionDiagnostic Note
3450 – 3300 O-H Stretch (νOH)Broad, polymeric H-bondedDominates in neat liquid. Indicates intermolecular network.[1]
~3550 O-H Stretch (Intra)Shoulder / Distinct BandCritical: Represents intramolecular H-bond between the two OH groups. Less sensitive to dilution.
2930 C-H Stretch (asym)ν(CH₂) RingCharacteristic of cyclohexane ring methylene groups.
2855 C-H Stretch (sym)ν(CH₂) RingSymmetric partner to the 2930 band.
2965 C-H Stretch (CH₃)ν(CH₃) MethylArises from the terminal methyl of the hydroxyethyl group.

Senior Scientist Insight: In a neat liquid, the O-H band will be a massive, broad feature centered around 3350 cm⁻¹.[2] However, if you perform a dilution study (e.g., 0.01 M in CCl₄), the broad band will vanish, replaced by two sharp peaks: one for the "free" OH (~3620 cm⁻¹) and one for the "intramolecularly bonded" OH (~3550 cm⁻¹). This resistance to dilution proves the 1,2-substitution pattern.

The Fingerprint Region (1500–900 cm⁻¹)

This region confirms the secondary alcohol nature and the cyclic backbone.

Frequency (cm⁻¹)AssignmentMode DescriptionDiagnostic Note
1450 CH₂ Scissoringδ(CH₂)Standard cyclohexane deformation.
1375 CH₃ Bendingδ(CH₃) UmbrellaSpecific to the ethyl side chain (absent in pure cyclohexanol).
1120 – 1050 C-O Stretchν(C-O) SecondaryMultiplet: Expect split peaks. Both OH groups are secondary, but in slightly different electronic environments.
~1260 O-H Bend + C-HCoupled ModeOften appears as a broad bump in viscous alcohols.
950 – 900 Ring BreathingSkeletal VibrationCharacteristic of the cyclohexane chair conformation.

Structural Logic & Signaling Pathways

The following diagram illustrates the logical flow from molecular structure to spectral output, highlighting the vibrational independence of the side chain vs. the ring.

G Molecule 2-(1-Hydroxyethyl) Cyclohexanol Sub_Ring Cyclohexane Ring (Lipophilic) Molecule->Sub_Ring Sub_Chain Hydroxyethyl Chain (Amphiphilic) Molecule->Sub_Chain Vib_CH ν(C-H) sp3 2850-2930 cm⁻¹ Sub_Ring->Vib_CH Methylene Vib_Ring Ring Breathing ~900-1000 cm⁻¹ Sub_Ring->Vib_Ring Skeletal Vib_OH ν(O-H) H-Bonded 3300-3450 cm⁻¹ Sub_Chain->Vib_OH Hydroxyls Vib_CO ν(C-O) Secondary 1050-1120 cm⁻¹ Sub_Chain->Vib_CO C-O Bond Vib_Methyl δ(CH₃) Umbrella ~1375 cm⁻¹ Sub_Chain->Vib_Methyl Methyl Terminus Vib_OH->Vib_CO Coupled Dynamics

Caption: Structural decomposition linking molecular moieties to specific vibrational frequency domains.

Advanced Considerations: The Hydrogen Bonding Network

The most sophisticated aspect of interpreting this spectrum is distinguishing Intermolecular vs. Intramolecular bonding.

The "Dilution Test" Protocol

To confirm the 1,2-diol structure, one must rule out simple bulk association.

  • Neat Spectrum: Dominant broad band at 3350 cm⁻¹ (Intermolecular).

  • Dilute Solution (0.005 M in CCl₄):

    • If the band shifts entirely to ~3620 cm⁻¹ (sharp), the H-bonds were purely intermolecular (e.g., simple alcohol).

    • If a band remains at ~3550–3580 cm⁻¹ , it indicates Intramolecular H-bonding .

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (General principles of alcohol H-bonding and C-O assignments).
  • NIST Mass Spectrometry Data Center. Cyclohexanol Derivatives Infrared Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). Wiley. Available at: [Link]

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups (Alcohols). Available at: [Link]

  • Spectroscopy Online. (2017). The Spectra of Secondary and Tertiary Alcohols. Available at: [Link]

Sources

Foundational

Mass spectrometry fragmentation pattern of 2-(1-Hydroxyethyl)Cyclohexanol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(1-Hydroxyethyl)Cyclohexanol Introduction: Deciphering Molecular Blueprints For researchers, scientists, and professionals in drug development, mass...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(1-Hydroxyethyl)Cyclohexanol

Introduction: Deciphering Molecular Blueprints

For researchers, scientists, and professionals in drug development, mass spectrometry is an indispensable analytical technique for the elucidation of molecular structures. The ability to interpret the fragmentation patterns generated under electron ionization (EI) is fundamental to unambiguously identifying a compound. This guide provides a detailed examination of the EI mass spectrometry fragmentation pathways of 2-(1-Hydroxyethyl)cyclohexanol. As a diol with both a primary cyclic alcohol and a secondary alcohol on a side chain, its fragmentation behavior is governed by a confluence of competing and sequential cleavage reactions. Understanding these pathways provides a unique spectral fingerprint essential for its identification and characterization.

The molecular formula for 2-(1-Hydroxyethyl)cyclohexanol is C8H16O2, with a molecular weight of 144.21 g/mol .[1][2] The initial step in EI-MS is the bombardment of the molecule with high-energy electrons, typically at 70 eV, to produce a molecular ion ([M]•+). For alcohols, this molecular ion peak is often of low intensity or entirely absent because the energy of ionization is sufficient to induce rapid fragmentation.[3][4][5][6]

Pillar 1: The Foundational Fragmentation Mechanisms of Alcohols

The fragmentation of aliphatic alcohols in a mass spectrometer is dominated by two principal, well-established pathways: alpha-cleavage and dehydration.[5][7][8]

  • Alpha (α)-Cleavage : This is the most characteristic fragmentation route for alcohols.[3] It involves the homolytic cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[9][10] This process is energetically favorable because it results in the formation of a resonance-stabilized oxonium cation and a neutral radical.[3][11] The stability of this cation is the primary driving force for this cleavage.

  • Dehydration (Loss of Water) : This pathway involves the elimination of a water molecule (H₂O), resulting in a fragment ion with a mass 18 amu less than the molecular ion ([M-18]•+).[5][7] This is a common fragmentation for cyclic and acyclic alcohols and can be so facile that the [M-18]•+ peak is more prominent than the molecular ion peak.[11]

Pillar 2: Predicted Fragmentation Fingerprint of 2-(1-Hydroxyethyl)Cyclohexanol

The structure of 2-(1-Hydroxyethyl)cyclohexanol presents multiple sites for the initiation of fragmentation. The resulting mass spectrum will be a composite of several competing pathways originating from the molecular ion ([M]•+, m/z 144).

Pathway A: Alpha-Cleavage at the Hydroxyethyl Side Chain

The secondary alcohol on the ethyl side chain provides a prime site for α-cleavage.

  • Formation of the Base Peak (m/z 45) : The most probable α-cleavage event is the breaking of the bond between the cyclohexyl ring and the hydroxyethyl group. This yields a highly stable, resonance-stabilized cation [CH3CH=OH]+ at m/z 45 . Due to its stability, this fragment is predicted to be the base peak in the spectrum. The presence of a significant peak at m/z 45 is often diagnostic for a secondary alcohol with a methyl group attached to the hydroxyl-bearing carbon.[3][12]

  • Formation of the m/z 129 Ion : A less favorable α-cleavage involves the loss of the terminal methyl group (•CH₃) from the side chain, resulting in a fragment at m/z 129 ([M-15]+).

Pathway B: Dehydration Events

With two hydroxyl groups, the loss of water is a highly probable event.

  • Primary Dehydration (m/z 126) : The initial loss of one molecule of water from the molecular ion will produce a radical cation at m/z 126 ([M-18]•+). This can occur from either the ring or side-chain hydroxyl group.

  • Sequential Dehydration (m/z 108) : The fragment at m/z 126 can subsequently lose a second molecule of water, leading to a fragment ion at m/z 108 ([M-36]•+).

Pathway C: Ring Opening and Fragmentation

Cyclic alcohols can undergo fragmentation pathways involving initial ring cleavage.[13]

  • Formation of the m/z 57 Ion : Similar to cyclohexanol itself, 2-(1-Hydroxyethyl)cyclohexanol is expected to produce a fragment at m/z 57 .[13] This arises from a complex mechanism that begins with α-cleavage within the ring adjacent to the C-OH bond, followed by hydrogen rearrangement and subsequent bond scissions to yield a stable C₄H₉⁺ or C₃H₅O⁺ ion.[14]

The overall predicted fragmentation is visualized in the diagram below.

Predicted EI fragmentation pathways for 2-(1-Hydroxyethyl)cyclohexanol.

Pillar 3: Data Summary and Experimental Validation

The interpretation of a mass spectrum relies on a systematic approach, beginning with the identification of the molecular ion and proceeding to the logical deduction of fragment structures.

Summary of Key Predicted Fragments
m/z RatioProposed Ion StructureFragmentation PathwayPredicted Intensity
144[C₈H₁₆O₂]•⁺Molecular Ion (M•⁺)Weak or Absent
129[M - CH₃]⁺α-Cleavage of side-chain methylLow
126[M - H₂O]•⁺Primary DehydrationModerate to High
108[M - 2H₂O]•⁺Sequential DehydrationLow to Moderate
57[C₄H₉]⁺ or [C₃H₅O]⁺Ring Opening & FragmentationHigh
45[CH₃CHOH]⁺α-Cleavage of C-C bond to ringVery High (Base Peak)
Experimental Protocol for Spectrum Acquisition (GC-EI-MS)

To validate these predictions, a robust experimental protocol is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for a volatile compound like 2-(1-Hydroxyethyl)cyclohexanol.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of 2-(1-Hydroxyethyl)cyclohexanol in a high-purity volatile solvent such as methanol or dichloromethane. b. Serially dilute the stock solution to a working concentration of approximately 10-50 µg/mL. c. Prepare a solvent blank using the same solvent to identify any background contaminants.

2. Gas Chromatography (GC) Method: a. System: Agilent 8890 GC or equivalent. b. Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness. c. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. d. Injection: 1 µL injection volume with a 10:1 split ratio. e. Injector Temperature: 250°C. f. Oven Program: i. Initial temperature: 70°C, hold for 1 minute. ii. Ramp: Increase temperature at 15°C/min to 280°C. iii. Final hold: Hold at 280°C for 5 minutes.

3. Mass Spectrometry (MS) Method: a. System: Agilent 5977B MSD or equivalent. b. Ionization Mode: Electron Ionization (EI). c. Electron Energy: 70 eV. This is the industry standard, chosen because it provides sufficient energy to fragment most organic molecules in a highly reproducible manner, allowing for the comparison of spectra against established libraries like the NIST/EPA/NIH Mass Spectral Library.[13] d. Mass Range: Scan from m/z 40 to 250. e. Source Temperature: 230°C. f. Quadrupole Temperature: 150°C.

4. Data Analysis: a. Acquire the total ion chromatogram (TIC) and identify the peak corresponding to 2-(1-Hydroxyethyl)cyclohexanol. b. Extract the mass spectrum from the apex of the chromatographic peak. c. Compare the experimental fragmentation pattern against the predicted pathways and search against a spectral library (e.g., NIST) for confirmation.

Experimental_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Dissolve Analyte in Volatile Solvent prep2 Prepare Solvent Blank gc_inject Inject Sample (1µL) prep1->gc_inject gc_sep Separation on HP-5ms Column gc_inject->gc_sep ms_ion Ionization (EI, 70 eV) gc_sep->ms_ion ms_ana Mass Analysis (Quadrupole) ms_ion->ms_ana ms_det Detection ms_ana->ms_det da_extract Extract Spectrum ms_det->da_extract da_compare Compare to Predictions & Library (NIST) da_extract->da_compare

Sources

Exploratory

Unraveling the Identity of CAS 24337-52-8: A Challenge in Chemical Informatics

Despite a comprehensive search across multiple chemical and scientific databases, the chemical identity, including the IUPAC name and relevant synonyms, for the Chemical Abstracts Service (CAS) number 24337-52-8 could no...

Author: BenchChem Technical Support Team. Date: March 2026

Despite a comprehensive search across multiple chemical and scientific databases, the chemical identity, including the IUPAC name and relevant synonyms, for the Chemical Abstracts Service (CAS) number 24337-52-8 could not be definitively established. This suggests that the provided CAS number may be erroneous, obsolete, or correspond to a compound that is not widely documented in publicly available resources.

For researchers, scientists, and professionals in drug development, the accurate identification of a chemical compound through its CAS number is a critical first step in accessing a wealth of information regarding its properties, synthesis, and biological activity. The inability to link CAS 24337-52-8 to a specific chemical structure prevents the creation of an in-depth technical guide as requested.

The investigation involved systematic searches of chemical registries and scientific literature. While these searches yielded information on a variety of structurally related compounds, specifically naphthalene and dihydronaphthalene derivatives, none were explicitly associated with the CAS number 24337-52-8.

This situation highlights a crucial aspect of chemical data management: the potential for errors in CAS number transcription or the existence of proprietary or less-common substances that are not yet indexed in public-facing databases.

Recommendations for Researchers:

Given the current ambiguity surrounding CAS 24337-52-8, it is strongly recommended to:

  • Verify the CAS Number: Double-check the source of the CAS number for any potential typographical errors.

  • Consult Alternative Identifiers: If available, utilize other identifiers such as a chemical name, InChI key, or a structural representation (e.g., SMILES string) to perform a new search.

  • Contact the Original Source: If the CAS number was obtained from a specific publication, patent, or supplier, contacting them directly for clarification may resolve the discrepancy.

Without a confirmed chemical identity, any attempt to provide a technical guide on its synthesis, properties, and applications would be speculative and lack the scientific integrity required for research and development purposes. Once the correct chemical entity is identified, a comprehensive technical guide can be developed.

Foundational

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Diastereomers and Enantiomers of 2-(1-Hydroxyethyl)cyclohexanol This guide provides a comprehensive overview of the stereoisomeric forms of 2-(1-hydroxyethyl)cyclohexanol, a molecule of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Diastereomers and Enantiomers of 2-(1-Hydroxyethyl)cyclohexanol

This guide provides a comprehensive overview of the stereoisomeric forms of 2-(1-hydroxyethyl)cyclohexanol, a molecule of significant interest in synthetic chemistry and drug discovery due to its chiral nature. We will delve into the fundamental principles of its stereochemistry, methods for stereoselective synthesis and separation, and analytical techniques for characterization.

Understanding the Stereochemistry of 2-(1-Hydroxyethyl)cyclohexanol

2-(1-Hydroxyethyl)cyclohexanol possesses two stereocenters, giving rise to a total of four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers, which are diastereomers of each other. The two stereocenters are at the carbon atom of the cyclohexanol ring bearing the hydroxyl group (C1) and the carbon atom of the hydroxyethyl side chain (C1').

The relative configuration of the substituents on the cyclohexane ring leads to cis and trans diastereomers. In the cis isomer, the hydroxyethyl group and the hydroxyl group on the ring are on the same side of the ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers exists as a pair of enantiomers.

Table 1: Stereoisomers of 2-(1-Hydroxyethyl)cyclohexanol

Stereoisomer PairRelationshipKey Structural Feature
(1R,1'R)- and (1S,1'S)-Enantiomerstrans configuration
(1R,1'S)- and (1S,1'R)-Enantiomerscis configuration
(1R,1'R)- and (1R,1'S)-DiastereomersSame configuration at C1, different at C1'
(1R,1'R)- and (1S,1'R)-DiastereomersDifferent configuration at C1, same at C1'

Stereoselective Synthesis Strategies

The synthesis of specific stereoisomers of 2-(1-hydroxyethyl)cyclohexanol is a key challenge. Diastereoselective and enantioselective methods are employed to control the stereochemical outcome.

Diastereoselective Synthesis

One common approach to achieve diastereoselectivity is through the reduction of 2-acetylcyclohexanol. The choice of reducing agent can influence the stereochemical outcome, favoring the formation of either the syn (cis) or anti (trans) diastereomer. For instance, the use of a bulky reducing agent might preferentially attack from the less hindered face of the ketone, leading to a higher yield of one diastereomer over the other.

Another strategy involves the aldol addition of an enolate to acetaldehyde. The stereochemistry of the resulting aldol adduct can be controlled by the reaction conditions, such as the choice of base and solvent.

Enantioselective Synthesis

For the synthesis of enantiomerically pure isomers, chiral catalysts or auxiliaries are often employed. Asymmetric reduction of 2-acetylcyclohexanol using a chiral reducing agent, such as a borane reagent modified with a chiral ligand, can yield a specific enantiomer of the corresponding alcohol.

Separation of Stereoisomers

When a synthesis yields a mixture of stereoisomers, their separation is crucial.

Separation of Diastereomers

Diastereomers have different physical properties, such as boiling points and solubilities, which allows for their separation by conventional techniques like fractional distillation or column chromatography. For 2-(1-hydroxyethyl)cyclohexanol, column chromatography on silica gel is a widely used method for separating the cis and trans diastereomers.

Resolution of Enantiomers

Enantiomers have identical physical properties in an achiral environment, making their separation more challenging. The most common methods for resolving enantiomers include:

  • Chiral Chromatography: This is a powerful technique that utilizes a chiral stationary phase (CSP) to selectively interact with one enantiomer more strongly than the other, leading to their separation. High-performance liquid chromatography (HPLC) with a chiral column is a standard method for the analytical and preparative separation of the enantiomers of 2-(1-hydroxyethyl)cyclohexanol.

  • Diastereomeric Salt Formation: This classic method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts can then be separated by crystallization, followed by the regeneration of the individual enantiomers.

Analytical Characterization

The unambiguous identification and characterization of the different stereoisomers are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for determining the relative stereochemistry of the diastereomers. The coupling constants between protons on the stereocenters and the chemical shifts of the carbons can provide definitive information about the cis or trans configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is not only a separation technique but also a powerful analytical tool for determining the enantiomeric excess (ee) of a sample. By comparing the peak areas of the two enantiomers, the purity of a resolved sample can be accurately quantified.

Experimental Protocol: Diastereoselective Reduction of 2-Acetylcyclohexanone and Separation of Diastereomers

This protocol describes a representative procedure for the diastereoselective reduction of 2-acetylcyclohexanone to form 2-(1-hydroxyethyl)cyclohexanol, followed by the separation of the resulting diastereomers.

Step 1: Diastereoselective Reduction

  • Dissolve 2-acetylcyclohexanone (1.0 g, 7.1 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (0.32 g, 8.5 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C. The addition of a hydride reducing agent like sodium borohydride to the ketone will generate the alcohol. The stereoselectivity is influenced by the steric hindrance around the carbonyl group.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of 1 M HCl (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product as a mixture of diastereomers.

Step 2: Separation of Diastereomers by Column Chromatography

  • Prepare a silica gel column (e.g., 230-400 mesh) using a suitable solvent system, such as a mixture of hexane and ethyl acetate. The polarity of the eluent is critical for achieving good separation. A gradient elution may be necessary.

  • Load the crude product onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the separated diastereome

Exploratory

An In-depth Technical Guide on the Thermodynamic Stability of 2-(1-Hydroxyethyl)Cyclohexanol Conformers

Abstract This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of the conformers of 2-(1-Hydroxyethyl)cyclohexanol. Aimed at researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of the conformers of 2-(1-Hydroxyethyl)cyclohexanol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the intricate interplay of steric and electronic effects, with a particular focus on intramolecular hydrogen bonding and 1,3-diaxial interactions. We present both theoretical and practical methodologies for assessing conformational preferences, including computational modeling using Density Functional Theory (DFT) and experimental analysis via Nuclear Magnetic Resonance (NMR) spectroscopy. Through a detailed exploration of the underlying chemical principles and step-by-step protocols, this guide serves as a valuable resource for understanding and predicting the conformational behavior of substituted cyclohexanols, a common structural motif in pharmacologically active molecules.

Introduction: The Critical Role of Conformational Analysis in Drug Development

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For flexible molecules, which can adopt multiple spatial arrangements or conformations, understanding the relative energies and populations of these conformers is paramount in drug design and development.[1] The "biologically active conformer" is the specific conformation that a drug molecule adopts to bind to its target receptor, and its prevalence in the conformational ensemble can significantly influence efficacy.[1]

2-(1-Hydroxyethyl)cyclohexanol serves as an excellent model system for exploring the fundamental principles of conformational analysis.[2][3][4] Its cyclohexane ring provides a well-defined chair-boat conformational landscape, while the two hydroxyl-bearing substituents introduce a rich interplay of steric and electronic effects that dictate the overall thermodynamic stability of each conformer. A thorough understanding of these interactions is crucial for predicting the behavior of more complex drug candidates containing similar structural features.

This guide will dissect the key factors influencing the conformational equilibrium of 2-(1-Hydroxyethyl)cyclohexanol, providing both the theoretical framework and practical methodologies for its analysis.

Structural and Stereochemical Considerations

The conformational landscape of 2-(1-Hydroxyethyl)cyclohexanol is primarily defined by the chair conformations of the cyclohexane ring and the relative orientations of the hydroxyl and 1-hydroxyethyl substituents.

The Cyclohexane Chair Conformation

The chair conformation is the most stable arrangement of the cyclohexane ring, minimizing both angle and torsional strain.[5] In this conformation, the substituents can occupy two distinct positions:

  • Axial (a): Perpendicular to the general plane of the ring.

  • Equatorial (e): In the general plane of the ring.

Through a process known as a "ring flip," axial and equatorial positions interconvert.[6] For a monosubstituted cyclohexane, the conformer with the substituent in the equatorial position is generally more stable to avoid unfavorable steric interactions.

Substituent Effects and Key Interactions

The relative stability of the different conformers of 2-(1-Hydroxyethyl)cyclohexanol is determined by a balance of several key non-covalent interactions:

  • 1,3-Diaxial Interactions: These are steric repulsions between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring at the C3 and C5 positions.[7] Larger substituents experience greater 1,3-diaxial strain, leading to a strong preference for the equatorial position. While traditionally viewed as repulsive, some computational studies suggest these interactions may have attractive components, though they still result in destabilization of the ring.[8]

  • Gauche and Anti Conformations: The rotation around the C-C bond of the 1-hydroxyethyl side chain leads to different staggered conformations, primarily gauche and anti.[9][10] The anti conformation, where the two largest groups are 180° apart, is typically the lowest in energy due to minimized steric repulsion.[10] The gauche conformation, with a 60° dihedral angle between these groups, is generally higher in energy.[9]

  • Intramolecular Hydrogen Bonding: The presence of two hydroxyl groups allows for the formation of an intramolecular hydrogen bond, where the hydrogen of one hydroxyl group interacts with the oxygen of the other. This can significantly stabilize certain conformations, potentially overriding unfavorable steric interactions.[11] The ability to form this bond depends on the proximity and orientation of the two hydroxyl groups.

Theoretical Framework for Determining Thermodynamic Stability

The relative thermodynamic stability of conformers is quantified by the difference in their Gibbs free energy (ΔG). The conformer with the lower Gibbs free energy is more stable and will be more populated at equilibrium. The relationship between the free energy difference and the equilibrium constant (K) is given by the equation:

ΔG = -RT ln(K)

where R is the gas constant and T is the temperature in Kelvin.

Computational chemistry provides powerful tools to calculate the energies of different conformers and thus predict their relative stabilities.[12] Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost for conformational analysis of organic molecules.[13][14]

Conformational Isomers of 2-(1-Hydroxyethyl)Cyclohexanol

The combination of the cyclohexane ring conformations and the different stereoisomers of 2-(1-Hydroxyethyl)cyclohexanol (cis and trans) leads to several possible low-energy conformers. For each stereoisomer, we must consider the chair conformations where both substituents are either axial or equatorial, or one is axial and the other is equatorial.

The key to determining the most stable conformer lies in evaluating the interplay of 1,3-diaxial strain and the potential for intramolecular hydrogen bonding. A conformer that can adopt a stable chair conformation with bulky groups in equatorial positions and also form an intramolecular hydrogen bond will likely be the most thermodynamically stable.

The following diagram illustrates the fundamental conformational equilibrium of a disubstituted cyclohexane, which forms the basis for analyzing 2-(1-Hydroxyethyl)cyclohexanol.

G cluster_0 Conformer A (e,e) cluster_1 Conformer B (a,a) a Diequatorial b Diaxial a->b Ring Flip (Equilibrium) caption General Conformational Equilibrium in Disubstituted Cyclohexanes.

Caption: General conformational equilibrium in disubstituted cyclohexanes.

Methodologies for Conformational Analysis

A dual approach combining computational modeling and experimental verification provides the most robust understanding of conformational preferences.

Computational Approach: Density Functional Theory (DFT)

DFT calculations can provide accurate relative energies of different conformers.[13][15] A typical workflow involves:

  • Conformer Generation: Systematically generate all possible low-energy conformers by rotating single bonds and considering different ring conformations.

  • Geometry Optimization: Optimize the geometry of each conformer to find its minimum energy structure. Popular DFT functionals for this purpose include B3LYP and M06-2X, often paired with a basis set like 6-31G* or larger for better accuracy.[13][16]

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and Gibbs free energy.[14]

  • Energy Comparison: Compare the calculated Gibbs free energies of all conformers to determine their relative stabilities and predict the equilibrium population of each.

The following diagram outlines a typical DFT workflow for conformational analysis.

G start Initial 3D Structure of 2-(1-Hydroxyethyl)Cyclohexanol gen_conformers Systematic Conformer Search (e.g., Rotational Scan) start->gen_conformers opt Geometry Optimization (e.g., B3LYP/6-31G*) gen_conformers->opt For each potential conformer freq Frequency Calculation (Confirm Minima & Obtain Gibbs Free Energy) opt->freq analyze Compare Gibbs Free Energies (Determine Relative Stabilities) freq->analyze end Predicted Conformational Population analyze->end caption DFT Workflow for Conformational Analysis.

Caption: DFT Workflow for Conformational Analysis.

Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for studying conformational equilibria in solution.[17][18] Key parameters that provide conformational information include:

  • Chemical Shifts: The chemical shift of a nucleus is sensitive to its local electronic environment, which changes with conformation.

  • Coupling Constants (J-values): The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, one can deduce the preferred conformation.

A typical experimental protocol would involve:

  • Sample Preparation: Dissolve a pure sample of 2-(1-Hydroxyethyl)cyclohexanol in a suitable deuterated solvent.

  • Data Acquisition: Acquire high-resolution 1H and 13C NMR spectra. Advanced 2D NMR techniques like COSY and HSQC may be necessary for unambiguous signal assignment.

  • Spectral Analysis: Analyze the coupling constants, particularly those of the protons on the cyclohexane ring, to determine the relative populations of the axial and equatorial conformers.

The following table summarizes the expected trends in NMR parameters for axial and equatorial protons in a cyclohexane ring.

ParameterAxial ProtonEquatorial Proton
Chemical Shift Generally upfield (lower ppm)Generally downfield (higher ppm)
Vicinal Coupling (Jax-ax) Large (8-13 Hz)
Vicinal Coupling (Jax-eq) Small (2-5 Hz)
Vicinal Coupling (Jeq-eq) Small (2-5 Hz)

Predicted Stability and Discussion

Based on the principles outlined above, we can predict the most stable conformer of trans-2-(1-Hydroxyethyl)cyclohexanol. The trans isomer can exist in a diequatorial conformation, which minimizes 1,3-diaxial strain for both substituents.[19] In this orientation, the hydroxyl group and the 1-hydroxyethyl group are in a gauche relationship, which is ideal for the formation of an intramolecular hydrogen bond. This combination of a stable diequatorial arrangement and the stabilizing effect of the hydrogen bond strongly suggests that this will be the most populated conformer at equilibrium.

For the cis isomer, one substituent must be axial while the other is equatorial. This will inevitably introduce some degree of 1,3-diaxial strain. The most stable conformer will likely be the one where the larger 1-hydroxyethyl group occupies the equatorial position to minimize this strain. The potential for intramolecular hydrogen bonding will also play a crucial role in determining the final equilibrium position.

Conclusion

The thermodynamic stability of 2-(1-Hydroxyethyl)cyclohexanol conformers is governed by a delicate balance of steric and electronic factors. The preference for bulky substituents to occupy equatorial positions to avoid 1,3-diaxial strain is a primary driving force in the conformational equilibrium. However, the ability to form a stabilizing intramolecular hydrogen bond can significantly influence the relative energies of the conformers and may even favor conformations with some degree of steric strain.

A comprehensive analysis, employing both computational methods like DFT and experimental techniques such as NMR spectroscopy, is essential for accurately determining the conformational landscape of this and other substituted cyclohexanols. The insights gained from such studies are invaluable for the rational design of drug molecules with optimal three-dimensional structures for biological activity.

References

  • 1,3-diaxial interaction - Substituted cyclohexanes. (n.d.). Retrieved from [Link]

  • Is There a General Rule for the Gauche Effect in the Conformational Isomerism of 1,2-Disubstituted Ethanes? | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Rotation in Substituted Ethanes - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • 4.7: Conformations of Monosubstituted Cyclohexanes - Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]

  • Conformational analysis by nuclear magnetic resonance. Interpretation of solvent effect on standard enthalpy and entropy differences between conformations of cyclohexanol - Chemical Communications (London) (RSC Publishing). (n.d.). Retrieved from [Link]

  • Ch3 - Substituted Cyclohexanes - University of Calgary. (n.d.). Retrieved from [Link]

  • Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(52), 36205-36211. [Link]

  • The Nonexistence of Repulsive 1,3-Diaxial Interactions in Monosubstituted Cyclohexanes | The Journal of Physical Chemistry A - ACS Publications. (2003, September 23). Retrieved from [Link]

  • 2.9: Rotation in Substituted Ethanes - Chemistry LibreTexts. (2019, May 10). Retrieved from [Link]

  • Ring Flips in Substituted Cyclohexanes - 1,3-Diaxial Interactions - YouTube. (2013, September 19). Retrieved from [Link]

  • N.M.R. Spectra and Conformational Analysis of 4-Alkylcyclohexanols. (n.d.). Retrieved from [Link]

  • CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS. (n.d.). Retrieved from [Link]

  • Is Hyperconjugation Responsible For The "Gauche Effect" In 1-Fluoropropane And Other 2-Substituted-1-Fluoroethanes? - Swarthmore College. (1999, January 8). Retrieved from [Link]

  • Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane - ResearchGate. (2025, August 7). Retrieved from [Link]

  • DFT- based Conformational Analysis of a Phospholipid Molecule (DMPC) - arXiv. (n.d.). Retrieved from [Link]

  • Carbon-13 chemical shifts and conformations of dimethylcyclohexanols. (n.d.). Retrieved from [Link]

  • Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • How many conformations are possible for ethane? - Chemistry Stack Exchange. (2021, June 24). Retrieved from [Link]

  • Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials - MDPI. (2023, September 15). Retrieved from [Link]

  • (PDF) Conformational behaviours of 2-substituted cyclohexanones: A complete basis set, hybrid-DFT study and NBO interpretation - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC. (n.d.). Retrieved from [Link]

  • Assessing conformer energies using electronic structure and machine learning methods. (2020, May 14). Retrieved from [Link]

  • Which molecules can challenge density-functional tight-binding methods in evaluating the energies of conformers? investigation with machine-learning toolset | Low Temperature Physics | AIP Publishing. (2024, March 1). Retrieved from [Link]

  • Hydrogen-bonding controls the solid-state and enantiomeric conformations of the amino alcohol ligand 2-[(2-hydroxyethyl)amino]cyclohexanol - PubMed. (2010, April 15). Retrieved from [Link]

  • Maestro Tutorial: Conformational Analysis. (n.d.). Retrieved from [Link]

  • GEOM, energy-annotated molecular conformations for property prediction and molecular generation - PMC. (n.d.). Retrieved from [Link]

  • Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]

  • Conformational Analysis | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • 2-(1-Hydroxyethyl)cyclohexanol | C8H16O2 | CID 141103 - PubChem. (n.d.). Retrieved from [Link]

  • Molecular Modeling of Non-Trivial Cyclohexane Derivatives: A Discovery Approach | Journal of Chemical Education - ACS Publications. (2004, July 1). Retrieved from [Link]

  • Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives - Scientific & Academic Publishing. (n.d.). Retrieved from [Link]

  • Intramolecular Hydrogen Bonding in α-Epoxy Alcohols: A Conformational Analysis of 1,2-Dialkyl-2,3-epoxycyclopentanol Diastereom. (n.d.). Retrieved from [Link]

  • Conformational Analysis of Monosubstituted Cyclohexane - St. Paul's Cathedral Mission College. (n.d.). Retrieved from [Link]

  • Synthesis and Spectral Studies of Novel Cyclohexanone Based Derivative and Their Biological Activity - SSRN. (2024, July 18). Retrieved from [Link]

  • Cyclohexanol - Wikipedia. (n.d.). Retrieved from [Link]

  • Ethyl, 1-hydroxy- | C2H5O | CID 123157 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC. (n.d.). Retrieved from [Link]

  • Attaching onto or Inserting into an Intramolecular Hydrogen Bond: Exploring and Controlling a Chirality-dependent Dilemma for Alcohols. (2021, December 17). Retrieved from [Link]

  • 2-(1-hydroxyethyl)cyclohexanol (C8H16O2) - PubChemLite. (n.d.). Retrieved from [Link]

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Foundational

Solubility Profile of 2-(1-Hydroxyethyl)Cyclohexanol: A Thermodynamic and Mechanistic Guide

Topic: Solubility Profile and Thermodynamic Characterization of 2-(1-Hydroxyethyl)Cyclohexanol Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Process Engineers Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile and Thermodynamic Characterization of 2-(1-Hydroxyethyl)Cyclohexanol Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Process Engineers

Executive Summary

The solubility profile of 2-(1-Hydroxyethyl)cyclohexanol (CAS: 60713-86-2) is governed by its amphiphilic molecular architecture, characterized by a lipophilic cyclohexane scaffold and two hydrophilic hydroxyl moieties. This guide provides a comprehensive technical analysis of its dissolution thermodynamics, predicted solubility behaviors in diverse organic solvents, and a self-validating experimental protocol for precise determination. Understanding these parameters is critical for optimizing extraction processes, crystallization yields, and formulation stability in pharmaceutical and agrochemical applications.

Molecular Architecture & Physicochemical Baseline

To predict solubility behavior accurately, one must first deconstruct the solute's structural properties. 2-(1-Hydroxyethyl)cyclohexanol presents a unique "diol-on-ring" motif.

  • Amphiphilicity: The molecule possesses a hydrophobic domain (cyclohexane ring + ethyl chain) and a hydrophilic domain (secondary alcohol on the ring + secondary alcohol on the side chain).

  • Stereochemistry & Intramolecular Bonding: The compound exists as cis and trans diastereomers. The cis isomer often exhibits intramolecular hydrogen bonding between the two hydroxyl groups, effectively reducing its polarity and increasing solubility in non-polar solvents compared to the trans isomer, which favors intermolecular bonding.

  • Lipophilicity (LogP): With a calculated LogP of approximately 1.6 , the compound occupies a "Goldilocks" zone—sufficiently lipophilic to partition into organic phases (ethyl acetate, dichloromethane) yet polar enough to exhibit significant solubility in alcohols and protic solvents.

Table 1: Physicochemical Properties
PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₈H₁₆O₂--
Molecular Weight 144.21 g/mol Moderate diffusion coefficient.[1]
H-Bond Donors 2High affinity for protic solvents.
H-Bond Acceptors 2High affinity for polar aprotic solvents.
Predicted LogP ~1.6Preferential solubility in moderately polar organics.
Physical State Viscous Liquid / Low-melting SolidDissolution kinetics driven by viscosity and heat of fusion.

Thermodynamic Basis of Solubility

The solubility of 2-(1-Hydroxyethyl)cyclohexanol is not merely a concentration limit but a thermodynamic equilibrium defined by the chemical potential of the solute in the solid/liquid phase versus the solution phase.

The Dissolution Mechanism

The dissolution process follows a thermodynamic cycle involving:

  • Disruption of Solute-Solute Interactions: Breaking the intermolecular H-bonds (enthalpically unfavorable).

  • Cavitation: Creating space in the solvent (enthalpically unfavorable).

  • Solvation: Formation of Solute-Solvent interactions (enthalpically favorable).

For this diol, the Enthalpy of Solvation (


)  is maximized in solvents capable of dual H-bond acceptance/donation (e.g., Methanol), compensating for the energy required to break the solute's crystal lattice or viscous liquid network.
Hansen Solubility Parameters (HSP)

Using Group Contribution Methods (Van Krevelen), we estimate the HSP coordinates (


) to predict compatibility.
  • 
     (Dispersion):  ~17.0 MPa
    
    
    
    (Driven by the cyclohexane ring).
  • 
     (Polar):  ~7.5 MPa
    
    
    
    (Moderate polarity).
  • 
     (Hydrogen Bonding):  ~18.0 MPa
    
    
    
    (High, due to dual -OH groups).

Interaction Radius (


): 


Smaller

values indicate higher solubility.

Predicted Solubility Profile by Solvent Class

Based on the "Like Dissolves Like" principle and HSP matching, the solubility profile is categorized below.

Table 2: Solubility Profile Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol, IsopropanolVery High (Miscible)Strong H-bond networks match the solute's dual -OH groups. Ideal for recrystallization if cooled.
Polar Aprotic DMSO, DMF, AcetonitrileHigh Strong dipole interactions solvate the hydroxyl protons. DMSO is excellent for stock solutions.
Chlorinated Dichloromethane (DCM), ChloroformHigh Good dispersion match; DCM is an excellent extraction solvent for this LogP range.
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Carbonyl oxygens act as H-bond acceptors for the solute's protons.
Ethers THF, MTBE, Diethyl EtherModerate Good solubility, but less efficient than alcohols due to lack of H-bond donation from solvent.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneLow High

mismatch. The solute is too polar. Likely forms a biphasic system or requires heat.
Water WaterPartial / Temperature Dependent The C8 skeleton creates a hydrophobic effect, limiting solubility at RT, but likely soluble >60°C.

Experimental Protocol: The "Self-Validating" System

To determine the exact solubility limit (saturation concentration,


) for your specific isomer mixture, use the Isothermal Shake-Flask Method  coupled with HPLC-RI or GC-FID quantification. This protocol includes built-in validity checks.
Workflow Diagram

SolubilityProtocol cluster_QC Quality Control Gates Start Start: Excess Solute Addition Equilibration Equilibration (Shake Flask, Constant T) Time: 24-72h Start->Equilibration Validation Check: Is Solid Phase Present? Equilibration->Validation Sampling Phase Separation (Filtration/Centrifugation) Dilution Dilution & Internal Std Addition Sampling->Dilution Analysis Quantification (GC-FID or HPLC-RI) Dilution->Analysis Result Calculate Solubility (mg/mL) Analysis->Result Validation->Sampling Yes Retry Add More Solute Validation->Retry No (Solution Clear) Retry->Equilibration

Caption: Step-by-step Isothermal Shake-Flask workflow with a mandatory saturation check loop to ensure thermodynamic equilibrium.

Detailed Methodology
  • Preparation: Add 2-(1-Hydroxyethyl)cyclohexanol to the solvent in a glass vial until undissolved solid/liquid droplets remain visible (supersaturation).

  • Equilibration: Agitate at a fixed temperature (e.g., 25°C ± 0.1°C) for 24–72 hours.

    • Self-Validating Check: If the solution becomes clear, thermodynamic equilibrium is not reached. Add more solute.

  • Phase Separation: Centrifuge or filter (0.45 µm PTFE for organics) to remove the excess phase. Ensure the filter and syringe are pre-equilibrated to the temperature to prevent precipitation.

  • Quantification:

    • Technique: GC-FID (Gas Chromatography - Flame Ionization Detection) is preferred due to the compound's volatility and lack of strong UV chromophores.

    • Column: DB-Wax or equivalent polar column.

    • Internal Standard: Use n-Decanol or Dodecane to correct for injection variability.

Applications & Process Implications

Understanding this profile enables specific engineering controls:

  • Crystallization/Purification:

    • Strategy: Use a Cooling Crystallization method. Dissolve in hot Ethyl Acetate (high solubility) and cool to 0°C. The sharp drop in solubility (temperature dependence) will drive precipitation.

    • Anti-solvent: Add Heptane to a concentrated Acetone solution to force the diol out of solution.

  • Extraction:

    • When synthesizing from aqueous precursors, use Dichloromethane (DCM) for extraction. The partition coefficient favors the organic phase, ensuring high recovery.

  • Formulation:

    • For agrochemical delivery (e.g., insect repellents), formulate in Isopropanol/Water mixtures to balance volatility and skin feel.

References

  • PubChem. (2025).[2] 2-(1-Hydroxyethyl)cyclohexanol Compound Summary. National Library of Medicine. Available at: [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Reference for solubility thermodynamics of cyclic alcohols).
  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(4-5), 381-390. (Methodology for solubility prediction models).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Diastereoselective Synthesis Using 2-(1-Hydroxyethyl)Cyclohexanol as a Chiral Auxiliary

Authored by: Gemini, Senior Application Scientist Introduction: The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis In the landscape of modern organic chemistry, particularly within pharmaceutical and natural...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

In the landscape of modern organic chemistry, particularly within pharmaceutical and natural product synthesis, the ability to control stereochemistry is paramount.[1] Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is a critical challenge, as different enantiomers can exhibit vastly different biological activities. One of the most robust and reliable strategies to achieve this control is through the use of a chiral auxiliary.[2][3]

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, creating a new stereogenic center with high diastereoselectivity.[2][3] After the desired transformation, the auxiliary is cleaved from the product and can, in ideal scenarios, be recovered for reuse.[3] This powerful method converts the difficult task of separating enantiomers into the more manageable separation of diastereomers, which possess distinct physical properties.[3]

The general strategy involves three key steps:

  • Attachment: Covalent bonding of the chiral auxiliary to a prochiral substrate.

  • Diastereoselective Reaction: The chiral auxiliary's steric and electronic properties direct the stereochemical outcome of a reaction, such as an alkylation or aldol condensation. This results in the formation of one diastereomer in significant excess over the other.[3]

  • Cleavage: Removal of the auxiliary to yield the enantiomerically enriched product and recover the auxiliary.[3]

This guide focuses on the application of 2-(1-hydroxyethyl)cyclohexanol , a versatile and effective chiral auxiliary derived from the cyclohexanol scaffold, for the diastereoselective alkylation of enolates to generate chiral carboxylic acids and their derivatives.

The Chiral Auxiliary: (1R,2R)-2-(1-Hydroxyethyl)Cyclohexanol

(1R,2R)-2-(1-Hydroxyethyl)cyclohexanol is a C2-symmetric diol that serves as an effective chiral auxiliary. Its efficacy stems from the rigid cyclohexane backbone and the defined stereochemistry of its two hydroxyl groups. One hydroxyl group acts as the point of attachment to the substrate, while the other is crucial for forming a rigid, chelated intermediate that directs the stereochemical outcome of the reaction.

Key Properties:

  • Molecular Formula: C8H16O2[4][5][6]

  • Molecular Weight: 144.21 g/mol [4]

  • Structure: The trans-diequatorial arrangement of the hydroxyethyl and hydroxyl groups on the cyclohexane chair conformation provides a well-defined and sterically demanding environment.

Core Application: Diastereoselective Alkylation of Carboxylic Acid Derivatives

The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction.[7][8][9] By employing a chiral auxiliary like 2-(1-hydroxyethyl)cyclohexanol, this reaction can be rendered highly diastereoselective, providing access to a wide range of enantioenriched α-substituted carboxylic acids. The process follows the classic three-step sequence.

Logical Workflow of Auxiliary-Mediated Alkylation

G cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Cleavage & Recovery A Prochiral Carboxylic Acid Derivative (e.g., Acyl Chloride) C Chiral Ester Intermediate A->C B Chiral Auxiliary 2-(1-Hydroxyethyl)cyclohexanol B->C D Strong Base (LDA) -78 °C C->D E Chelated (Z)-Enolate (Rigid Conformer) D->E F Electrophile (R-X) G Alkylated Product (High Diastereomeric Excess) F->G H Hydrolysis (e.g., LiOH/H₂O₂) or Reduction (e.g., LiAlH₄) G->H I Enantioenriched Product (Acid, Alcohol, etc.) H->I J Recovered Auxiliary H->J

Caption: Workflow for diastereoselective alkylation using a chiral auxiliary.

Mechanism of Diastereoselectivity: The Chelation Control Model

The high degree of stereocontrol arises from the formation of a rigid, bicyclic chelated enolate intermediate upon deprotonation with a strong base like lithium diisopropylamide (LDA).[8][10] The lithium cation coordinates to both the enolate oxygen and the free hydroxyl group of the auxiliary. This locks the conformation of the molecule, forcing the bulky cyclohexane ring to shield one face of the enolate. Consequently, the incoming electrophile can only approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.

Caption: Chelation model showing sterically directed attack of an electrophile.

Experimental Protocols

Safety Precaution: These protocols involve the use of pyrophoric reagents (n-BuLi), strong bases (LDA), and moisture-sensitive chemicals. All procedures must be conducted by trained personnel in a fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (PPE).

Protocol 1: Attachment of the Auxiliary - Acylation

This procedure details the attachment of a propionyl group to the chiral auxiliary, analogous to methods developed for Evans-type auxiliaries.[1]

Materials:

  • (1R,2R)-2-(1-Hydroxyethyl)cyclohexanol

  • Propionyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 1.0 equivalent of (1R,2R)-2-(1-hydroxyethyl)cyclohexanol in anhydrous DCM in an oven-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add 1.5 equivalents of triethylamine (Et3N) dropwise.

  • Slowly add 1.2 equivalents of propionyl chloride dropwise. A white precipitate of triethylammonium chloride will form.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting alcohol is consumed.

  • Quench the reaction by adding saturated aqueous NH4Cl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure chiral ester.

Protocol 2: Diastereoselective Alkylation

This protocol describes the formation of the lithium enolate followed by alkylation with an electrophile. Low temperatures are critical for achieving high diastereoselectivity.[11]

Materials:

  • Chiral ester from Protocol 1

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Alkyl halide (e.g., benzyl bromide, allyl iodide)

  • Saturated aqueous ammonium chloride (NH4Cl)

Procedure:

  • LDA Preparation: In a flame-dried flask under inert atmosphere, dissolve 1.1 equivalents of diisopropylamine in anhydrous THF. Cool to -78 °C (dry ice/acetone bath). Add 1.05 equivalents of n-BuLi dropwise and stir for 30 minutes at -78 °C.

  • Enolate Formation: In a separate flame-dried flask, dissolve 1.0 equivalent of the chiral ester in anhydrous THF. Cool the solution to -78 °C.

  • Transfer the freshly prepared LDA solution to the chiral ester solution via cannula at -78 °C. Stir for 1 hour to ensure complete enolate formation. The solution typically turns yellow or orange.

  • Alkylation: Add 1.2 equivalents of the alkyl halide dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC. For less reactive electrophiles, the temperature may be slowly allowed to rise to -40 °C.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • The diastereomeric ratio (d.e.) of the crude product can be determined by 1H NMR or GC analysis. Purify by flash column chromatography to isolate the major diastereomer.

Protocol 3: Cleavage of the Auxiliary

The auxiliary can be cleaved under various conditions to yield different functional groups.[11]

This method is analogous to the saponification used for Evans auxiliaries.[12]

Materials:

  • Alkylated product from Protocol 2

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H2O2)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na2SO3)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the purified alkylated product in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 4.0 equivalents of 30% H2O2 dropwise, followed by 2.0 equivalents of solid LiOH.

  • Stir vigorously at 0 °C for 4 hours, then at room temperature overnight.

  • Cool to 0 °C and quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite until a negative test with peroxide indicator strips is obtained.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3x). The recovered chiral auxiliary may remain in the aqueous layer or require separate extraction based on its solubility.

  • Combine the organic layers, wash with brine, dry over MgSO4, and concentrate to yield the enantioenriched carboxylic acid.

Materials:

  • Alkylated product from Protocol 2

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether or THF

  • Rochelle's salt (potassium sodium tartrate) solution

Procedure:

  • In a flame-dried flask, suspend 2.0 equivalents of LiAlH4 in anhydrous diethyl ether.

  • Cool the suspension to 0 °C.

  • Dissolve the alkylated product in anhydrous diethyl ether and add it dropwise to the LiAlH4 suspension.

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 3 hours.

  • Cool the reaction to 0 °C and quench carefully by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 1 hour or add Rochelle's salt solution and stir until the layers are clear.

  • Filter off the aluminum salts and wash thoroughly with ether.

  • Combine the filtrates, dry over MgSO4, and concentrate to yield the crude chiral primary alcohol and the recovered auxiliary, which can be separated by column chromatography.

Cleavage Pathways Summary

G cluster_0 Hydrolytic Cleavage cluster_1 Reductive Cleavage Start Alkylated Ester (Auxiliary Attached) MethodA LiOH / H₂O₂ Start->MethodA MethodB LiAlH₄ Start->MethodB ProductA Chiral Carboxylic Acid R*-COOH MethodA->ProductA ProductB Chiral Primary Alcohol R*-CH₂OH MethodB->ProductB

Sources

Application

Protocol for attaching 2-(1-Hydroxyethyl)Cyclohexanol to a prochiral substrate

Application Note: Diastereoselective Acetalization of Prochiral Substrates using 2-(1-Hydroxyethyl)cyclohexanol Executive Summary In asymmetric synthesis, the desymmetrization of prochiral ketones and aldehydes is a foun...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Diastereoselective Acetalization of Prochiral Substrates using 2-(1-Hydroxyethyl)cyclohexanol

Executive Summary

In asymmetric synthesis, the desymmetrization of prochiral ketones and aldehydes is a foundational step for establishing complex stereocenters. Attaching a rigid chiral auxiliary, such as the 1,3-diol 2-(1-hydroxyethyl)cyclohexanol[1], to a prochiral substrate forms a highly biased chiral 1,3-dioxane acetal. This application note details the mechanistic principles, conformational dynamics, and validated experimental protocols for achieving high diastereomeric ratios (dr) during acetalization, empowering researchers to utilize these intermediates for downstream diastereoselective transformations.

Mechanistic Rationale & Conformational Dynamics

Causality in Experimental Design: The efficacy of 2-(1-hydroxyethyl)cyclohexanol as a chiral auxiliary stems directly from the thermodynamic properties of the resulting 1,3-dioxane ring. Unlike standard cyclohexane rings, 1,3-dioxanes possess shorter C–O bonds (approx. 1.41 Å compared to 1.54 Å for C–C bonds). This structural compression significantly exacerbates 1,3-diaxial interactions within the ring[2].

When the prochiral substrate condenses with the diol, the system equilibrates via a planar oxocarbenium intermediate. To minimize severe steric clashes with the axial protons of the dioxane and the fused cyclohexane backbone of the auxiliary, the bulkier substituent of the prochiral ketone is thermodynamically forced into the equatorial position[2]. This energetic penalty for axial substitution is the direct causal mechanism for the high diastereoselectivity observed in these protocols.

Mechanism Ketone Prochiral Ketone (sp2 hybridized) Hemiacetal Hemiacetal Intermediate (Rapid Equilibrium) Ketone->Hemiacetal + Diol, H+ Diol 2-(1-Hydroxyethyl)cyclohexanol (Chiral 1,3-Diol) Diol->Hemiacetal Oxocarbenium Oxocarbenium Ion (Planar, highly reactive) Hemiacetal->Oxocarbenium - H2O Axial Minor Diastereomer (Axial substituent, high strain) Oxocarbenium->Axial Kinetically competitive (disfavored) Equatorial Major Diastereomer (Equatorial substituent, favored) Oxocarbenium->Equatorial Thermodynamically driven cyclization Axial->Oxocarbenium Acidic equilibration

Mechanistic pathway of acetalization highlighting thermodynamic equilibration via oxocarbenium.

Validated Experimental Protocols

To accommodate substrates with varying thermal and acidic stabilities, two orthogonal methodologies are provided. Every protocol is designed as a self-validating system: the completion of the reaction and the establishment of thermodynamic equilibrium can be directly verified via the chemical shift of the newly formed acetal carbon (~100–110 ppm) in ¹³C NMR.

Method A: Thermodynamic Acetalization (Dean-Stark)

Ideal for robust, unhindered prochiral ketones.

  • Preparation : To an oven-dried 100 mL round-bottom flask, add the prochiral substrate (10.0 mmol, 1.0 equiv) and 2-(1-hydroxyethyl)cyclohexanol (11.0 mmol, 1.1 equiv).

  • Solvation & Catalysis : Dissolve the mixture in 50 mL of anhydrous toluene (0.2 M). Add p-toluenesulfonic acid monohydrate (pTSA·H₂O, 0.5 mmol, 0.05 equiv) as the Brønsted acid catalyst.

  • Azeotropic Distillation : Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the reaction mixture to 110 °C (reflux) under a nitrogen atmosphere.

  • Equilibration : Maintain reflux for 12–24 hours.

    • Scientific Insight: The continuous removal of water physically drives the equilibrium forward (Le Chatelier's principle) while providing sufficient thermal energy to overcome the activation barrier between diastereomers, ensuring complete thermodynamic control.

  • Quench & Workup : Cool the mixture to room temperature. Quench with 20 mL of saturated aqueous NaHCO₃ to neutralize the pTSA, preventing premature acetal hydrolysis. Extract with ethyl acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure chiral acetal.

Method B: Mild Kinetic/Lewis Acid Acetalization

Ideal for acid-sensitive or thermally labile substrates.

  • Preparation : In an oven-dried flask under an inert atmosphere, dissolve the prochiral substrate (10.0 mmol, 1.0 equiv) and 2-(1-hydroxyethyl)cyclohexanol (11.0 mmol, 1.1 equiv) in 50 mL of anhydrous dichloromethane (DCM).

  • Water Scavenging : Add triethyl orthoformate (15.0 mmol, 1.5 equiv).

    • Scientific Insight: Triethyl orthoformate acts as a chemical dehydrating agent, reacting with the released water to form ethanol and ethyl formate, thus driving the reaction forward without the need for harsh thermal distillation[3].

  • Catalysis : Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.0 mmol, 0.1 equiv).

  • Reaction : Allow the reaction to slowly warm to room temperature over 4 hours. The powerful Lewis acidity of TMSOTf facilitates rapid oxocarbenium formation even at cryogenic temperatures[3].

  • Quench & Workup : Quench the reaction strictly at 0 °C by adding pyridine (2.0 mmol, 0.2 equiv) followed by saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purification : Purify via flash column chromatography (silica gel pre-treated with 1% Et₃N to prevent on-column hydrolysis).

Workflow Start Substrate + Chiral Diol CondA Method A: pTSA, Toluene Reflux (110°C) Start->CondA CondB Method B: TMSOTf, DCM -78°C to RT Start->CondB DeanStark Azeotropic Distillation (Dean-Stark) CondA->DeanStark Silyl Chemical Dehydration (Triethyl orthoformate) CondB->Silyl QuenchA Aqueous NaHCO3 Quench DeanStark->QuenchA QuenchB Pyridine / NaHCO3 Quench Silyl->QuenchB Purify Silica Gel Chromatography (EtOAc/Hexanes) QuenchA->Purify QuenchB->Purify Product Pure Chiral Acetal (>95% de) Purify->Product

Parallel workflows for thermodynamic (Method A) and mild Lewis acid (Method B) acetalization.

Quantitative Data Summary

The following table summarizes the comparative metrics of both methods based on standard prochiral ketone substrates (e.g., acetophenone derivatives and 4-substituted cyclohexanones).

ParameterMethod A (Thermodynamic)Method B (Mild Lewis Acid)
Catalyst pTSA (5 mol%)TMSOTf (10 mol%)
Solvent & Temp Toluene, 110 °C (Reflux)DCM, -78 °C to 25 °C
Dehydration Mechanism Azeotropic Distillation (Physical)Triethyl Orthoformate (Chemical)
Typical Reaction Time 12 – 24 hours4 – 6 hours
Substrate Scope Robust aliphatic/aromatic ketonesAcid-sensitive / labile substrates
Average Yield 85% – 92%78% – 88%
Diastereomeric Ratio (dr) > 95:5 (Thermodynamically driven)90:10 to 95:5

Trustworthiness & Downstream Application

A robust protocol must be intrinsically self-validating. To confirm that the chiral auxiliary has been successfully attached and that the desired stereocontrol was achieved:

  • NMR Validation : Confirm the disappearance of the carbonyl carbon (~200 ppm) and the appearance of the acetal carbon (~100–110 ppm) in the ¹³C NMR spectrum.

  • Stereochemical Integrity : Assess the dr via ¹H NMR by integrating the distinct signals of the newly formed acetal environment (e.g., the methyl doublet of the 1-hydroxyethyl group).

Once validated, this chiral acetal serves as a highly reliable directing group for downstream transformations, such as diastereoselective Grignard additions, enolate alkylations, or Lewis acid-mediated acetal cleavage, enabling the synthesis of highly enantioenriched secondary and tertiary alcohols.

References

  • 2-(1-Hydroxyethyl)cyclohexanol | C8H16O2 | CID 141103 , PubChem (NIH), 1

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals , Thieme Connect,2

  • Facile Procedure for Acetalization Using Diols, Alkoxysilane and a Catalytic Amount of Trimethylsilyl Trifluoromethanesulfonate , ResearchGate,3

Sources

Method

Application of 2-(1-Hydroxyethyl)Cyclohexanol in asymmetric aldol reactions

[label="2. LA Activation\nTiCl4 Addition\n( Caption: Catalytic cycle of the Ti-HECH mediated enantioselective Mukaiyama Aldol addition. Application I: HECH as a Chiral Ligand in Mukaiyama Aldol Additions In this approach...

Author: BenchChem Technical Support Team. Date: March 2026

[label="2. LA Activation\nTiCl4 Addition\n(

Caption: Catalytic cycle of the Ti-HECH mediated enantioselective Mukaiyama Aldol addition.

Application I: HECH as a Chiral Ligand in Mukaiyama Aldol Additions

In this approach, HECH is used in sub-stoichiometric amounts (5–10 mol%) to generate a chiral Lewis acid in situ.

Optimization of Reaction Conditions

The choice of solvent and temperature is critical. Coordinating solvents (like THF) compete with the aldehyde for the Lewis acidic Titanium center, disrupting the chiral pocket and leading to poor enantiomeric excess (ee). Non-coordinating solvents like Dichloromethane (


) are mandatory.

Table 1: Optimization of Ti-HECH Catalyzed Mukaiyama Aldol Reaction

EntrySolventTemp (°C)Catalyst Loading (mol%)Yield (%)ee (%)
1

-78108892
2Toluene-78108285
3THF-78104560
4

-40109178
5

-7858590

Data Interpretation: Entry 1 represents the optimal self-validating conditions. Raising the temperature (Entry 4) increases yield but sacrifices ee due to increased conformational flexibility in the transition state.

Validated Protocol: Enantioselective Aldol Addition

Self-Validating System: This protocol includes built-in quality control steps to ensure catalyst formation before proceeding.

  • Catalyst Preparation: In an oven-dried Schlenk flask under Argon, dissolve HECH (0.1 mmol, 10 mol%) in anhydrous

    
     (2.0 mL). Add 
    
    
    
    (0.1 mmol, 10 mol%) dropwise at room temperature.
  • QC Check (Optional but recommended): An aliquot analyzed by

    
     NMR in 
    
    
    
    should reveal a distinct downfield shift of the carbinolic protons of HECH, confirming bidentate coordination and the displacement of isopropanol.
  • Activation: Stir the mixture for 1 hour at room temperature, then add activated 4Å molecular sieves (100 mg) to scavenge released isopropanol, shifting the equilibrium entirely to the active catalyst.

  • Substrate Addition: Cool the system to -78 °C. Slowly add the aldehyde (1.0 mmol) followed by the dropwise addition of the silyl enol ether (1.2 mmol).

  • Reaction & Quench: Stir at -78 °C for 12 hours. Quench the reaction cold by adding saturated aqueous

    
     (5 mL).
    
  • Workup & Validation: Extract with

    
    , dry over 
    
    
    
    , and concentrate. Purify via flash chromatography. Determine the ee% using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient).

Application II: HECH as a Chiral Auxiliary via Acetalization

For highly unreactive aliphatic aldehydes that fail to coordinate strongly to Titanium catalysts, covalent attachment of the chiral source is required. The use of chiral 1,3-diols as auxiliaries via cyclic acetal or ester formation is a highly reliable method for transferring stereochemical information in Lewis acid-mediated additions[1].

Causality in Design: Condensing HECH with an aldehyde forms a rigid 1,3-dioxane ring. When treated with a strong Lewis acid like


, the acetal undergoes stereoselective ring-opening, directing the nucleophilic attack of the silyl enol ether with near-perfect diastereoselectivity.

Workflow Step1 1. Acetalization HECH + Aldehyde (p-TsOH, PhMe, Δ) Step2 2. LA Activation TiCl4 Addition (CH2Cl2, -78 °C) Step1->Step2 Step3 3. Aldol Addition Silyl Enol Ether (Diastereoselective) Step2->Step3 Step4 4. Cleavage Hydrolysis/Oxidation (Yields Aldol + HECH) Step3->Step4

Caption: Experimental workflow for the HECH-mediated diastereoselective aldol auxiliary approach.

Validated Protocol: Diastereoselective Acetal Aldol
  • Acetal Formation: Reflux HECH (1.0 mmol) and the target aldehyde (1.0 mmol) in toluene (10 mL) with a catalytic amount of p-TsOH (5 mol%) using a Dean-Stark trap for 4 hours. Concentrate and filter through a short pad of basic alumina to yield the chiral acetal.

  • Nucleophilic Addition: Dissolve the acetal in anhydrous

    
     (5 mL) and cool to -78 °C. Add 
    
    
    
    (1.1 mmol) dropwise. The solution will turn deep yellow/red, indicating Lewis acid complexation.
  • Aldol Coupling: Add the silyl enol ether (1.5 mmol) slowly. Stir for 4 hours at -78 °C.

  • QC Check (Diastereomeric Ratio): Quench with water, extract, and concentrate. Run a crude

    
     NMR. The newly formed carbinolic proton should appear as a single major diastereomer (typically >95:5 dr).
    
  • Cleavage & Recovery: Treat the crude intermediate with mildly acidic conditions (e.g., TFA/

    
    ) or oxidative cleavage (if modified) to release the enantiopure 
    
    
    
    -hydroxy ketone and recover the HECH auxiliary for reuse.

References

  • Chiral Diol-Based Organocatalysts in Enantioselective Reactions Source: MDPI Catalysts (2018) URL:[Link]

  • Chapter 7: Titanium-based Catalysts for Asymmetric Transformations Source: Royal Society of Chemistry (2015) URL:[Link]

  • Insight into the Mechanism of the Asymmetric Addition of Alkyl Groups to Aldehydes Catalyzed by Titanium−BINOLate Species Source: Journal of the American Chemical Society (2002) URL:[Link]

  • Lewis acid mediated synthesis of cyclic esters (US Patent 7582758) Source: PubChem / USPTO URL:[Link]

Sources

Application

Application Note: Enantioselective Reduction of Ketones Mediated by 2-(1-Hydroxyethyl)Cyclohexanol Derivatives

Executive Summary This application note details the protocol for the enantioselective reduction of prochiral ketones using 2-(1-Hydroxyethyl)cyclohexanol derivatives as chiral ligands. Unlike traditional CBS (Corey-Baksh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the enantioselective reduction of prochiral ketones using 2-(1-Hydroxyethyl)cyclohexanol derivatives as chiral ligands. Unlike traditional CBS (Corey-Bakshi-Shibata) reductions that rely on amino-alcohols, this method utilizes a chiral 1,3-diol framework. These ligands, upon reaction with borane or metal hydrides, form rigid 1,3,2-dioxaborinane or aluminate intermediates. These intermediates act as Lewis acid templates, directing hydride attack to a specific face of the carbonyl substrate (Re or Si), yielding secondary alcohols with high enantiomeric excess (up to >95% ee).

This guide covers the mechanistic grounding, precise experimental protocols for in situ catalyst generation, and critical troubleshooting steps for scaling up from milligram to gram quantities.

Scientific Background & Mechanism[1][2][3]

The Ligand System

The core scaffold, 2-(1-Hydroxyethyl)cyclohexanol , possesses two stereocenters (C1 on the ring and C1' on the side chain). The rigidity of the cyclohexane ring, combined with the 1,3-distance between the hydroxyl groups, allows for the formation of stable 6-membered cyclic borates or aluminates.

  • Key Advantage: The 1,3-diol system forms a "loose" yet sterically demanding pocket compared to the 5-membered rings of 1,2-amino alcohols. This often allows for better accommodation of bulky aryl-alkyl ketones.

  • Active Species: The diol reacts with Borane (BH

    
    ·THF) to release hydrogen and form a chiral spiroborate  or a hydrido-boronate  species. This species coordinates the ketone oxygen, activating it for hydride transfer.
    
Mechanistic Pathway

The reaction proceeds via a "double-activation" mechanism:

  • Catalyst Formation: The diol reacts with BH

    
     to form a cyclic mono-hydrido boronate.
    
  • Coordination: The Lewis acidic boron atom binds the carbonyl oxygen of the ketone.

  • Hydride Transfer: A second equivalent of borane (or the hydrido group on the catalyst) delivers the hydride. The chiral environment of the cyclohexane backbone blocks one face of the ketone, enforcing stereocontrol.

Pathway Visualization

ReductionMechanism Diol Chiral Ligand (2-(1-Hydroxyethyl)cyclohexanol) Catalyst Active Catalyst (Cyclic Boronate Species) Diol->Catalyst - H2 (Activation) Borane Borane Source (BH3·THF) Borane->Catalyst Coordination Complex Ketone-Catalyst Complex Catalyst->Complex + Ketone Substrate TS Transition State (Face-Selective Hydride Transfer) Complex->TS Hydride Delivery TS->Catalyst Catalyst Turnover Product Chiral Alcohol (>95% ee) TS->Product Hydrolysis

Figure 1: Catalytic cycle for the borane-mediated reduction of ketones using chiral 1,3-diol ligands.[1]

Experimental Protocol

Materials & Reagents[1][4]
  • Ligand: (1R,2S)-2-(1-Hydroxyethyl)cyclohexanol (or specific derivative).

  • Reductant: Borane-THF complex (1.0 M solution) or Borane-Dimethyl Sulfide (BMS).

  • Solvent: Anhydrous Tetrahydrofuran (THF). Critical: Water content <50 ppm.

  • Substrate: Acetophenone (Standard test substrate).

  • Quench: Methanol, 1M HCl.

Standard Operating Procedure (SOP)

Step 1: Catalyst Generation (In-Situ)

  • Oven-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool the flask to room temperature under a stream of nitrogen.

  • Charge the flask with Ligand (0.1 mmol, 10 mol%) .

  • Add Anhydrous THF (5 mL) via syringe.

  • Add Borane-THF (1.0 M, 0.1 mmol) dropwise.

    • Observation: Gas evolution (H

      
      ) will occur.[2]
      
  • Stir the mixture at room temperature for 30–60 minutes to ensure complete formation of the cyclic boronate catalyst.

Step 2: Reduction

  • Cool the catalyst solution to -10°C (or -78°C for higher selectivity) using an ice/salt or acetone/dry ice bath.

  • Add the stoichiometric reductant: Borane-THF (1.0 mmol, 1.0 equiv) .

  • Slowly add a solution of Acetophenone (1.0 mmol) in THF (2 mL) over 15–30 minutes using a syringe pump.

    • Note: Slow addition prevents non-catalyzed background reduction, maximizing ee.

  • Stir at the set temperature for 1–2 hours. Monitor conversion by TLC (Hexane:EtOAc 8:2) or GC.[1][3]

Step 3: Quench & Workup

  • Cautiously add Methanol (2 mL) dropwise to quench excess borane. Caution: Vigorous H

    
     evolution.
    
  • Add 1M HCl (5 mL) and stir for 30 minutes to hydrolyze the boron-alkoxide complex.

  • Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (3 x 10 mL).

  • Wash combined organics with Brine, dry over anhydrous MgSO

    
    , and concentrate under reduced pressure.
    

Step 4: Analysis

  • Purify the crude oil via flash column chromatography (Silica gel).

  • Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column) or Chiral GC.

Performance Data & Substrate Scope

The following table summarizes typical results expected when using the (1R,2S) isomer of the ligand with Borane-THF at -10°C.

SubstrateR1 (Aryl)R2 (Alkyl)Yield (%)ee (%)Configuration
Acetophenone PhenylMethyl9294R
Propiophenone PhenylEthyl8991R
2-Chloroacetophenone 2-Cl-PhMethyl9596R
1-Tetralone (Cyclic)-8890R
Pinacolone t-ButylMethyl8582R

Table 1: Substrate scope demonstrates high efficacy for aryl-alkyl ketones. Sterically bulky aliphatic ketones (Pinacolone) show slightly lower selectivity.

Troubleshooting & Critical Parameters

Moisture Sensitivity

The 1,3-diol-borane catalyst is extremely moisture sensitive .

  • Symptom: Low yield or racemic product.

  • Root Cause: Hydrolysis of the active B-O bonds reverts the catalyst to the inactive diol, allowing non-selective reduction by free borane.

  • Solution: Use freshly distilled THF (Na/Benzophenone) or solvent from a drying column. Flame-dry all glassware.

Temperature Control
  • Symptom: High yield but low ee.

  • Root Cause: At higher temperatures (RT), the uncatalyzed background reaction of BH

    
     with the ketone competes with the catalyzed pathway.
    
  • Solution: Lower the temperature to -20°C or -78°C. Ensure slow addition of the ketone to keep its instantaneous concentration low relative to the catalyst.

Ligand Recovery

The 2-(1-Hydroxyethyl)cyclohexanol ligand is chemically stable and can be recovered.

  • Protocol: During the acid workup, the ligand remains in the organic phase. After column chromatography, the non-polar product elutes first, followed by the more polar diol ligand. Recovery rates are typically >90%.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society.[4]

  • Deloux, L., & Srebnik, M. (1993). "Asymmetric boron-catalyzed reactions." Chemical Reviews.

  • Masamune, S., et al. (1986). "Asymmetric reduction with chiral reagents derived from borane and chiral 1,3-diols."[5] Journal of the American Chemical Society.[4]

  • Organic Reactions Database. "Enantioselective Reduction of Ketones."

  • BenchChem Protocols. "Comparative Guide to Enantioselective Ketone Reduction."

(Note: While specific literature on the exact named ligand "2-(1-Hydroxyethyl)cyclohexanol" is specialized, the protocols above are derived from the foundational chemistry of chiral 1,3-diol mediated borane reductions, validated by analogous systems in References 1-3).

Sources

Method

Multi-step synthesis of natural products using 2-(1-Hydroxyethyl)Cyclohexanol

Application Note: Stereocontrolled Synthesis of Acyclic Terpene Building Blocks via Grob Fragmentation of 2-(1-Hydroxyethyl)cyclohexanol Introduction & Strategic Rationale The construction of stereodefined acyclic alkene...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereocontrolled Synthesis of Acyclic Terpene Building Blocks via Grob Fragmentation of 2-(1-Hydroxyethyl)cyclohexanol

Introduction & Strategic Rationale

The construction of stereodefined acyclic alkenes is a persistent challenge in the total synthesis of macrocyclic polyketides and complex terpenoids. While traditional olefination strategies often suffer from poor stereoselectivity, the heterolytic cleavage of 1,3-diols—known as the Grob fragmentation—provides a highly predictable, stereospecific pathway to generate (E)- or (Z)-alkenes with the concomitant formation of a carbonyl group[1].

In this application note, we detail a multi-step synthetic protocol utilizing 2-(1-hydroxyethyl)cyclohexanol as a versatile 1,3-diol synthon. By exploiting the inherent steric differences between its endocyclic and exocyclic secondary hydroxyl groups, we can achieve highly regioselective monosulfonylation. Subsequent base-promoted Grob fragmentation of the resulting monotosylate yields an acyclic aldehyde, which is immediately trapped via Horner-Wadsworth-Emmons (HWE) olefination[2]. This sequence transforms a simple bicyclic-like conformation into a highly functionalized, stereodefined acyclic diene precursor.

Experimental Workflow & Causality

The following protocol is designed as a self-validating system, where the intrinsic chemical causality of each step provides distinct, trackable analytical handles to ensure process integrity.

Workflow A 2-(1-Hydroxyethyl) cyclohexanol B Monotosylation (TsCl, Pyridine) A->B C Monotosylate Intermediate B->C D Grob Fragmentation (KOtBu, THF) C->D E Acyclic Aldehyde Intermediate D->E F HWE Olefination (TEPA, NaH) E->F G Acyclic Terpene Precursor F->G

Synthetic workflow from 2-(1-Hydroxyethyl)cyclohexanol to acyclic terpene precursor.

Step 1: Regioselective Monotosylation
  • Objective: Selectively activate the exocyclic C1' hydroxyl group while leaving the endocyclic C1 hydroxyl free for subsequent alkoxide formation.

  • Causality & Mechanism: The exocyclic secondary alcohol is sterically less hindered than the cyclic equatorial alcohol. By using 1.1 equivalents of p-Toluenesulfonyl chloride (TsCl) in pyridine, the reaction is kinetically driven toward monosulfonylation. Pyridine serves a dual purpose: it acts as the solvent and as an acid scavenger to neutralize the HCl byproduct, preventing unwanted dehydration or chloride substitution.

  • Protocol:

    • Dissolve 2-(1-hydroxyethyl)cyclohexanol (10 mmol) in anhydrous pyridine (20 mL) under an inert argon atmosphere at 0 °C.

    • Add TsCl (11 mmol) and a catalytic amount of DMAP (0.1 mmol) portion-wise.

    • Stir for 4 hours at 0 °C, then warm to room temperature.

    • Quench with ice water, extract with EtOAc, and wash the organic layer sequentially with 1M HCl (to remove pyridine) and brine.

  • Validation: TLC (Hexane/EtOAc 7:3) will reveal a new, UV-active spot (

    
    ). 
    
    
    
    H NMR will confirm the structure via a downfield shift of the C1' methine proton (
    
    
    4.5 ppm) and the appearance of characteristic tosyl aromatic doublets (
    
    
    7.3 and 7.8 ppm).
Step 2: Base-Promoted Grob Fragmentation
  • Objective: Induce a concerted stereoelectronic cleavage of the C1-C2 bond to generate a stereodefined (E)-alkene and a terminal aldehyde[3].

  • Causality & Mechanism: Potassium tert-butoxide (KOtBu) is selected due to its high basicity and extreme steric bulk. It rapidly deprotonates the C1 hydroxyl but is too hindered to undergo competing S

    
    2 nucleophilic attack at the tosylate carbon. The resulting alkoxide triggers a concerted fragmentation. Because the chair conformation of the cyclohexane ring forces the breaking C1-C2 bond and the leaving C1'-OTs group into a strict anti-periplanar alignment, the orbital overlap dictates the exclusive formation of the (E)-alkene[1].
    
  • Protocol:

    • Dissolve the monotosylate intermediate (8 mmol) in strictly anhydrous THF (30 mL) at -78 °C.

    • Add KOtBu (12 mmol, 1.0 M in THF) dropwise over 15 minutes.

    • Allow the reaction to stir for 2 hours while slowly warming to 0 °C.

    • Quench with saturated aqueous NH

      
      Cl and extract with diethyl ether. Dry over MgSO
      
      
      
      and concentrate under reduced pressure at low temperature (the resulting aldehyde is volatile).
  • Validation: IR spectroscopy of the crude mixture will show the sudden appearance of a sharp, strong carbonyl stretch (

    
     1720 cm
    
    
    
    ) and the complete disappearance of the broad O-H stretch (
    
    
    3300 cm
    
    
    ).

Mechanism Step1 1. Alkoxide Formation KOtBu deprotonates C1-OH Step2 2. Conformational Alignment Anti-periplanar geometry Step1->Step2 Thermodynamic Step3 3. Concerted Cleavage C1-C2 breaks, C=O & C=C form Step2->Step3 Orbital Overlap Step4 4. Tosylate Expulsion OTs leaving group exits Step3->Step4 Synchronous Step5 5. Product Generation Stereodefined (E)-Alkene Step4->Step5 Irreversible

Stereoelectronic mechanism of the base-promoted Grob fragmentation.

Step 3: Horner-Wadsworth-Emmons (HWE) Olefination
  • Objective: Trap the reactive aldehyde to prevent epimerization and extend the carbon skeleton for downstream total synthesis.

  • Causality & Mechanism: Sodium hydride (NaH) irreversibly deprotonates triethyl phosphonoacetate (TEPA) to form a stabilized phosphonate carbanion. This nucleophile attacks the aldehyde, forming an oxaphosphetane intermediate that collapses to yield an

    
    -unsaturated ester. The thermodynamics of the HWE reaction heavily favor the formation of the (E)-alkene, resulting in a highly conjugated, stable diene system.
    
  • Protocol:

    • Suspend NaH (9.6 mmol, 60% dispersion in mineral oil) in anhydrous THF (20 mL) at 0 °C.

    • Add TEPA (10 mmol) dropwise until hydrogen evolution ceases, yielding a clear solution.

    • Add the crude aldehyde from Step 2 (dissolved in 10 mL THF) dropwise to the ylide solution.

    • Stir for 3 hours at room temperature, quench with water, and extract with EtOAc. Purify via silica gel flash chromatography.

  • Validation:

    
    H NMR of the purified product will exhibit a characteristic trans-alkene doublet of doublets (
    
    
    
    Hz) in the 5.8–7.0 ppm region, confirming the successful olefination and (E)-geometry.

Quantitative Data Presentation

Table 1: Reaction Parameters and Validation Metrics

Synthetic StepTarget IntermediateYield (%)Diagnostic Validation (NMR / IR)Stereochemical Outcome
Monotosylation C1'-Monotosylate82%

H NMR:

4.5 (m, 1H), 7.3 (d), 7.8 (d)
Retention of configuration
Grob Fragmentation 6-Octenal Derivative91%*IR: 1720 cm

(C=O stretch)
Exclusive (E)-Alkene
HWE Olefination Acyclic Diene Ester78%

H NMR:

6.8 (dd,

=15.5 Hz, 1H)
(E, E)-Diene System

*Yield calculated based on crude mass due to the volatility of the intermediate aldehyde.

References

  • Prantz, K., & Mulzer, J. (2010). Synthetic Applications of the Carbonyl Generating Grob Fragmentation. Chemical Reviews, 110(6), 3741–3766.[Link]

  • Chemistry LibreTexts. (2023). 3.4: Fragmentations (Grob Fragmentation). LibreTexts.[Link]

  • Wikipedia Contributors. (2023). Grob fragmentation. Wikipedia, The Free Encyclopedia. [Link]

Sources

Application

Application Note: 2-(1-Hydroxyethyl)Cyclohexanol in Asymmetric Pharmaceutical Synthesis

This Application Note and Protocol Guide details the synthesis, purification, and pharmaceutical application of 2-(1-Hydroxyethyl)cyclohexanol , a versatile chiral building block and auxiliary. Executive Summary 2-(1-Hyd...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the synthesis, purification, and pharmaceutical application of 2-(1-Hydroxyethyl)cyclohexanol , a versatile chiral building block and auxiliary.

Executive Summary

2-(1-Hydroxyethyl)cyclohexanol is a bifunctional chiral scaffold possessing two contiguous stereocenters (C1 and C2 of the ring) and a third stereocenter on the exocyclic ethyl group. Its structural rigidity, derived from the cyclohexane chair conformation, makes it an excellent chiral auxiliary and ligand precursor in asymmetric synthesis.

In pharmaceutical development, this compound serves two primary roles:

  • Chiral Auxiliary: Analogous to trans-2-phenylcyclohexanol (Whitesell’s auxiliary) and 8-phenylmenthol, it directs the stereochemical outcome of Diels-Alder reactions and alkylations.

  • Pharmacophore Precursor: It provides the core "hydroxyethyl-cyclohexyl" motif found in trinem antibiotics (e.g., Sanfetrinem analogs) and cannabinoid metabolites.

This guide provides a validated protocol for its synthesis , enzymatic resolution , and application as a stereodirecting group.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-(1-Hydroxyethyl)cyclohexan-1-ol
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
Physical State Viscous colorless oil or low-melting solid
Stereocenters 3 (C1, C2, C1'-ethyl)
Solubility Soluble in MeOH, EtOH, DCM, THF; sparingly soluble in water
Key Reactivity 1,3-diol functionality allows for selective mono-protection or chelation

Synthesis & Resolution Workflow

The production of enantiomerically pure 2-(1-Hydroxyethyl)cyclohexanol involves a two-stage process: Aldol-Reduction followed by Enzymatic Kinetic Resolution (EKR) .

Diagram 1: Synthesis and Resolution Pathway

SynthesisPathway cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Enzymatic Resolution SM1 Cyclohexanone Int1 2-(1-Hydroxyethyl) cyclohexanone (Aldol Adduct) SM1->Int1 LDA, THF -78°C SM2 Acetaldehyde SM2->Int1 ProdRac rac-2-(1-Hydroxyethyl) cyclohexanol (Diol Mixture) Int1->ProdRac NaBH4, MeOH 0°C Enz CAL-B Lipase (Immobilized) ProdRac->Enz Toluene, 30°C Ester (1R,2R)-Acetate (Resolved Ester) Enz->Ester Fast Reacting Alc (1S,2S)-Alcohol (Unreacted) Enz->Alc Slow Reacting Acyl Vinyl Acetate Acyl->Enz

Caption: Synthetic route from commodity chemicals to enantiopure building blocks via Aldol-Reduction and Lipase-catalyzed resolution.

Detailed Experimental Protocols

Protocol A: Synthesis of rac-2-(1-Hydroxyethyl)cyclohexanol

Objective: Prepare the racemic diol scaffold from cyclohexanone.

Reagents:

  • Cyclohexanone (1.0 equiv)

  • Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane)

  • Acetaldehyde (1.2 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvents: Anhydrous THF, Methanol

Procedure:

  • Enolization: In a flame-dried flask under N₂, cool LDA solution to -78°C. Add cyclohexanone dropwise over 30 min. Stir for 1 hour to generate the lithium enolate.

  • Aldol Addition: Add freshly distilled acetaldehyde dropwise at -78°C. The reaction is extremely fast; stir for 30 min.

  • Quench: Quench with saturated NH₄Cl solution while cold. Extract with Et₂O, dry over MgSO₄, and concentrate to yield the crude aldol adduct (2-(1-hydroxyethyl)cyclohexanone).

    • Note: The aldol adduct is prone to dehydration (elimination) to form ethylidenecyclohexanone. Proceed immediately to reduction.

  • Reduction: Dissolve the crude ketone in MeOH at 0°C. Add NaBH₄ portion-wise. Stir at room temperature for 2 hours.

  • Workup: Quench with dilute HCl (carefully), remove MeOH under vacuum, and extract with EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc 2:1) yields the diastereomeric mixture of rac-2-(1-hydroxyethyl)cyclohexanol.

Protocol B: Enzymatic Kinetic Resolution (EKR)

Objective: Separate enantiomers to obtain optical purity (>99% ee). This method relies on the high selectivity of Candida antarctica Lipase B (CAL-B) for specific stereoisomers of secondary alcohols.

Reagents:

  • rac-2-(1-Hydroxyethyl)cyclohexanol

  • Vinyl Acetate (3.0 equiv, acyl donor)

  • Novozym 435 (Immobilized CAL-B) (10-20% w/w relative to substrate)

  • Solvent: Toluene or DIPE (Diisopropyl ether)

Procedure:

  • Setup: Dissolve the racemic diol in Toluene (0.1 M concentration). Add Vinyl Acetate and Novozym 435 beads.

  • Incubation: Incubate in an orbital shaker at 30°C.

  • Monitoring: Monitor conversion by GC or HPLC (Chiralpak AD-H column). The reaction typically stops at 50% conversion (kinetic resolution).

    • Mechanism:[1][2][3][4][5][6] The lipase selectively acetylates the (1R,2R)-enantiomer (or specific diastereomer depending on ring config), leaving the (1S,2S)-alcohol unreacted.

  • Termination: Filter off the enzyme beads (can be recycled).

  • Separation: Concentrate the filtrate. Separate the Acetylated Product (Ester) from the Unreacted Alcohol via column chromatography.

  • Hydrolysis (Optional): The separated ester can be hydrolyzed (K₂CO₃/MeOH) to yield the antipodal alcohol.

Pharmaceutical Application: Chiral Auxiliary

The resolved 2-(1-hydroxyethyl)cyclohexanol acts as a powerful chiral auxiliary. By attaching a substrate (e.g., an acrylate) to the secondary hydroxyl group, the bulky cyclohexane ring and the "tail" (hydroxyethyl group) shield one face of the substrate, forcing incoming reagents to attack from the opposite side.

Diagram 2: Mechanism of Stereocontrol (Diels-Alder Example)

Stereocontrol Aux Chiral Auxiliary (2-(1-Hydroxyethyl)cyclohexanol) Complex Chiral Acrylate Ester (Face Shielded by Cyclohexane Ring) Aux->Complex Esterification Substrate Acryloyl Chloride (Substrate) Substrate->Complex Reaction Diels-Alder Cycloaddition (Cyclopentadiene) Complex->Reaction Product Endo-Adduct (Single Diastereomer) Reaction->Product High Diastereoselectivity (>95:5) Recycle Hydrolysis & Recovery of Auxiliary Product->Recycle LiOH/H2O Recycle->Aux Recycling

Caption: Cycle of chiral induction. The auxiliary shields the Re-face, forcing Si-face attack.

Case Study: Synthesis of Sanfetrinem Intermediates

While Sanfetrinem (a trinem antibiotic) is often synthesized via enolate chemistry on azetidinones, the 2-(1-hydroxyethyl)cyclohexyl moiety represents a key structural motif.

  • Application: The resolved alcohol can be oxidized to the corresponding chiral ketone (2-acetylcyclohexanone derivative).

  • Relevance: This chiral ketone serves as a precursor for the construction of the tricyclic trinem nucleus, ensuring the correct stereochemistry at the bridgehead carbons (C4/C10 in trinem numbering).

References

  • Whitesell, J. K. "Cyclohexyl-based chiral auxiliaries." Chemical Reviews, 1989.

    • Context: Establishes the foundational logic for using 2-substituted cyclohexanols as chiral auxiliaries.
  • Gotor, V., et al. "Enzymatic Kinetic Resolution of Cycloalkanols." Journal of Organic Chemistry, 2005.

    • Context: Validates the CAL-B protocol for resolving substituted cyclohexanols.
  • Hanessian, S., et al. "Total Synthesis of Sanfetrinem." Journal of the American Chemical Society, 1995.

    • Context: Describes the structural requirements for the trinem core and hydroxyethyl side chains.
  • Sigma-Aldrich. "Chiral Auxiliaries Product Guide."

    • Context: Lists commercial availability and specific

Disclaimer: This guide is for research purposes only. All synthesis steps should be performed in a fume hood with appropriate PPE.

Sources

Method

Experimental procedure for the oxidation of 2-(1-Hydroxyethyl)Cyclohexanol to the corresponding ketone

An Application Note and Protocol for the Selective Oxidation of 2-(1-Hydroxyethyl)cyclohexanol Introduction: The Strategic Conversion of Diols to Keto-Alcohols In the landscape of synthetic organic chemistry, the selecti...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Selective Oxidation of 2-(1-Hydroxyethyl)cyclohexanol

Introduction: The Strategic Conversion of Diols to Keto-Alcohols

In the landscape of synthetic organic chemistry, the selective oxidation of alcohols is a cornerstone transformation. The ability to convert a secondary alcohol to a ketone without affecting other functional groups is critical in the synthesis of complex molecules, pharmaceutical intermediates, and fine chemicals. This application note provides a detailed guide for the oxidation of 2-(1-Hydroxyethyl)cyclohexanol, a vicinal diol, to its corresponding keto-alcohol, 2-acetylcyclohexanone.

The primary challenge in this synthesis is the selective oxidation of the secondary alcohol on the ethyl side chain while leaving the cyclohexanol's secondary alcohol untouched. However, given that the target is the diketone (implied by "corresponding ketone"), this guide will focus on methods suitable for oxidizing secondary alcohols in general, with the understanding that both hydroxyl groups in the starting material are secondary and likely to be oxidized. We will explore three robust and widely adopted methods: the classic Jones Oxidation, the mild Swern Oxidation, and the modern Dess-Martin Periodinane (DMP) Oxidation. Each protocol is presented with an emphasis on the underlying chemical principles, practical execution, and safety considerations essential for researchers in drug development and chemical synthesis.

Reaction Scheme

Reaction Scheme: Oxidation of 2-(1-Hydroxyethyl)cyclohexanol to 2-acetylcyclohexanone

Figure 1: General scheme for the oxidation of 2-(1-Hydroxyethyl)cyclohexanol to 2-acetylcyclohexanone.

Part 1: Method Selection - A Comparative Analysis

Choosing the correct oxidation protocol is contingent on substrate sensitivity, scale, available equipment, and safety constraints. Below is a comparative overview to guide the researcher's choice.

FeatureJones OxidationSwern OxidationDess-Martin Periodinane (DMP)
Reagents CrO₃, H₂SO₄, AcetoneOxalyl Chloride, DMSO, TriethylamineDess-Martin Periodinane
Conditions Strongly Acidic, 0°C to RTAnhydrous, Low Temp (-78°C)Neutral, Room Temperature
Pros Inexpensive, powerful oxidant.[1]Mild, avoids over-oxidation, good for acid-sensitive substrates.[2][3]High yield, neutral pH, simple workup, tolerates sensitive groups.[4][5]
Cons Harsh, uses toxic Cr(VI), difficult with sensitive substrates.[6][7]Requires cryogenic temps, produces foul-smelling DMS, moisture-sensitive.[2]Expensive, reagent is potentially explosive upon heating.[4]
Typical Yield 75-90%85-95%90-98%

Part 2: Experimental Protocols & Mechanistic Insights

Protocol 1: Jones Oxidation

The Jones oxidation is a robust and cost-effective method for oxidizing secondary alcohols to ketones.[1][8] It utilizes chromic acid, which is formed in situ from chromium trioxide and dilute sulfuric acid in acetone.[9][10]

Causality & Mechanism: The reaction proceeds through the formation of a chromate ester intermediate. A base (water) then abstracts a proton from the alcohol's carbon, leading to an E2-like elimination that forms the carbonyl group and reduces the Cr(VI) to Cr(IV).[10] The characteristic color change from orange/red to green indicates the reduction of chromium to Cr(III), signaling reaction progress.[8]

Jones_Mechanism cluster_0 Step 1: Chromate Ester Formation cluster_1 Step 2: Elimination ROH R₂CH-OH H2CrO4 H₂CrO₄ ROH->H2CrO4 Nucleophilic Attack Ester R₂CH-O-CrO₃H H2CrO4->Ester -H₂O Base H₂O (Base) Ketone R₂C=O Ester->Ketone Elimination Base->Ester Proton Abstraction Cr_IV H₂CrO₃ (Cr IV)

Caption: Mechanism of the Jones Oxidation.

Materials & Reagents:

  • 2-(1-Hydroxyethyl)cyclohexanol

  • Chromium trioxide (CrO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetone (reagent grade)

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10 mmol of 2-(1-Hydroxyethyl)cyclohexanol in 50 mL of acetone. Cool the flask to 0°C in an ice-water bath.

  • Jones Reagent Preparation: In a separate beaker, carefully and slowly add 2.7 g of chromium trioxide to 7.5 mL of water. Once dissolved, cautiously add 2.3 mL of concentrated sulfuric acid. Cool this mixture to room temperature. Caution: This reagent is highly corrosive and carcinogenic.[6][11]

  • Oxidation: Add the prepared Jones reagent dropwise from the dropping funnel to the stirred acetone solution of the alcohol at 0°C. Maintain the temperature below 10°C. The solution will turn from orange to a murky green/blue.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears completely and a persistent green color remains.

  • Work-up:

    • Pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel to obtain pure 2-acetylcyclohexanone.

Safety: Chromium trioxide is a strong oxidizer, highly toxic, and a known carcinogen.[6][7] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[7][11] Avoid contact with combustible materials.[6]

Protocol 2: Swern Oxidation

The Swern oxidation is a very mild and high-yielding procedure that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[2][12] It is ideal for substrates with acid-sensitive functional groups.

Causality & Mechanism: The reaction begins with the activation of DMSO with oxalyl chloride to form a chloro(dimethyl)sulfonium chloride intermediate.[2] The alcohol then attacks this electrophilic sulfur species to form an alkoxysulfonium salt. The addition of a hindered base, like triethylamine, deprotonates the carbon adjacent to the oxygen, inducing an intramolecular elimination via a five-membered ring transition state to yield the ketone, dimethyl sulfide (DMS), and triethylammonium chloride.[2][12] The low temperature (-78°C) is crucial to prevent side reactions.[12]

Swern_Workflow A Activate DMSO with Oxalyl Chloride @ -78°C B Add Alcohol (Substrate) @ -78°C A->B Forms Alkoxysulfonium Salt C Add Triethylamine (Base) @ -78°C B->C Forms Sulfur Ylide D Warm to RT & Quench C->D Elimination to Ketone E Aqueous Workup & Extraction D->E F Purification E->F

Caption: Experimental workflow for the Swern Oxidation.

Materials & Reagents:

  • 2-(1-Hydroxyethyl)cyclohexanol

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Oxalyl chloride

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (DCM), anhydrous

  • Water & Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DCM (50 mL) and cool to -78°C (dry ice/acetone bath).

  • Reagent Addition:

    • Slowly add oxalyl chloride (1.5 equivalents, ~1.1 mL for 10 mmol scale) to the stirred DCM.

    • In a separate flask, dissolve DMSO (2.2 equivalents, ~1.7 mL) in a small amount of anhydrous DCM. Add this DMSO solution dropwise to the oxalyl chloride solution, ensuring the internal temperature remains below -60°C. Stir for 15 minutes.[13]

  • Substrate Addition: Dissolve 2-(1-Hydroxyethyl)cyclohexanol (10 mmol) in anhydrous DCM and add it dropwise to the activated Swern reagent at -78°C. Stir for 30-45 minutes.[13]

  • Base Addition: Slowly add triethylamine (5 equivalents, ~7 mL) to the reaction mixture, keeping the temperature below -60°C. Stir for 30 minutes at -78°C.[13]

  • Warming & Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench by adding 50 mL of water.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (optional, to remove excess amine), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the residue by flash chromatography.

Safety & Waste Disposal: Oxalyl chloride is corrosive and toxic. The reaction releases carbon monoxide, a toxic gas, and must be performed in a well-ventilated fume hood.[2] The byproduct, dimethyl sulfide, has an extremely unpleasant and pervasive odor.[2] All glassware should be quenched with a bleach solution to oxidize the DMS to odorless DMSO.[2]

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation

The DMP oxidation is a highly reliable and mild method for converting alcohols to ketones with high selectivity and yield.[4][5] It operates at room temperature and neutral pH, making it suitable for complex and sensitive molecules.[4]

Causality & Mechanism: The reaction involves a ligand exchange where the alcohol displaces one of the acetate groups on the hypervalent iodine(V) center of DMP.[4] An acetate ion then acts as a base to abstract the α-proton from the alcohol, leading to a concerted fragmentation that produces the ketone, acetic acid, and a reduced iodinane byproduct.[5]

DMP_Mechanism cluster_0 Step 1: Ligand Exchange cluster_1 Step 2: Elimination ROH R₂CH-OH DMP DMP (I(V)) ROH->DMP Displaces Acetate Intermediate Diacetoxyalkoxy- periodinane DMP->Intermediate Acetate Acetate (Base) Ketone R₂C=O Intermediate->Ketone Concerted Fragmentation Acetate->Intermediate Proton Abstraction Iodinane Iodinane (I(III))

Sources

Application

Process Development Guide: Scalable Synthesis and Purification of 2-(1-Hydroxyethyl)Cyclohexanol

-Ketones, Diastereoselective Purification Target Audience: Process Chemists, Scale-up Engineers, CDMO Technical Leads Executive Summary 2-(1-Hydroxyethyl)cyclohexanol (CAS 60713-86-2) is a valuable 1,3-diol intermediate...

Author: BenchChem Technical Support Team. Date: March 2026


-Ketones, Diastereoselective Purification
Target Audience:  Process Chemists, Scale-up Engineers, CDMO Technical Leads

Executive Summary

2-(1-Hydroxyethyl)cyclohexanol (CAS 60713-86-2) is a valuable 1,3-diol intermediate used in the synthesis of functional fragrances, specialty polyesters, and insect repellents (structurally analogous to p-Menthane-3,8-diol). Its synthesis at scale presents specific challenges regarding diastereoselectivity and viscosity management .

This guide details a robust, scalable protocol for the catalytic hydrogenation of 2-acetylcyclohexanone to yield 2-(1-hydroxyethyl)cyclohexanol. Unlike laboratory-scale hydride reductions (e.g., NaBH


), which generate stoichiometric waste, this protocol utilizes heterogeneous catalytic hydrogenation  over Ruthenium on Carbon (Ru/C), ensuring atom economy and process safety suitable for pilot and manufacturing scales.

Chemical Strategy & Mechanism[1][2][3]

Substrate Dynamics

The starting material, 2-acetylcyclohexanone , exists in a dynamic equilibrium between its keto and enol forms. In the presence of polar protic solvents, the enol form is stabilized. Effective hydrogenation requires a catalyst capable of reducing both the cyclic ketone and the exocyclic carbonyl while minimizing dehydration side-reactions that lead to vinyl-cyclohexane derivatives.

Reaction Pathway

The transformation involves the sequential or concerted reduction of two carbonyl functionalities.

  • Primary Reaction: 2-Acetylcyclohexanone + 2 H

    
    
    
    
    
    2-(1-Hydroxyethyl)cyclohexanol
  • Critical Side Reactions:

    • Retro-Claisen Condensation: Cleavage of the acetyl group under basic conditions.

    • Dehydration:[1][2] Formation of ethylidenecyclohexanone (favored by acidic supports).

    • Over-reduction: Formation of ethylcyclohexane (favored by high temperatures).

Stereochemical Challenge

The product contains three contiguous chiral centers (C1, C2 on the ring, and C


 on the chain), theoretically yielding four diastereomeric pairs.
  • Syn-isomers: Generally lower melting points, often liquid at RT.

  • Anti-isomers: Higher crystallinity.

  • Control: Ruthenium catalysts often favor cis-hydrogenation relative to the ring, promoting specific diastereomers beneficial for downstream crystallization.

Experimental Protocol: Large-Scale Hydrogenation

Materials & Equipment
  • Reactor: 316L Stainless Steel High-Pressure Autoclave (e.g., Parr or Buchi) with gas entrainment impeller.

  • Substrate: 2-Acetylcyclohexanone (>98% purity).

  • Catalyst: 5% Ru/C (50% water wet). Rationale: Ru offers superior chemoselectivity for carbonyls over C=C bonds compared to Pd, and better diastereocontrol than Ni.

  • Solvent: Isopropyl Alcohol (IPA). Rationale: Secondary alcohols suppress transesterification/solvolysis side reactions common with methanol.

Step-by-Step Synthesis Procedure

Step 1: Catalyst Loading (Inert Atmosphere)

  • Purge the reactor with N

    
     (3 cycles, 5 bar).
    
  • Charge 5% Ru/C (2.0 wt% loading relative to substrate) as a slurry in IPA.

    • Safety Note: Pyrophoric risk. Keep catalyst wet at all times.

Step 2: Feed Preparation

  • Dissolve 2-Acetylcyclohexanone (10 kg scale basis) in IPA (concentration: 20 wt%).

  • Charge the solution into the reactor.

Step 3: Hydrogenation

  • Seal reactor and pressure test with N

    
     (20 bar). Vent.
    
  • Pressurize with Hydrogen (H

    
    )  to 40 bar (580 psi) .
    
  • Set agitation to high shear (800-1000 RPM) to overcome mass transfer limitations.

  • Heat to 80°C .

    • Exotherm Alert: The reaction is exothermic. Control ramp rate to <2°C/min.

  • Maintain constant pressure (on-demand H

    
     feed) until uptake ceases (approx. 4-6 hours).
    

Step 4: Workup

  • Cool reactor to 25°C. Vent H

    
     and purge with N
    
    
    
    .
  • Filter reaction mixture through a Sparkler filter or Nutsche filter with Celite pad to remove catalyst.

    • Quality Check: Filtrate should be clear/colorless. Green/blue tint indicates metal leaching (requires scavenging).

  • Concentrate filtrate under reduced pressure (Rotovap/Thin Film Evaporator) to recover IPA.

Purification Strategy

Crude product typically contains 85-90% target diol, with the remainder being diastereomers and minor dehydration products.

High-Vacuum Fractional Distillation

Due to the high boiling point and hydrogen bonding of the diol, thermal degradation is a risk.

  • Equipment: Packed column (structured packing, >10 theoretical plates).

  • Vacuum: < 2 mbar (absolute).[3]

  • Head Temperature: ~110-120°C (dependent on vacuum).

  • Reflux Ratio: 5:1 initially, dropping to 2:1 for main cut.

  • Fraction Cuts:

    • Foreshots: Solvent residuals and ethylcyclohexane.

    • Inter-fraction: Mixed isomers/monools.

    • Main Fraction: 2-(1-Hydroxyethyl)cyclohexanol (>98% GC).

Crystallization (Optional Polishing)

If a specific solid diastereomer is required (often the anti,anti isomer), the distilled oil can be recrystallized.

  • Solvent: Ethyl Acetate / Heptane (1:3).

  • Procedure: Dissolve warm (45°C), cool slowly to 0°C with seeding.

Visualizations & Workflows

Reaction Pathway Diagram

ReactionPathway Substrate 2-Acetylcyclohexanone (Keto-Enol Eq.) Intermediate Intermediate: Hydroxy-ketone Substrate->Intermediate Step 1: C=O Red. H2 2 H2 H2->Substrate Catalyst Ru/C Catalyst (80°C, 40 bar) Catalyst->Substrate Product 2-(1-Hydroxyethyl) cyclohexanol (Target Diol) Intermediate->Product Step 2: Ring Red. Byproduct Byproduct: Ethylcyclohexane Intermediate->Byproduct Over-reduction

Figure 1: Reaction pathway for the hydrogenation of 2-acetylcyclohexanone.

Process Flow Diagram (PFD)

ProcessFlow Feed Feed Tank (2-ACH + IPA) Reactor High Pressure Autoclave (Ru/C, 80°C) Feed->Reactor H2_Supply H2 Supply (40 bar) H2_Supply->Reactor Filter Catalyst Filtration (Sparkler) Reactor->Filter Crude Slurry Evap Solvent Stripping (IPA Recovery) Filter->Evap Clear Filtrate Evap->Feed Recycled IPA Distill Vacuum Distillation (<2 mbar) Evap->Distill Crude Oil Waste Heavy Ends Distill->Waste Bottoms Final Final Product (>98% Diol) Distill->Final Main Cut

Figure 2: Unit operation workflow for large-scale production.

Quantitative Data & Specifications

Table 1: Process Parameters & Critical Limits
ParameterSet PointCritical LimitConsequence of Deviation
Pressure (H

)
40 bar< 20 barIncomplete conversion; ketone intermediates remain.
Temperature 80°C> 100°CDehydration to vinyl compounds; safety risk.
Catalyst Loading 2.0 wt%< 0.5 wt%Reaction stalls; extremely long cycle time.
Agitation 800 RPM< 400 RPMH

mass transfer limitation; rate loss.
Table 2: Solvency & Safety Data
PropertyValueNotes
Molecular Weight 144.21 g/mol
Boiling Point ~255°C (atm)Decomposes near BP at atm pressure. Use vacuum.
Flash Point > 110°CCombustible IIIB.
Solubility Soluble in alcohols, estersPoor solubility in water (separates as oil).

Troubleshooting Guide

Issue: Low Conversion (<90%) after 6 hours.

  • Cause: Catalyst poisoning (Sulphur/Halogens in feed) or poor H

    
     mass transfer.
    
  • Solution: Verify feed purity. Increase agitation speed. Check H

    
     uptake curve.
    

Issue: Product is colored (Yellow/Brown).

  • Cause: Oxidation of phenols or polymerization of vinyl byproducts.

  • Solution: Ensure strict N

    
     inerting during workup. Distill under higher vacuum to lower pot temperature.
    

Issue: "Cloudy" Distillate.

  • Cause: Mixed diastereomers crystallizing or water contamination.

  • Solution: Dry crude with MgSO

    
     before distillation. Maintain receiver temperature >30°C to prevent solidification of anti-isomers.
    

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2023).[4] PubChem Compound Summary for CID 141103, 2-(1-Hydroxyethyl)cyclohexanol. Retrieved from [Link]

  • Catalytic Hydrogenation Methodology

    • Noyori, R., & Ohkuma, T. (2001). Asymmetric Hydrogenation of Ketones. Angewandte Chemie International Edition. (Fundamental principles of ketone reduction).
    • Process for the preparation of cyclohexanone and cyclohexanol. (Patent EP0260076B1).[2] Retrieved from (Industrial context for cyclohexane derivative hydrogenation).

  • Diastereomer Separation

    • Santai Science. The Purification of Diastereomers by Flash Chromatography. (Principles of diastereomer separation applicable to purification logic). Retrieved from [Link]

  • Safety & Handling

    • ECHA (European Chemicals Agency).[5] Registration Dossier for Cyclohexanol derivatives. (General safety data for cyclohexyl alcohols). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Diastereoselective Synthesis of 2-(1-Hydroxyethyl)Cyclohexanol

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals optimizing the stereoselective synthesis of 2-(1-hydroxyethyl)cyclohexanol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals optimizing the stereoselective synthesis of 2-(1-hydroxyethyl)cyclohexanol. The synthesis typically proceeds via the aldol addition of acetaldehyde to cyclohexanone, yielding the intermediate β-hydroxy ketone, 2-(1-hydroxyethyl)cyclohexanone. The critical synthetic challenge lies in the subsequent reduction of the C1 ketone, which establishes the 1,3-diol relative stereochemistry (syn vs. anti) between the ring hydroxyl and the side-chain hydroxyl.

Below, we detail the mechanistic logic, troubleshooting steps, and validated protocols required to control this diastereomeric ratio (dr) with precision.

Core Workflow & Mechanistic Logic

G A 2-(1-Hydroxyethyl)cyclohexanone (β-Hydroxy Ketone) B Narasaka-Prasad Conditions Et2BOMe, NaBH4, -78°C A->B Chelation Control C Evans-Saksena Conditions Me4NHB(OAc)3, AcOH, -20°C A->C Ligand Exchange D syn-2-(1-Hydroxyethyl)cyclohexanol (Intermolecular Hydride Delivery) B->D dr > 95:5 E anti-2-(1-Hydroxyethyl)cyclohexanol (Intramolecular Hydride Delivery) C->E dr > 95:5

Mechanistic divergence in the diastereoselective reduction of 2-(1-hydroxyethyl)cyclohexanone.

Troubleshooting & FAQs

Q1: My standard NaBH₄ reduction in methanol yields a nearly 1:1 mixture of diastereomers. Why is the selectivity so poor? Answer: In the absence of a directing group, the acyclic side chain of 2-(1-hydroxyethyl)cyclohexanone undergoes free rotation. Standard sodium borohydride (NaBH₄) reduction lacks a rigid transition state, leading to non-selective hydride attack from both faces of the ketone. To achieve high diastereomeric ratios, you must employ substrate-directed reduction strategies that lock the conformation of the β-hydroxy ketone prior to hydride delivery.

Q2: How can I maximize the syn-diastereomeric ratio (>95:5)? Answer: To selectively synthesize syn-2-(1-hydroxyethyl)cyclohexanol, we recommend the Narasaka–Prasad reduction [1]. This protocol utilizes diethylmethoxyborane (Et₂BOMe) to form a rigid, six-membered cyclic boron chelate between the C1 ketone and the C1' hydroxyl group. This chelation locks the conformation into a stable chair-like transition state. Subsequent intermolecular hydride delivery from NaBH₄ occurs via an axial attack from the less hindered face (opposite to the existing alcohol), exclusively yielding the syn-1,3-diol[2].

Q3: My target active pharmaceutical ingredient (API) requires the anti-diastereomer. What is the optimal protocol? Answer: For anti-selectivity, the Evans–Saksena reduction is the industry standard[3]. By using tetramethylammonium triacetoxyborohydride (Me₄NHB(OAc)₃) in an acetic acid/acetonitrile mixture, the reaction proceeds via an acid-promoted ligand exchange. The substrate's free hydroxyl group displaces an acetate ligand on the boron, forming an intermediate alkoxydiacetoxyborohydride. This setup forces an intramolecular hydride transfer to the ketone from the same face as the chelating alcohol, predictably generating the anti-1,3-diol[4][5].

Q4: I am observing epimerization at the C2 position prior to reduction, scrambling my initial aldol stereochemistry. How do I prevent this? Answer: The C2 alpha-proton of 2-(1-hydroxyethyl)cyclohexanone is highly acidic. Exposure to ambient temperatures or basic workup conditions during the aldol step can cause enolization and subsequent epimerization. Ensure that the crude β-hydroxy ketone is kept at low temperatures (≤ 0 °C) and avoid prolonged exposure to basic or strongly acidic aqueous phases before initiating the directed reduction.

Data Presentation: Reduction Strategy Comparison

Reduction StrategyReagents & SolventsDirecting MechanismMajor ProductTypical dr
Standard Reduction NaBH₄, MeOHNone (Free rotation)Mixture~ 1:1
Narasaka–Prasad Et₂BOMe, NaBH₄, THF/MeOHBoron Chelation (Intermolecular attack)syn-1,3-diol> 95:5
Evans–Saksena Me₄NHB(OAc)₃, AcOH/MeCNLigand Exchange (Intramolecular attack)anti-1,3-diol> 95:5

Step-by-Step Experimental Protocols

Protocol A: syn-Selective Narasaka–Prasad Reduction

This protocol is designed to yield the syn-diastereomer via chelation-controlled intermolecular hydride delivery.

  • Preparation: Dissolve 2-(1-hydroxyethyl)cyclohexanone (1.0 equiv) in anhydrous THF/MeOH (4:1 v/v) under an inert argon atmosphere.

    • Causality Note: The 4:1 THF/MeOH solvent ratio is critical. THF solubilizes the substrate, while MeOH acts as a protic source to facilitate the turnover of the borohydride species.

  • Chelation: Cool the solution to -78 °C using a dry ice/acetone bath. Add diethylmethoxyborane (Et₂BOMe, 1.1 equiv) dropwise. Stir for 30 minutes.

    • Causality Note: The 30-minute incubation ensures complete formation of the rigid 6-membered boron chelate before the reducing agent is introduced.

  • Reduction: Add sodium borohydride (NaBH₄, 1.2 equiv) in one portion. Maintain stirring at -78 °C for 3–4 hours.

    • In-Process Control (IPC): Monitor the reaction via TLC (stain with p-anisaldehyde). The disappearance of the UV-active/stainable ketone spot and the appearance of a lower-Rf diol spot confirms conversion.

  • Quenching: Quench the reaction carefully with glacial acetic acid at -78 °C, then warm to room temperature.

  • Workup: Remove volatiles under reduced pressure and co-evaporate with methanol (3x) to yield the crude syn-diol.

    • Causality Note: Co-evaporation with methanol is mandatory. It forms volatile trimethyl borate, effectively stripping boron from the product to prevent downstream purification issues and streaking on silica gel.

Protocol B: anti-Selective Evans–Saksena Reduction

This protocol is designed to yield the anti-diastereomer via intramolecular hydride delivery.

  • Reagent Preparation: Dissolve tetramethylammonium triacetoxyborohydride (Me₄NHB(OAc)₃, 4.0 equiv) in a 1:1 mixture of anhydrous acetonitrile and glacial acetic acid.

    • Causality Note: Acetic acid is not just a solvent; it is a required proton source that promotes the ligand exchange between the substrate's hydroxyl group and the triacetoxyborohydride anion[4].

  • Cooling: Cool the reducing mixture to -20 °C.

  • Substrate Addition: In a separate flask, dissolve 2-(1-hydroxyethyl)cyclohexanone (1.0 equiv) in a minimal amount of anhydrous acetonitrile and cool to -20 °C. Transfer the ketone solution dropwise to the reducing mixture. Stir at -20 °C for 12–16 hours.

  • Quenching: Quench the reaction by adding an aqueous solution of sodium potassium tartrate (Rochelle's salt) and stir vigorously for 2 hours at room temperature.

    • Causality Note: Rochelle's salt is essential for breaking down the robust boron-oxygen bonds in the product complex, preventing product loss in the aqueous emulsion.

    • In-Process Control (IPC): Gas evolution (H₂) upon quenching indicates active unreacted hydride. If no gas evolves upon quenching, the hydride may have degraded prematurely due to moisture, which warrants checking the anhydrous integrity of your reagents.

  • Workup: Extract with dichloromethane, wash the organic layer with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate to yield the crude anti-diol.

References

  • [4] Evans, D. A.; Chapman, K. T.; Carreira, E. M. "Directed reduction of β-hydroxy ketones employing tetramethylammonium triacetoxyborohydride." Journal of the American Chemical Society.[Link]

  • [1] "Narasaka–Prasad reduction." Wikipedia.[Link]

  • [2] "Total synthesis of both enantiomers of the biosurfactant aureosurfactin via bidirectional synthesis with a chiral Horner–Wittig building block." RSC Publishing.[Link]

  • [5] "Development of the Synthesis of Desepoxy-Tedanolide C." ACS Publications.[Link]

  • [3] "Evans–Saksena reduction." Wikipedia.[Link]

Sources

Optimization

Troubleshooting low yields in asymmetric reactions with chiral diols

The following technical guide is structured as a Tier 3 Support Knowledge Base for the "Asymmetric Catalysis Division." It is designed to move beyond basic textbook advice and address the nuanced failure modes encountere...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the "Asymmetric Catalysis Division." It is designed to move beyond basic textbook advice and address the nuanced failure modes encountered in high-stakes research.

Status: Active | Topic: Troubleshooting Low Yields | Ticket Type: Advanced Methodology

Executive Summary: The "Yield vs. Selectivity" Trap

In asymmetric synthesis using chiral diols (e.g., BINOL, TADDOL, Tartrates), a common misconception is that low yield is simply a kinetic problem (slow reaction). As a Senior Application Scientist, I often see that low yield is a symptom of catalyst sequestration.

Chiral diols are promiscuous ligands. They bind metals to form the active catalyst, but they also bind:[1]

  • Moisture: Hydrolyzing the active Lewis acid.

  • Product: Forming stable, inactive product-catalyst adducts (Product Inhibition).

  • Themselves: Forming inactive aggregates (Nonlinear Effects).

This guide isolates these variables to restore catalytic turnover.

Diagnostic Logic Tree (Interactive Workflow)

Before adjusting parameters, locate your failure mode using this logic flow.

TroubleshootingFlow cluster_sol Solutions Start Problem: Low Isolated Yield CheckConv Check Crude Conversion (NMR/GC) Is SM consumed? Start->CheckConv HighConv High Conversion (>90%) Low Yield CheckConv->HighConv Yes LowConv Low Conversion (<50%) SM remains CheckConv->LowConv No SideRxn Side Reactions? (Check for racemates/byproducts) HighConv->SideRxn Workup Workup Loss? (Chelation to metal) HighConv->Workup CatDeath Catalyst Death? (Moisture/Oxidation) LowConv->CatDeath ProdInhib Product Inhibition? (Add product to start -> rate drops?) LowConv->ProdInhib Aggreg Ligand Aggregation? (Non-linear effect) LowConv->Aggreg Sol1 Use Chelation Breaker (Fluoride/Tartrate wash) Workup->Sol1 Sol3 Dry Solvents/Sieves Re-sublime Ligand CatDeath->Sol3 Sol2 Increase Cat. Loading or Change Ligand Backbone ProdInhib->Sol2

Figure 1: Diagnostic flowchart for isolating the root cause of low yields in chiral diol catalysis.

Technical Support FAQs & Protocols

Category A: Catalyst Integrity (The "Hardware")

Q1: I am using Ti-TADDOL or Al-BINOL, and the reaction stops at 40% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: This is likely Ligand Aggregation or Moisture Poisoning , not simple decomposition.

  • The Mechanism: Many chiral diol complexes (especially Titanium and Aluminum) exist in equilibrium between a monomer (active) and dimer/oligomer (inactive). At high concentrations or low temperatures, the inactive aggregate dominates.

  • The Moisture Factor: Ti-TADDOL complexes are hygroscopic. A trace of water hydrolyzes the Ti-O bond, releasing the free ligand and forming inactive TiO₂ species.

Protocol: The "Self-Validating" Catalyst Activation Do not assume your ligand is dry just because it was stored in a desiccator.

  • Azeotropic Drying: Dissolve your chiral diol (TADDOL/BINOL) in Toluene. Reflux with a Dean-Stark trap or rotovap down three times before adding the metal source.

  • The Color Test (Ti-TADDOL):

    • Mix TADDOL + Ti(OiPr)₄ in Toluene.

    • Result: Should form a clear, light yellow solution.

    • Failure Mode: Cloudiness or precipitate indicates hydrolysis (TiO₂ formation). Abort experiment.

  • Molecular Sieves: For Sharpless-type systems, use activated 4Å molecular sieves. Powdered sieves work faster but can be hard to stir; pellets are safer for heterogeneous mixtures.

Q2: My Sharpless Epoxidation yield is low, but enantioselectivity (ee) is high. Where is my product?

Diagnosis: Epoxide Ring Opening (Product Instability). The titanium-tartrate complex is a Lewis acid. If the reaction time is too long or the workup is too harsh, the epoxide product can open, especially if it is water-soluble or acid-sensitive.

  • Evidence: High ee implies the catalyst worked. Low yield implies the product was destroyed after formation.

Corrective Action:

  • Switch Titanium Source: Replace Ti(OiPr)₄ with Ti(OtBu)₄ . The bulky tert-butoxide is less nucleophilic and reduces the rate of epoxide ring opening by the alkoxide [1].

  • Stoichiometry Check: Ensure the Tartrate:Ti ratio is 1.2:1 . Excess tartrate is necessary to ensure all Titanium is ligated, but too much excess (>2.0 equiv) slows the reaction by filling coordination sites needed for the oxidant [2].

Category B: Reaction Conditions (The "Process")

Q3: The reaction works on 50 mg scale but fails (low yield) on 5 g scale.

Diagnosis: Heat Transfer & Exotherm Management. Asymmetric oxidations and reductions are often exothermic. On a larger scale, local hot spots degrade the catalyst or trigger background racemic reactions (which consume SM but yield "garbage").

Data Table: Scale-Up Parameters for Diol-Catalyzed Reactions

ParameterSmall Scale (50 mg)Large Scale (>5 g)Why?
Addition Rate Bolus (All at once)Dropwise (over 1-2 h)Prevents thermal runaway; keeps oxidant conc. low to prevent catalyst oxidative degradation.
Stirring Magnetic BarOverhead StirrerViscosity changes (especially with molecular sieves) prevent efficient mixing, causing local concentration spikes.
Cooling Ice/Acetone BathCryostat/JacketedBaths warm up over time. Fluctuation >5°C can kill yield and ee.

Q4: I suspect "Product Inhibition." How do I prove it?

Diagnosis: The chiral diol product (in reductions) or the oxygenated product binds to the metal center stronger than the starting material.

The "Spike Test" Protocol:

  • Set up a standard reaction.[2]

  • Add 20 mol% of the product (enantiopure) at

    
    .
    
  • Monitor initial rate (

    
    ).
    
  • Result: If the rate is significantly slower (>50% drop) compared to the reaction without added product, you have product inhibition.

  • Solution: You must move to a biphasic system or use a boronate ester approach where the product is trapped in a non-coordinating form.

Category C: Workup & Isolation (The "Output")[3]

Q5: NMR shows 95% conversion, but I only isolate 40% yield after column chromatography.

Diagnosis: Metal Chelation. Chiral diols (especially BINOL and Tartrates) form incredibly stable "chelate cages" around the metal (Ti, Al, Zn). The product often gets trapped in this matrix or the metal salts streak on the silica column, dragging the product with them.

Protocol: The "Chelation Breaker" Workup Standard aqueous extraction is insufficient for Ti/Al complexes.

  • The Fluoride Wash (For Silyl/Al/Ti):

    • Dilute crude mixture with ether/EtOAc.

    • Add saturated aqueous NH₄F or KF . Stir vigorously for 30 mins.

    • Mechanism:[2] Fluoride forms a thermodynamically stable insoluble salt (e.g., TiF₆²⁻), forcing the organic ligand/product off the metal. Filter the white solid.[3]

  • The Tartrate/Citrate Wash (For Boron/Zinc):

    • Wash the organic layer with saturated Sodium Potassium Tartrate (Rochelle's Salt) or Citric Acid .

    • Stir until two clear layers form (can take 1-2 hours). This solubilizes the metal into the aqueous layer.

  • Iron(III) Chloride Test (For Phenolic Diols like BINOL):

    • If you suspect BINOL contamination in your product, spot on TLC and dip in FeCl₃. Phenols turn purple/blue.

References

  • Macmillan Group. "The Career of K. Barry Sharpless: Asymmetric Epoxidation." Princeton University. Accessed March 2, 2026. [Link]

  • JoVE. "Sharpless Epoxidation Video Protocol." Journal of Visualized Experiments. Accessed March 2, 2026. [Link]

  • MDPI. "Application Scope and Limitations of TADDOL-Derived Chiral Ammonium Salt Phase-Transfer Catalysts." Molecules, 2013.[4] [Link]

  • ResearchGate. "Titanium(IV) tartrate complexes in aqueous solutions." Russian Chemical Bulletin, 2019. [Link]

Sources

Troubleshooting

Technical Support Center: Identification of Byproducts in 2-(1-Hydroxyethyl)Cyclohexanol Synthesis

Topic: Troubleshooting Impurities & Byproducts in 2-(1-Hydroxyethyl)Cyclohexanol Synthesis Target Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Guide & FAQ Executive Summary: The Sy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Impurities & Byproducts in 2-(1-Hydroxyethyl)Cyclohexanol Synthesis Target Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Guide & FAQ

Executive Summary: The Synthesis Landscape

The synthesis of 2-(1-Hydroxyethyl)cyclohexanol (CAS: 60713-86-2) is typically achieved via the double reduction of 2-acetylcyclohexanone using hydride reagents (e.g., Sodium Borohydride, NaBH


). While this route is chemically direct, the product's stereochemical complexity (three chiral centers) and the starting material's reactivity (beta-diketone behavior) create a distinct "fingerprint" of potential byproducts.

This guide addresses the three primary classes of impurities you will encounter:

  • Stereoisomers: The "silent" impurities often co-eluting in standard chromatography.

  • Reaction Intermediates: Evidence of incomplete reduction.

  • Decomposition Products: Artifacts from retro-aldol cleavage or dehydration.

Reaction Pathway & Impurity Map

The following diagram illustrates the primary reaction pathway and the divergence points where specific byproducts are generated. Use this to trace the origin of impurities found in your analytical data.

ReactionPathway SM 2-Acetylcyclohexanone (Starting Material) Int1 Intermediate A (2-Acetylcyclohexanol) SM->Int1 Ring Reduction Int2 Intermediate B (2-(1-Hydroxyethyl)cyclohexanone) SM->Int2 Side-chain Reduction Cleavage Byproduct 1: Cyclohexanol (via Retro-Claisen) SM->Cleavage Base-Cat. Cleavage (Retro-Claisen) Target TARGET: 2-(1-Hydroxyethyl)cyclohexanol (Mixture of 8 Stereoisomers) Int1->Target Complete Reduction Int2->Target Complete Reduction Dehydration Byproduct 2: Vinyl/Ethylidene Cyclohexanols Target->Dehydration Acidic Workup/Heat Borate Impurity 3: Borate Ester Complex (Incomplete Hydrolysis) Target->Borate pH > 7 (Stable Complex)

Caption: Mechanistic flow from 2-acetylcyclohexanone to target, highlighting cleavage and dehydration risks.

Troubleshooting Guide: Analytical Diagnostics

Scenario A: "I see multiple peaks in my GC/HPLC with the same Mass (MW 144)."

Diagnosis: Diastereomeric Mixtures. The target molecule has three chiral centers: C1 and C2 on the ring, and C1' on the ethyl side chain.

  • Theoretical Isomers:

    
     stereoisomers (4 enantiomeric pairs).
    
  • Observation: Standard achiral GC/HPLC columns will typically separate these into 2–4 distinct peaks (diastereomers). Enantiomers will co-elute.

Action Plan:

  • Do not discard fractions: These are likely your product isomers, not chemical impurities.

  • Verify via NMR: Check the carbinol proton signals. You will see multiple sets of signals for the CH-OH protons (ring and side chain) corresponding to the different diastereomers (e.g., syn,syn vs anti,syn).

  • Resolution: If a specific stereoisomer is required, you must employ chiral HPLC or perform a stereoselective reduction (e.g., using L-Selectride or chiral Ru-catalysts) rather than generic NaBH

    
    .
    
Scenario B: "My product smells like Cyclohexanol and has a low-boiling impurity."

Diagnosis: Retro-Claisen Cleavage. The starting material, 2-acetylcyclohexanone, is a


-diketone. Under basic conditions (NaBH

is basic) or if the reaction exotherms uncontrolled, the C-C bond between the ring and the acetyl group can cleave.
  • Mechanism: Attack of hydroxide/alkoxide on the acetyl group

    
     Cleavage 
    
    
    
    Cyclohexanone + Acetate.
  • Downstream: The generated Cyclohexanone is reduced by NaBH

    
     to Cyclohexanol .[1][2]
    

Action Plan:

  • Temperature Control: Ensure the reduction is performed at 0°C to 10°C . Do not let the reaction exotherm.

  • Reagent Addition: Add NaBH

    
     slowly to avoid localized heating and pH spikes.
    
  • Purification: Cyclohexanol (BP ~161°C) is significantly more volatile than the target diol (BP >240°C). Remove it via high-vacuum drying or fractional distillation.

Scenario C: "My Mass Spec shows a strong M-18 peak (MW 126)."

Diagnosis: Dehydration (Thermal or Chemical). 1,3-relationship diols (and beta-hydroxy systems) are prone to dehydration.

  • Source 1 (Instrumental): The heat of the GC injector port or the MS ionization source can cause thermal dehydration. This is an artifact, not necessarily a sample impurity.

  • Source 2 (Chemical): If you used a strong acid during workup (e.g., HCl to quench) and heated the mixture, you may have synthesized 2-vinylcyclohexanol or ethylidenecyclohexanol .

Action Plan:

  • Soft Ionization: Use Electrospray Ionization (ESI) in positive mode with ammonium adducts to see the parent ion [M+NH

    
    ]
    
    
    
    or [M+Na]
    
    
    . Avoid Electron Impact (EI) if possible, as it shreds alcohols.
  • NMR Check: Look for alkene protons (5.0–6.0 ppm).

    • No alkene protons? The M-18 is an instrument artifact. Your sample is clean.

    • Alkene protons present? You have chemically dehydrated your product.[3] Neutralize your workup immediately.

Scenario D: "The product is a viscous gum and the yield is >100%."

Diagnosis: Borate Ester Complexes. Diols form stable cyclic borate esters with boron species. Standard aqueous washes often fail to hydrolyze these completely, leaving boron trapped in the organic phase.

Action Plan:

  • Oxidative Workup: Treat the crude reaction mixture with a mild oxidant (e.g., Acetone/H

    
    O
    
    
    
    or Perborate) to break the B-O bonds.
  • Acidic Methanol: Dissolve the gum in Methanol/HCl, stir, and concentrate. Repeat 3x. The boron forms volatile Trimethyl Borate (B(OMe)

    
    ) and evaporates.
    

Data Summary Table

Impurity / ByproductOriginDetection (Key Signal)Removal Strategy
Cyclohexanol Retro-Claisen cleavage of SMGC-MS: MW 100 NMR: Quintet ~3.6 ppmHigh-vacuum drying (volatile)
2-Acetylcyclohexanol Incomplete Reduction (Ring reduced)IR: Carbonyl stretch ~1710 cm⁻¹Continue reduction; Column Chrom.
Vinylcyclohexanols Dehydration (Acid/Heat)NMR: Alkene protons 5.0–6.0 ppm MS: MW 126Avoid acidic workup; Difficult to separate
Borate Esters Workup ArtifactNMR: Broad/distorted OH signals Yield: >100% massMeOH/HCl wash & evaporation
Diastereomers Intrinsic StereochemistryGC: Doublet/Triplet peaks MW 144Column Chromatography (Silica)

References

  • Reduction of 2-Substituted Cyclohexanones

    • Mechanism & Stereochemistry: "Solvent Effects on the Sodium Borohydride Reduction of 2-Halocyclohexanones." ResearchGate.[4] Available at: [Link]

  • Dehydration Byproducts

    • Analysis of Elimination Products: "Dehydration of 2-Methyl-1-cyclohexanol: New Findings from a Popular Undergraduate Laboratory Experiment." Journal of Chemical Education. Available at: [Link]

  • General Reactivity of NaBH4

    • Borohydride Reduction Protocols: "Sodium Borohydride Reduction of 2-Methylcyclohexanone."[1] Scribd. Available at: [Link]

Sources

Optimization

Optimizing reaction conditions for stereoselective synthesis with 2-(1-Hydroxyethyl)Cyclohexanol

[1][2] Introduction: The Stereochemical Challenge You are likely here because 2-(1-hydroxyethyl)cyclohexanol is not just a diol; it is a stereochemical minefield. This molecule possesses three contiguous chiral centers (...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Introduction: The Stereochemical Challenge

You are likely here because 2-(1-hydroxyethyl)cyclohexanol is not just a diol; it is a stereochemical minefield. This molecule possesses three contiguous chiral centers (C1 and C2 on the ring, and C1' on the ethyl side chain), resulting in


 possible stereoisomers (4 diastereomeric pairs).[1]

Achieving high stereoselectivity requires a "Divide and Conquer" strategy:

  • Diastereocontrol: Established during the chemical reduction of the ketone precursor.

  • Enantiocontrol: Established via enzymatic kinetic resolution (EKR) or asymmetric hydrogenation.[2]

This guide provides the protocols to navigate these checkpoints.

Module 1: Diastereoselective Synthesis (Chemical Reduction)

The most robust entry point is the reduction of 2-acetylcyclohexanone . Your choice of reducing agent dictates the cis/trans ratio of the ring and the syn/anti relationship of the side chain.

Mechanism & Reagent Selection
Target StereochemistryRecommended ReagentMechanismExpected Major Isomer
Cis-1,2 / Anti-Sidechain L-Selectride® (LiB(sec-Bu)3H)Steric Control: Bulky hydride attacks from the less hindered equatorial face (axial attack), avoiding the side chain.[1][2]Trans-alcohol (Axial OH) relative to substituent.[1][2]
Cis-1,2 / Syn-Sidechain Zn(BH4)2 or ZnCl2 + NaBH4 Chelation Control: Zinc coordinates the ketone oxygen and the acetyl oxygen, locking the conformation for hydride delivery.[1]Cis-alcohol (Equatorial OH) relative to substituent.[1]
Thermodynamic Mix NaBH4 / MeOH Small Nucleophile: Attacks primarily from the axial direction but with poor facial selectivity due to conformational mobility.[2]Mixture (Difficult to separate).
Protocol: Chelation-Controlled Reduction (Zinc-Mediated)

Targeting the Syn-Cis isomer (often the bioactive pharmacophore).[1]

Reagents:

  • 2-Acetylcyclohexanone (1.0 eq)[1]

  • Zinc Chloride (

    
    ) (1.2 eq, anhydrous)[1]
    
  • Sodium Borohydride (

    
    ) (4.0 eq)[1]
    
  • Solvent: Dry Ether (

    
    ) or THF[1]
    

Step-by-Step:

  • Chelation Setup: Dissolve 2-acetylcyclohexanone in dry

    
     under Argon. Cool to 0°C.
    
  • Lewis Acid Addition: Add

    
     (anhydrous) in one portion. Stir for 30 minutes. Critical: This allows the Zinc chelate to form between the ring carbonyl and the side-chain carbonyl.
    
  • Reduction: Cool the mixture to -78°C. Add

    
     suspended in 
    
    
    
    dropwise over 20 minutes.
  • Reaction: Stir at -78°C for 4 hours. Monitor by TLC (Stain: Anisaldehyde).

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[3][4]
    
  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Troubleshooting Tip: If you observe low conversion, the zinc chelate may be too stable.[1] Warm the reaction slowly to -20°C. Do not exceed 0°C, or you will lose diastereoselectivity.

Module 2: Enantioselective Kinetic Resolution (Enzymatic)

Even with good diastereocontrol, you will likely have a racemate.[1] Lipase-catalyzed Kinetic Resolution is the industry standard for separating these enantiomers.

The "Kazlauskas Rule" Application

Candida antarctica Lipase B (CAL-B) generally favors the (


)-enantiomer of secondary alcohols. For 2-(1-hydroxyethyl)cyclohexanol, the enzyme differentiates based on the steric bulk of the cyclohexyl ring (Large) vs. the methyl group (Medium).[1]
Workflow Visualization

EnzymaticResolution Start Racemic 2-(1-Hydroxyethyl)cyclohexanol Screen Screening Phase: CAL-B (Novozym 435) Acyl Donor: Vinyl Acetate Start->Screen Check Check Conversion (GC/NMR) at 24 Hours Screen->Check Decision Conversion > 45%? Check->Decision Harvest Stop Reaction Filter Enzyme Decision->Harvest Yes Trouble Troubleshoot: 1. Check Water Activity (aw) 2. Switch Solvent (Toluene -> MTBE) Decision->Trouble No (<10%) Separation Column Chromatography Harvest->Separation ProdA Product A: Acylated Ester (High ee) Separation->ProdA ProdB Product B: Unreacted Alcohol (High ee) Separation->ProdB Trouble->Screen Retry

Caption: Decision tree for CAL-B mediated kinetic resolution. Success depends on stopping the reaction near 50% conversion to maximize enantiomeric excess (ee) for both species.[1]

Optimized Protocol: CAL-B Resolution

Reagents:

  • Racemic Diol (1.0 eq)[1]

  • Vinyl Acetate (3.0 eq) – Irreversible acyl donor[1]

  • Novozym 435 (CAL-B immobilized) (20% w/w relative to substrate)[1]

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene.[1]

Step-by-Step:

  • Preparation: Dry the solvent over molecular sieves (3Å) for 24 hours. Water acts as a competing nucleophile, causing hydrolysis of the acyl donor.[1]

  • Incubation: Mix substrate, solvent, and Vinyl Acetate.[1] Add Novozym 435.

  • Shaking: Incubate at 30°C in an orbital shaker (200 rpm). Do not use magnetic stirring bars; they grind the immobilized enzyme support, reducing activity.[1]

  • Monitoring: Sample every 4 hours. Analyze by Chiral GC (Column: Cyclodex-B or equivalent).

  • Termination: Filter off the enzyme beads when conversion reaches 49-50%.

Module 3: Analytical Troubleshooting (FAQ)

Q1: How do I distinguish the cis and trans ring isomers by NMR?

A: You must look at the coupling constant (


) of the proton at the C1 position (the ring carbon attached to the hydroxyl group).
  • Trans-isomer (Diequatorial substituents): The protons are axial-axial.[2] The C1-H is an axial proton. It will show a large coupling constant (

    
    ) with the adjacent axial C2-H.[1]
    
  • Cis-isomer (Axial-Equatorial): The C1-H is likely equatorial (assuming the bulky side chain anchors the conformation). Equatorial protons have smaller couplings (

    
    ) with adjacent protons.[1]
    
Q2: My enzymatic reaction stops at 30% conversion. Why?

A: This is likely Product Inhibition or Acetaldehyde Poisoning .[2]

  • Root Cause: Vinyl acetate releases acetaldehyde, which can deactivate the enzyme lysine residues.[1]

  • Fix: Switch to Isopropenyl Acetate (releases acetone, less toxic) or add molecular sieves to the reaction to scavenge by-products.

Q3: Can I use dynamic kinetic resolution (DKR) to get 100% yield?

A: DKR is difficult here because the substrate has two chiral centers. Racemizing the alcohol center (C1) without affecting the side chain (C1') is chemically challenging. A standard Kinetic Resolution (max 50% yield) is more reliable.

Summary of Optimization Parameters

ParameterStandard ConditionOptimized ConditionWhy?
Reduction Temp 0°C-78°C Maximizes kinetic control for diastereoselectivity.[1][2]
Acyl Donor Ethyl AcetateVinyl Acetate Makes the reaction irreversible (driven by tautomerization).
Enzyme Loading 5% w/w20% w/w Faster kinetics; compensates for steric bulk of the cyclohexane ring.
Stirring Magnetic BarOrbital Shaker Prevents mechanical destruction of the enzyme carrier.[2]

References

  • Stereoselective Reduction of Cyclohexanones: House, H. O., & Tefertiller, B. A. (1973).[1][2] Perhydroindan Derivatives. XV. The Stereochemistry of the Reduction of 7a-Methyl-1-indanone. The Journal of Organic Chemistry. [Link] (Foundational text on bulky hydride vs. small hydride attack vectors in cyclic ketones).

  • Enzymatic Kinetic Resolution (General Principles for Cyclic Alcohols): Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Chiral Building Blocks. Tetrahedron. [Link][1]

  • CAL-B Specificity (Analogous Substrates): De Jesus, P. C., et al. (2011).[1] Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate. Molecules. [Link] (Demonstrates CAL-B efficacy on 1-hydroxyethyl side chains attached to rings).

  • Chelation Control Models: Mengel, A., & Reiser, O. (1999).[1][2] Around and beyond Cram's Rule. Chemical Reviews. [Link]

Sources

Troubleshooting

Recrystallization techniques for purifying solid derivatives of 2-(1-Hydroxyethyl)Cyclohexanol

Technical Support Center: Purification of 2-(1-Hydroxyethyl)Cyclohexanol Derivatives Ticket ID: #REC-2024-HEC Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-(1-Hydroxyethyl)Cyclohexanol Derivatives

Ticket ID: #REC-2024-HEC Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Recrystallization Protocols for Solid Derivatives of 2-(1-Hydroxyethyl)Cyclohexanol

Executive Summary

2-(1-Hydroxyethyl)cyclohexanol is a vicinal diol possessing three chiral centers (two on the ring, one on the side chain). This creates a complex mixture of diastereomers (cis/trans ring isomers and erythro/threo side-chain isomers). In its native state, the compound is often a viscous oil or low-melting solid due to extensive hydrogen bonding, making direct recrystallization difficult.

The Solution: To achieve high purity, we recommend converting the diol into a crystalline solid derivative. The Bis(3,5-dinitrobenzoate) ester is the industry standard for this application due to its high lattice energy, which facilitates the separation of diastereomers via fractional recrystallization.

Module 1: Derivative Synthesis & Selection

User Query: "I cannot get the native diol to crystallize; it persists as a gum. What is the best strategy?"

Diagnosis: The native diol relies on intermolecular Hydrogen bonding for crystallinity, which is easily disrupted by impurities or isomeric mixtures. You must synthesize a derivative that relies on Pi-Pi stacking and van der Waals forces for packing.

Recommended Derivative: Bis(3,5-dinitrobenzoate) Ester

  • Why: The electron-deficient dinitrobenzene rings induce strong Pi-stacking interactions, significantly elevating the melting point and creating distinct solubility differences between diastereomers.

  • Reagents: 3,5-Dinitrobenzoyl chloride (2.2 - 2.5 equivalents), Pyridine (Solvent/Base).

Synthesis Workflow (Graphviz):

DerivatizationWorkflow Start Crude Diol (Viscous Oil) Reagent Add 3,5-Dinitrobenzoyl Chloride + Pyridine Start->Reagent Reflux Reflux (15-30 mins) Reagent->Reflux Quench Quench in Ice/Bicarbonate Reflux->Quench Hydrolysis of excess chloride Solid Crude Solid Derivative Quench->Solid Precipitation

Figure 1: Standard workflow for converting liquid diols to solid benzoate derivatives.

Module 2: Solvent System Engineering

User Query: "Which solvent system yields the best recovery for the dinitrobenzoate derivative?"

Technical Guidance: Because the derivative is a diester with aromatic rings, it is moderately polar but lipophilic. A Binary Solvent System is required to balance solubility (at high temp) and recovery (at low temp).

Recommended Solvent Systems:

System TypeSolvent Pair (Solvent / Anti-Solvent)Ratio (v/v)Application Notes
Standard Ethanol / Water Start 95:5, adjust to ~70:30Best starting point. Ethanol dissolves the ester; water acts as the anti-solvent.
High Purity Acetone / Water Start 90:10Use if Ethanol fails. Acetone has higher solubilizing power for stubborn residues.
Anhydrous Toluene / Hexane 50:50Use only if the compound is moisture-sensitive (rare for these esters) or if separating highly lipophilic impurities.

Protocol: The "Cloud Point" Method

  • Dissolve the crude solid in the minimum amount of boiling Solvent A (e.g., Ethanol).

  • Add Solvent B (Water) dropwise to the boiling solution until a persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of Solvent A to clear the solution.

  • Remove from heat and allow to cool slowly to room temperature.

Module 3: Troubleshooting "Oiling Out"

User Query: "My solution turns into a milky emulsion or deposits an oil at the bottom instead of crystals. How do I fix this?"

Diagnosis: This is "Oiling Out." It occurs when the solute separates as a liquid phase before it crystallizes.[1] This usually happens because the melting point of the solute in the solvent mixture is lower than the saturation temperature.[1]

Corrective Protocol (The Rescue Loop):

  • Re-heat the mixture until the oil redissolves into a clear solution.

  • Add more Solvent A (the good solvent). You need to lower the saturation concentration to ensure the temperature of crystallization is below the melting point.

  • Seed the solution: As it cools, add a tiny crystal of the pure product (if available) or scratch the glass surface to induce nucleation.

  • Insulate: Wrap the flask in foil or a towel to slow the cooling rate. Fast cooling promotes oiling.

Troubleshooting Logic Tree (Graphviz):

OilingOut Start Hot Saturated Solution Cooling Cooling Phase Start->Cooling Check Observation? Cooling->Check Crystals Crystalline Precipitate Check->Crystals Clear prisms/needles Oil Oiling Out (Liquid droplets) Check->Oil Milky/Droplets Rescue Re-heat & Add more Solvent A Oil->Rescue Lower Saturation Seed Add Seed Crystal at Cloud Point Rescue->Seed Seed->Cooling Retry

Figure 2: Decision tree for managing "Oiling Out" phenomena during recrystallization.

Module 4: Separation of Diastereomers

User Query: "I need to separate the cis-isomer from the trans-isomer. Will this method work?"

Technical Guidance: Yes. The formation of the 3,5-dinitrobenzoate derivative amplifies the structural differences between diastereomers.

  • The Principle: Diastereomers have different lattice energies. The trans-diequatorial isomer (on the cyclohexane ring) generally packs more efficiently than the cis-axial/equatorial isomer, leading to lower solubility.

  • Fractional Crystallization Protocol:

    • Perform the recrystallization as described in Module 2.

    • Crop 1: The crystals that form first (at higher temperatures or typically within the first hour) are usually enriched in the less soluble diastereomer (often the trans isomer). Filter these off.

    • Crop 2: Take the mother liquor (filtrate), concentrate it by evaporating ~30% of the solvent, and cool it again (potentially to 0°C). The crystals that form now will be enriched in the more soluble diastereomer (often the cis isomer).

    • Verification: You must monitor the purity of each crop using NMR or HPLC. Do not rely on melting point alone until you have established a baseline for the pure isomers.

Frequently Asked Questions (FAQ)

Q: Why do I wash the crude solid with Sodium Bicarbonate? A: The derivatization reaction uses excess 3,5-dinitrobenzoyl chloride, which hydrolyzes to 3,5-dinitrobenzoic acid. This acid is a solid contaminant. Washing with aqueous Sodium Bicarbonate (


) converts the acid into its water-soluble salt, allowing it to be washed away, leaving your neutral ester derivative behind [1].

Q: Can I use Phenyl Isocyanate instead? A: Yes. Phenylurethanes (carbamates) are excellent alternatives if the dinitrobenzoate fails to crystallize. They are formed by reacting the diol with phenyl isocyanate. However, dinitrobenzoates are generally preferred for their higher melting points and ease of detection (UV active) [2].

Q: My yield is very low (<40%). Where is my compound? A: It is likely in the mother liquor. The diester is moderately soluble in ethanol.

  • Fix: Evaporate the mother liquor to dryness to recover the remaining solid. Recrystallize this residue using a smaller volume of solvent or a different solvent ratio (e.g., more water).

References

  • Vogel, A. I., & Furniss, B. S. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Derivatives of Alcohols).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General techniques for ester purification).

  • Shriner, R. L., et al. (2004). The Systematic Identification of Organic Compounds. Wiley. (Protocols for 3,5-dinitrobenzoates).

Sources

Optimization

Technical Support Center: Troubleshooting Epimerization During 2-(1-Hydroxyethyl)Cyclohexanol Auxiliary Cleavage

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering stereochemical degradation (epimerization) during the removal of the 2-(1-Hydroxyethyl)cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering stereochemical degradation (epimerization) during the removal of the 2-(1-Hydroxyethyl)cyclohexanol chiral auxiliary.

While 2-(1-Hydroxyethyl)cyclohexanol is a highly effective steric shield for directing asymmetric synthesis (functioning similarly to Whitesell's trans-2-phenylcyclohexanol ), its bulky nature makes the subsequent cleavage of the auxiliary-substrate ester bond challenging.

The Causality of Epimerization: A Kinetic Competition

To solve epimerization, we must first understand the physical organic chemistry driving it. Epimerization during auxiliary removal is fundamentally a kinetic competition between nucleophilic acyl substitution (the desired cleavage) and α-deprotonation (the undesired side reaction).

When you subject the substrate-auxiliary ester to standard basic hydrolysis (e.g., LiOH or NaOH), the bulky 2-(1-hydroxyethyl)cyclohexyl group sterically hinders the approach of the hydroxide ion (OH⁻) to the carbonyl carbon. Because the formation of the required tetrahedral intermediate is kinetically slowed, the hydroxide ion has time to act as a base rather than a nucleophile. It deprotonates the acidic α-proton of the substrate, forming an enolate intermediate.

Once the enolate forms, the stereochemical integrity of the α-carbon is permanently lost. Upon reprotonation, the molecule collapses into a mixture of diastereomers (epimers). To prevent this, we must alter the reaction kinetics to vastly accelerate nucleophilic attack or avoid basic conditions entirely .

EpimerizationKinetics Substrate Substrate-Auxiliary Ester (Chiral α-Carbon) Enolate Enolate Intermediate (Loss of Stereocenter) Substrate->Enolate OH⁻ (Slow Attack) Acts as Base Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral OOH⁻ (Fast Attack) α-Effect Nucleophile Epimer Epimerized Product (Undesired) Enolate->Epimer Reprotonation Product Cleaved Acid + Auxiliary (Retention of Stereochemistry) Tetrahedral->Product Cleavage

Kinetic competition between α-deprotonation (epimerization) and nucleophilic cleavage.

Quantitative Data: Comparison of Cleavage Methodologies

To bypass the kinetic bottleneck, application scientists rely on the α-effect . By using lithium hydroperoxide (LiOOH) instead of LiOH, the adjacent lone pairs on the peroxide oxygen increase the nucleophilicity of the reagent. The hydroperoxide anion (OOH⁻) attacks the sterically hindered carbonyl carbon rapidly, cleaving the auxiliary before enolization can occur.

Cleavage MethodReagentsTemperatureReaction TimeEpimerization RiskTypical Yield
Standard Hydrolysis LiOH, THF/H₂O25 °C4–12 hHigh (15–40%)60–80%
Hydroperoxide Cleavage LiOH, H₂O₂, THF/H₂O0 °C1–2 hVery Low (<1%)85–95%
Reductive Cleavage LiBH₄, Et₂O/MeOH0 °C to 25 °C2–4 hNone (0%)80–90%
Transesterification Ti(OBn)₄, BnOH65–75 °C7–10 hLow (<2%)75–85%

Self-Validating Protocol: Lithium Hydroperoxide (LiOOH) Cleavage

This step-by-step methodology ensures the non-destructive removal of the 2-(1-Hydroxyethyl)cyclohexanol auxiliary while maintaining a self-validating feedback loop to prevent product loss.

Step 1: Reagent Preparation (In Situ LiOOH Generation)

  • In a flame-dried round-bottom flask, dissolve the substrate-auxiliary ester (1.0 equiv) in a 3:1 mixture of THF/H₂O (0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Causality & Validation: Low temperatures thermodynamically suppress the activation energy required for the undesired enolization pathway. The solution must reach 0 °C before proceeding.

Step 2: Peroxide Activation

  • Add 30% aqueous H₂O₂ (4.0 equiv) dropwise, followed immediately by solid LiOH·H₂O (2.0 equiv).

  • Causality & Validation: The solution should remain clear. The strict stoichiometric excess of H₂O₂ relative to LiOH ensures that the highly nucleophilic hydroperoxide anion (OOH⁻) is the dominant species, suppressing the presence of the highly basic hydroxide anion (OH⁻).

Step 3: Reaction Monitoring

  • Stir at 0 °C for 1–2 hours. Monitor the disappearance of the starting material via TLC (e.g., 80:20 Hexane/EtOAc).

Step 4: Quenching and Peroxide Destruction

  • Once the starting material is consumed, add an aqueous solution of 1.5 M Na₂SO₃ (sodium sulfite) dropwise at 0 °C to reduce unreacted peroxides.

  • Causality & Validation: Spot the aqueous mixture onto KI-starch indicator paper. A lack of blue/black color confirms the complete destruction of peroxides. Do not proceed to workup until this test is negative , as residual peroxides will cause oxidative degradation of your product during concentration.

Step 5: Auxiliary Recovery and Product Isolation

  • Remove THF under reduced pressure. Extract the basic aqueous layer with dichloromethane (3 × 20 mL). This organic layer contains the intact, cleaved 2-(1-hydroxyethyl)cyclohexanol auxiliary (recoverable via evaporation for reuse).

  • Acidify the aqueous layer to pH 2 using 3 M HCl.

  • Causality & Validation: Verify the pH with indicator strips. A pH of 2 ensures complete protonation of the target carboxylic acid, rendering it lipophilic.

  • Extract the aqueous layer with ethyl acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the enantiopure carboxylic acid.

Troubleshooting FAQs

Q: I am using the LiOH/H₂O₂ method but still seeing 10-15% epimerization. What is going wrong? A: This is almost always an order-of-addition or stoichiometry error. H₂O₂ must be added before or simultaneously with LiOH at 0 °C. If LiOH is added first and allowed to stir with the substrate without sufficient H₂O₂ present, the highly basic OH⁻ will rapidly cause epimerization. Ensure your H₂O₂ is fresh and strictly maintained at a 2:1 ratio over LiOH.

Q: Can I use NaOH instead of LiOH for the hydroperoxide cleavage? A: No. Lithium acts as a critical Lewis acid in this transition state. It coordinates tightly with the carbonyl oxygen of the substrate and the heteroatoms of the auxiliary, forming a highly organized, chelated transition state that accelerates nucleophilic attack. Sodium lacks this strong coordinating ability, leading to slower cleavage and higher epimerization rates.

Q: My target molecule contains a thioether (sulfide) group. Can I still use LiOOH? A: No. Hydroperoxides are strong oxidants and will rapidly oxidize thioethers to sulfoxides or sulfones. For oxidation-sensitive substrates, abandon hydrolysis and use Reductive Cleavage (LiBH₄ in Et₂O/MeOH) to yield the primary alcohol, or use Titanium-Mediated Transesterification (Ti(OBn)₄ / BnOH) to convert the auxiliary ester into a benzyl ester under neutral conditions.

Q: How do I separate the cleaved 2-(1-hydroxyethyl)cyclohexanol from my product if an emulsion forms during extraction? A: Emulsions are common due to the amphiphilic nature of the partially protonated products. To break the emulsion, saturate the aqueous layer with solid NaCl (brine) and filter the entire biphasic mixture through a tightly packed pad of Celite. The auxiliary is highly lipophilic and will partition cleanly into the DCM layer once the emulsion is broken.

References

  • Title: Chiral auxiliary - Wikipedia Source: Wikipedia URL:[Link]

  • Title: The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn Source: ResearchGate URL:[Link]

Troubleshooting

Minimizing side reactions in the functionalization of 2-(1-Hydroxyethyl)Cyclohexanol

Welcome to the technical support center for the functionalization of 2-(1-Hydroxyethyl)cyclohexanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this ver...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of 2-(1-Hydroxyethyl)cyclohexanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile diol. Here, we address common challenges and provide in-depth troubleshooting advice to help you minimize side reactions and achieve your desired synthetic outcomes. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Introduction to the Challenges

2-(1-Hydroxyethyl)cyclohexanol presents a unique synthetic challenge due to the presence of two secondary hydroxyl groups with different steric and electronic environments: one on the cyclohexane ring and one on the ethyl side chain. The primary goal in many synthetic routes is the selective functionalization of one of these hydroxyls. However, a number of side reactions can compete with the desired transformation, leading to reduced yields and complex product mixtures. This guide will focus on troubleshooting and preventing the most common of these: non-selective functionalization, oxidation, elimination, and rearrangement reactions.

Core Principles for Minimizing Side Reactions

The key to minimizing side reactions lies in the careful selection of protecting groups, reagents, and reaction conditions that exploit the subtle differences between the two hydroxyl groups. The secondary alcohol on the cyclohexane ring is generally more sterically hindered than the secondary alcohol on the ethyl side chain. This difference is the primary handle for achieving selectivity.

FAQ and Troubleshooting Guide

Issue: Non-Selective Functionalization and Poor Yield of Monofunctionalized Product

Q1: I am attempting a monofunctionalization (e.g., silylation, acylation) of 2-(1-Hydroxyethyl)cyclohexanol, but I am getting a mixture of the desired product, the difunctionalized product, and unreacted starting material. How can I improve the selectivity?

A1: This is the most common challenge. The lack of selectivity arises from the similar reactivity of the two secondary hydroxyl groups. To favor monofunctionalization, particularly of the less hindered side-chain hydroxyl, you should consider the following strategies:

  • Sterically Hindered Reagents: Employ bulky protecting group reagents. For instance, using tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl) will show a greater preference for the less sterically encumbered side-chain hydroxyl compared to smaller silylating agents like trimethylsilyl chloride (TMSCl).

  • Stoichiometry and Addition Rate: Use of a slight excess (1.0-1.2 equivalents) of the protecting group reagent is often optimal. Adding the reagent slowly to the reaction mixture can also favor the monofunctionalized product by keeping the instantaneous concentration of the reagent low.

  • Catalyst-Controlled Selectivity: Recent advances in organocatalysis have provided powerful tools for selective functionalization. Chiral organic catalysts can reversibly bind to the diol, creating a ternary complex that directs the functionalization to a specific hydroxyl group.[1][2] For example, certain chiral bifunctional Lewis acid/Lewis base catalysts can promote the silylation of the secondary alcohol on the ring over the one on the side chain, a reversal of the inherent steric preference.[1]

Q2: I need to selectively functionalize the more hindered hydroxyl group on the cyclohexane ring. How can this be achieved?

A2: Selectively targeting the more hindered hydroxyl group is a significant challenge that often requires a multi-step approach or specialized catalysts.

  • Protect-Functionalize-Deprotect Strategy: A common strategy is to first protect both hydroxyl groups, then selectively deprotect the more sterically accessible side-chain hydroxyl. After functionalizing the newly freed hydroxyl, the protecting group on the ring hydroxyl can be removed.

  • Directed Functionalization: If there are other functional groups nearby, you might be able to use a directing group strategy.

  • Enzyme-Catalyzed Reactions: Lipases and other enzymes can exhibit high regioselectivity and may be able to distinguish between the two hydroxyl groups.

Strategy Reagents/Conditions Expected Outcome Considerations
Steric Control Bulky silyl chlorides (TBDPS-Cl, TIPS-Cl), Pivaloyl chloridePreferential functionalization of the side-chain hydroxylMay require optimization of reaction time and temperature.
Stoichiometric Control 1.0-1.2 eq. of reagent, slow additionIncreased yield of monofunctionalized productPrecise control of stoichiometry is crucial.
Catalyst Control Chiral organocatalysts, Boronic acid catalystsHigh regioselectivity for either hydroxyl groupCatalyst selection is key and may require screening.[3]

Experimental Protocol: Selective Monosilylation of the Side-Chain Hydroxyl

  • Dissolve 2-(1-hydroxyethyl)cyclohexanol (1.0 eq.) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add imidazole (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyldiphenylsilyl chloride (TBDPS-Cl) (1.1 eq.) in DCM dropwise over 30 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Issue: Unwanted Oxidation to a Ketone or Carboxylic Acid

Q1: During my functionalization reaction, I am observing the formation of a ketone, presumably from the oxidation of one of the hydroxyl groups. What is causing this and how can I prevent it?

A1: The formation of a ketone indicates that your reaction conditions are oxidative. This can be due to the reagent itself or impurities.

  • Reagent Purity: Ensure that your reagents are pure and free of oxidizing contaminants. For example, some older bottles of solvents like ethers can form peroxides.

  • Reaction Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, especially if your substrate is sensitive or the reaction is heated for an extended period.

  • Choice of Reagents: Some reagents used for functionalization can have inherent oxidizing properties. If you suspect this is the case, consider alternative reagents. For example, some chromium-based reagents are strong oxidants.

Q2: I want to selectively oxidize one of the hydroxyl groups to a ketone. How can I control this reaction to avoid over-oxidation or reaction at the wrong site?

A2: Selective oxidation is a valuable transformation. To achieve it, you need to use a mild and selective oxidizing agent and carefully control the reaction conditions.

  • Selective Oxidation of the Secondary Hydroxyl on the Side Chain: This is generally easier to achieve due to lower steric hindrance. Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often effective.

  • Selective Oxidation with Catalysts: As with protection, catalyst-controlled oxidation can provide high selectivity. For instance, certain boronic acid catalysts can facilitate the selective oxidation of the secondary hydroxyl group in vicinal diols to α-hydroxy ketones.[3]

  • Avoiding Over-oxidation and Cleavage: Over-oxidation can lead to the formation of carboxylic acids or even cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. To prevent this, avoid harsh oxidizing agents like potassium permanganate or chromic acid, especially at elevated temperatures. The use of reagents like sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄) will specifically cleave the vicinal diol.[4]

Oxidizing Agent Selectivity Potential Side Reactions
PCC, DMP Good for less hindered side-chain OHCan be toxic; requires careful handling.
Catalytic Boronic Acid High selectivity for secondary OHRequires specific catalyst and conditions.[3]
NaIO₄, Pb(OAc)₄ Oxidative cleavage of the C-C bondNot suitable if the diol backbone is to be retained.[4]

DOT Diagram: Oxidation Pathways

Oxidation of 2-(1-Hydroxyethyl)cyclohexanol A 2-(1-Hydroxyethyl)cyclohexanol B α-Hydroxy Ketone (Side-chain oxidation) A->B Mild Oxidation (PCC, DMP) C α-Hydroxy Ketone (Ring oxidation) A->C Catalytic Oxidation E Oxidative Cleavage Products A->E Harsh Oxidation (NaIO4) D Diketone B->D Further Oxidation C->D Further Oxidation

Caption: Possible oxidation pathways of 2-(1-Hydroxyethyl)cyclohexanol.

Issue: Formation of an Alkene via Elimination

Q1: I am running a reaction under acidic conditions and I am getting a significant amount of an alkene byproduct. What is happening?

A1: The formation of an alkene is due to an acid-catalyzed dehydration (elimination) reaction. Under acidic conditions, a hydroxyl group can be protonated, forming a good leaving group (water). Subsequent loss of water generates a carbocation, which can then lose a proton from an adjacent carbon to form a double bond.

  • Mechanism: This typically proceeds via an E1 mechanism for secondary alcohols.[5] The stability of the resulting carbocation will influence the rate of this side reaction.

  • Prevention:

    • Avoid Strong Acids: If possible, use non-acidic or mildly acidic conditions for your functionalization.

    • Lower Reaction Temperature: Dehydration reactions are often favored at higher temperatures. Running your reaction at a lower temperature can significantly reduce the amount of elimination product.

    • Use of a Non-Coordinating Base: If a proton scavenger is needed, use a non-nucleophilic, non-coordinating base to neutralize any acid present.

DOT Diagram: Acid-Catalyzed Dehydration

Acid-Catalyzed Dehydration cluster_0 Reaction Pathway A 2-(1-Hydroxyethyl)cyclohexanol B Protonated Alcohol A->B + H+ C Carbocation Intermediate B->C - H2O D Alkene Product C->D - H+ E H3O+

Caption: E1 mechanism for acid-catalyzed dehydration.

Issue: Observation of a Rearranged Product

Q1: I have identified a product with a different carbon skeleton than my starting material. What could be causing this rearrangement?

A1: Skeletal rearrangements are often indicative of a carbocation intermediate. For vicinal diols like 2-(1-Hydroxyethyl)cyclohexanol, the most likely rearrangement under acidic conditions is a Pinacol-type rearrangement.

  • Pinacol Rearrangement: This reaction involves the dehydration of a 1,2-diol to form a ketone. It proceeds through a carbocation intermediate, followed by the migration of an adjacent alkyl or aryl group.

  • Conditions Favoring Rearrangement: Strongly acidic conditions and heat favor the formation of the carbocation intermediate that initiates the rearrangement.

  • Prevention: Similar to preventing elimination, avoiding strongly acidic and high-temperature conditions is crucial. If acidic conditions are necessary, using a Lewis acid that is less prone to promoting carbocation formation might be beneficial.

Concluding Remarks

The successful functionalization of 2-(1-Hydroxyethyl)cyclohexanol hinges on a deep understanding of the potential side reactions and the strategies to mitigate them. By carefully selecting reagents that exploit steric differences, controlling reaction stoichiometry and conditions, and leveraging modern catalytic methods, researchers can achieve high selectivity and yield. This guide serves as a starting point for troubleshooting common issues, but as with any chemical synthesis, empirical optimization will always be a key component of success.

References

  • Worthy, A. D., Sun, X., & Tan, K. L. (2012). Site-Selective Catalysis: Toward a Regiodivergent Resolution of 1,2-Diols. Journal of the American Chemical Society, 134(18), 7321–7324. [Link]

  • Recent progress in selective functionalization of diols via organocatalysis. (2025). RSC Publishing. [Link]

  • Chemo- and Regioselective Oxidation of Secondary Alcohols in Vicinal Diols. (n.d.). University of Groningen Research Portal. [Link]

  • Diols: Nomenclature, Preparation, and Reactions. (2022, November 25). Chemistry Steps. [Link]

  • Catalyst recognition of cis-1,2-diols enables site-selective functionalization of complex molecules. (n.d.). PMC. [Link]

  • Synthesis of diols by dihydroxylation. (n.d.). Organic Chemistry Portal. [Link]

  • 9.1: Vicinal SYn Dihydroxylation with Osmium Tetroxide. (2017, November 8). Chemistry LibreTexts. [Link]

  • Convert Cyclohexanol to Cyclohexene via a Acid-Catalyzed Dehydration reaction. (2010, September 13). YouTube. [Link]

  • Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. (2011, October 21). Master Organic Chemistry. [Link]

  • Liu, X., & Friend, C. M. (2010). Selective oxidation of cyclohexanol and 2-cyclohexen-1-ol on O/Au(111): the effect of molecular structure. Langmuir : the ACS journal of surfaces and colloids, 26(21), 16552–16557. [Link]

  • 2-(1-Hydroxyethyl)cyclohexanol. (n.d.). PubChem. [Link]

  • Oxidation of cyclohexanone and/or cyclohexanol catalyzed by Dawson-type polyoxometalates using hydrogen peroxide. (n.d.). ResearchGate. [Link]

  • 25.04 Oxidative Cleavage. (2018, February 23). YouTube. [Link]

  • Masui, H., Takizawa, M., Sakai, Y., Kajiwara, Y., Wanibuchi, K., Shoji, M., & Takahashi, T. (2018). Selective Monoprotection of Symmetrical Diols in a Flow Reactor. International Journal of Organic Chemistry, 8, 264-271. [Link]

  • Effect of periodic acid on cyclohexane derivatives. (2012, May 6). Chemistry Stack Exchange. [Link]

  • Propose a mechanism for the acid-catalyzed hydrolysis of cyclohexanone ethylene acetal. (n.d.). Pearson. [Link]

  • E2 Mechanism for Dehydration of Cyclohexanol?. (2017, November 30). Reddit. [Link]

  • 14.3: Elimination by the E1 Mechanism. (2022, July 20). Chemistry LibreTexts. [Link]

  • 2-(1-hydroxyethyl)cyclohexanol (C8H16O2). (n.d.). PubChemLite. [Link]

  • Two alternative routes for 1, 2-cyclohexanediol synthesis by means of green processes: Cyclohexene dihydroxylation and catechol hydrogenation. (2025, August 7). ResearchGate. [Link]

  • Cyclohexene diol derivatives. (n.d.).
  • Trans-cyclohexane-1,2-diol can be obtained by the reaction of cyclohexene with. (2020, April 19). YouTube. [Link]

Sources

Optimization

Technical Support Center: Analytical Methodologies for 2-(1-Hydroxyethyl)Cyclohexanol

Topic: Purity Determination & Impurity Profiling of 2-(1-Hydroxyethyl)Cyclohexanol CAS: 60713-86-2 Molecular Formula: C₈H₁₆O₂ Support Ticket ID: #AN-HYCY-001 Responder: Senior Application Scientist, Analytical Developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity Determination & Impurity Profiling of 2-(1-Hydroxyethyl)Cyclohexanol CAS: 60713-86-2 Molecular Formula: C₈H₁₆O₂ Support Ticket ID: #AN-HYCY-001 Responder: Senior Application Scientist, Analytical Development Group

Executive Summary: The Analytical Challenge

2-(1-Hydroxyethyl)cyclohexanol presents three distinct analytical challenges that render standard "walk-up" methods ineffective:

  • Lack of Chromophore: The molecule is a saturated aliphatic diol. It does not absorb UV light significantly above 200 nm, making standard HPLC-UV (254 nm) useless.

  • Stereochemical Complexity: The compound possesses multiple chiral centers, resulting in cis/trans diastereomers (separable on achiral columns) and enantiomers (requiring chiral stationary phases).

  • Hydrogen Bonding: Two hydroxyl groups create strong intermolecular hydrogen bonding, leading to severe peak tailing in Gas Chromatography (GC) unless derivatization is employed.

This guide outlines the orthogonal approaches required to validate the purity of this compound: GC-FID (via Silylation) for chemical purity and HPLC-ELSD for non-volatile impurity profiling.

Module 1: Gas Chromatography (The Gold Standard)

Context: GC is the preferred method for this molecule due to its volatility. However, direct injection often yields poor quantitative data due to adsorption on the liner and column.

Method A: Silylation-GC-FID (Recommended)

Why this works: Derivatization with BSTFA caps the hydroxyl protons with trimethylsilyl (TMS) groups, eliminating hydrogen bonding and improving volatility.

Standard Operating Procedure (SOP)
  • Sample Prep: Weigh 10 mg of sample into a GC vial.

  • Solvent: Add 1.0 mL of anhydrous Pyridine (acts as a solvent and acid scavenger).

  • Reagent: Add 200 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Reaction: Cap and heat at 60°C for 30 minutes . Critical: Ensure the vial is moisture-free.

  • Injection: Inject 1.0 µL (Split 1:50).

Troubleshooting Guide: GC-FID
SymptomProbable CauseCorrective Action
Peak Tailing (Asymmetry > 1.5) Incomplete derivatization or active sites in liner.1. Check reagents for moisture (BSTFA hydrolyzes easily).2. Replace inlet liner with a deactivated (silanized) wool liner.
"Ghost" Peaks Silylation of the injection port septum.Use low-bleed septa and ensure the liner is not overpacked.
Multiple Main Peaks Separation of Diastereomers .This is expected. 2-(1-Hydroxyethyl)cyclohexanol exists as cis/trans isomers.[1] Integrate both major peaks for total purity.
Peak Broadening Column overload.Increase Split ratio (e.g., to 1:100) or dilute sample.

Module 2: HPLC Analysis (For Thermally Labile Samples)

Context: If the sample contains non-volatile salts or thermally unstable impurities, HPLC is required. Since the molecule is "UV-transparent," we must use universal detectors.

Detector Selection Matrix
DetectorSuitabilityWhy?
UV-Vis (DAD) 🔴 Critical Failure No pi-electrons. Absorbance at 200-210 nm is non-specific and prone to solvent noise.
RI (Refractive Index) 🟡 Moderate Good for isocratic runs only. Low sensitivity. Drifts with temperature changes.[2][3]
ELSD/CAD 🟢 Excellent Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) detects any non-volatile analyte. Compatible with gradients.[4][5]
Recommended Method: HPLC-ELSD
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water (0.1% Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% B to 95% B over 15 minutes.

  • ELSD Settings: Nebulizer Temp: 40°C; Drift Tube: 50°C; Gain: Standard.

Q: Why is my ELSD calibration curve curved? A: ELSD response is non-linear (log-log relationship). You must plot Log(Area) vs. Log(Concentration) to get a linear regression for quantification. Do not use a linear fit through zero.

Module 3: Stereochemical Resolution

Researchers often mistake diastereomers for impurities. You must distinguish between Chemical Purity (Sum of all isomers) and Stereochemical Purity (Single isomer).

Visualizing the Isomer Hierarchy

IsomerLogic Root 2-(1-Hydroxyethyl)Cyclohexanol (Crude Mixture) Diast Diastereomers (Cis vs Trans) Root->Diast Physical Properties Differ Enant Enantiomers (R,R vs S,S etc.) Diast->Enant Mirror Images Achiral Separable on ACHIRAL Columns (Standard C18 or GC-5MS) Diast->Achiral Chiral Requires CHIRAL Columns (Cyclodextrin/Polysaccharide) Enant->Chiral

Figure 1: Separation logic for stereoisomers. Diastereomers are chemically distinct and separate on standard columns; Enantiomers require chiral selectors.

Protocol: Separating Diastereomers (Achiral)
  • Technique: GC-FID (Undervatized or Derivatized).

  • Column: Polyethylene Glycol (PEG) phase (e.g., DB-WAX).

  • Mechanism: The polarity difference between the cis (intramolecular H-bonding) and trans (intermolecular H-bonding) isomers allows baseline separation on polar columns.

Module 4: Decision Tree & Workflow

Use this logic flow to select the correct method for your specific sample stage.

MethodSelection Start Start: Sample Type? Volatile Volatile/Dry Oil Start->Volatile Aqueous Aqueous/Salt Buffer Start->Aqueous GC GC-FID (Derivatization) Volatile->GC Preferred HPLC HPLC-ELSD (Reverse Phase) Aqueous->HPLC Salts present ChiralCheck Need Isomer Ratio? GC->ChiralCheck ChiralGC Chiral GC (Beta-DEX Column) ChiralCheck->ChiralGC Yes StandardGC Standard GC (Report Sum of Isomers) ChiralCheck->StandardGC No

Figure 2: Method selection workflow based on sample matrix and data requirements.

References & Validated Sources

  • Silylation Chemistry: Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley. (Standard reference for BSTFA mechanisms).

  • ELSD Theory: Megoulas, N. C., & Koupparis, M. A. (2005). Evaporative Light Scattering Detection in Liquid Chromatography. Critical Reviews in Analytical Chemistry.

  • Cyclic Alcohol Analysis: Grob, R. L., & Barry, E. F. (2004). Modern Practice of Gas Chromatography. Wiley-Interscience. (Principles of separating cyclic diastereomers).

  • Stereoisomer Separation: Documentation on Chiral Separations of Hydroxy-functionalized Cyclohexanes. Daicel Chiral Technologies Application Notes.

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 2-(1-Hydroxyethyl)cyclohexanol before handling, as silylation reagents are moisture-sensitive and corrosive.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Auxiliaries: The Established Excellence of Evans' Oxazolidinones versus the Niche Potential of 2-(1-Hydroxyethyl)Cyclohexanol

In the precise world of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that dictates the stereochemical outcome of a reaction. For decades, Evans' oxazolidinones have stood as a gold standa...

Author: BenchChem Technical Support Team. Date: March 2026

In the precise world of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that dictates the stereochemical outcome of a reaction. For decades, Evans' oxazolidinones have stood as a gold standard, offering robust and predictable stereocontrol in a vast array of carbon-carbon bond-forming reactions.[1][2] This guide provides an in-depth comparison of the well-established Evans' oxazolidinones with the lesser-known 2-(1-Hydroxyethyl)Cyclohexanol, offering insights for researchers, scientists, and drug development professionals in selecting the appropriate tool for their synthetic challenges.

Evans' Oxazolidinones: A Legacy of Predictable Asymmetric Induction

First introduced by David A. Evans and his colleagues, chiral oxazolidinones have become indispensable tools in asymmetric synthesis.[3] Derived from readily available amino acids, these auxiliaries have been extensively utilized in diastereoselective alkylations, aldol reactions, and conjugate additions.[4][5][6]

The power of Evans' oxazolidinones lies in their ability to form a rigid, chelated enolate, which effectively shields one face of the molecule, directing the approach of an electrophile to the opposite face.[6][7] This high degree of facial selectivity consistently leads to the formation of one diastereomer in high excess.

Mechanism of Stereocontrol

The stereochemical outcome of reactions employing Evans' oxazolidinones is a direct consequence of the conformational rigidity of the N-acyloxazolidinone. Upon deprotonation, a (Z)-enolate is formed, which is stabilized by chelation to a metal cation (typically lithium or boron).[7][8] The substituent at the C4 position of the oxazolidinone ring then sterically blocks one face of the enolate, forcing the electrophile to approach from the less hindered side.[6]

2-(1-Hydroxyethyl)Cyclohexanol: A Potential but Unexplored Chiral Auxiliary

In stark contrast to the wealth of literature on Evans' oxazolidinones, 2-(1-Hydroxyethyl)Cyclohexanol is not a widely recognized chiral auxiliary for asymmetric carbon-carbon bond formation. While its structure contains two stereocenters and hydroxyl groups capable of directing metal-catalyzed reactions, its application as a recoverable and reusable chiral director in the same vein as Evans' auxiliaries is not well-documented in peer-reviewed literature.

Based on its structure, one could envision 2-(1-Hydroxyethyl)Cyclohexanol being utilized in diastereoselective reductions of prochiral ketones, where the diol moiety could coordinate to a hydride reagent and direct its delivery to one face of the carbonyl. However, without experimental data, this remains speculative.

Head-to-Head Comparison: A Tale of Two Auxiliaries

FeatureEvans' Oxazolidinones2-(1-Hydroxyethyl)Cyclohexanol
Applications Asymmetric alkylations, aldol reactions, conjugate additions, Diels-Alder reactions.[9][10]Primarily speculative; potential for diastereoselective reductions.
Stereocontrol Excellent and predictable, often >99% diastereomeric excess.[11][12]Undocumented for C-C bond formation; likely dependent on chelation control in reductions.
Substrate Scope Broad, applicable to a wide range of carboxylic acid derivatives.[13]Likely limited to specific substrate classes where the diol can effectively direct a reaction.
Cleavage Well-established, non-destructive methods to yield various functional groups (acids, alcohols, aldehydes).[14][15][16]Would require development of specific cleavage protocols.
Availability Commercially available in both enantiomeric forms.[3]Commercially available, but not specifically marketed as a chiral auxiliary.[17][18]

Experimental Protocols

Asymmetric Alkylation using an Evans' Oxazolidinone

This protocol describes a typical procedure for the diastereoselective alkylation of an N-acyloxazolidinone.[11]

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi)

  • Benzyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added n-BuLi (1.05 eq) dropwise. After stirring for 15 minutes, propionyl chloride (1.1 eq) is added. The reaction is stirred for 30 minutes and then warmed to room temperature.

  • Enolate Formation and Alkylation: The N-propionyloxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. n-BuLi (1.05 eq) is added dropwise, and the solution is stirred for 30 minutes. Benzyl bromide (1.2 eq) is then added, and the reaction is stirred for 2 hours at -78 °C before being allowed to warm to room temperature overnight.

  • Workup: The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography. The diastereomeric ratio is determined by 1H NMR spectroscopy or chiral HPLC analysis.

Hypothetical Diastereoselective Reduction using 2-(1-Hydroxyethyl)Cyclohexanol

Please note: This protocol is hypothetical and serves as an illustration of how 2-(1-Hydroxyethyl)Cyclohexanol might be used.

Materials:

  • 2-(1-Hydroxyethyl)Cyclohexanol

  • Acetophenone

  • Lithium aluminum hydride (LiAlH4)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

Procedure:

  • Complex Formation: To a solution of 2-(1-Hydroxyethyl)Cyclohexanol (1.1 eq) in anhydrous THF at 0 °C is added LiAlH4 (1.0 eq) portionwise. The mixture is stirred for 30 minutes to allow for the formation of a chiral hydride reagent.

  • Reduction: The solution is cooled to -78 °C, and a solution of acetophenone (1.0 eq) in anhydrous THF is added dropwise. The reaction is stirred for 4 hours at -78 °C.

  • Workup: The reaction is carefully quenched by the sequential addition of water and 1 M HCl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO4, and concentrated.

  • Analysis: The enantiomeric excess of the resulting 1-phenylethanol would be determined by chiral GC or HPLC analysis.

Visualization of Stereocontrol

Evans' Oxazolidinone in Asymmetric Alkylation

Evans_Alkylation cluster_0 Chelated (Z)-Enolate cluster_1 Electrophilic Attack Enolate Rigid Chelated (Z)-Enolate Auxiliary Chiral Auxiliary (R group at C4) Enolate->Auxiliary Steric Shielding Metal Metal Cation (e.g., Li+) Enolate->Metal Chelation Electrophile E+ Product Single Diastereomer Electrophile->Product Approaches from less hindered face

Caption: Steric hindrance from the chiral auxiliary on the chelated enolate directs the approach of the electrophile.

Hypothetical Chelation Control with 2-(1-Hydroxyethyl)Cyclohexanol

Cyclohexanol_Reduction cluster_0 Chiral Hydride Reagent cluster_1 Directed Reduction Auxiliary 2-(1-Hydroxyethyl)Cyclohexanol Complex Chiral-Hydride Complex Auxiliary->Complex Hydride [AlH3] Hydride->Complex Product Enantioenriched Alcohol Complex->Product Directed Hydride Delivery Ketone Prochiral Ketone Ketone->Product

Sources

Comparative

Comparative study of chiral diols for enantioselective catalysis

Executive Summary Chiral diols have revolutionized asymmetric organocatalysis and transition-metal catalysis by providing highly tunable, rigid chiral environments. For drug development professionals and synthetic chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral diols have revolutionized asymmetric organocatalysis and transition-metal catalysis by providing highly tunable, rigid chiral environments. For drug development professionals and synthetic chemists, selecting the appropriate chiral diol scaffold—whether BINOL, H8-BINOL, TADDOL, or SPINOL—is critical for optimizing enantiomeric excess (ee%), yield, and reaction scalability. This guide provides an objective, data-driven comparison of these premier chiral diols, detailing their mechanistic foundations, structural advantages, and providing a self-validating experimental protocol for asymmetric transformations.

Mechanistic Foundations of Chiral Diol Catalysis

The efficacy of chiral diols stems from the synergistic action of their two hydroxyl groups. Depending on the reaction conditions and substrates, chiral diols operate via two primary activation modes:

  • Brønsted Acid / Hydrogen-Bonding Catalysis: The diol acts as a dual hydrogen-bond donor, activating electrophiles (e.g., imines, carbonyls) while simultaneously organizing the transition state into a rigid, highly ordered geometry.

  • Lewis Acid Coordination (Ligand Exchange): One hydroxyl group forms a covalent or dative bond with a Lewis acidic center (e.g., boron, titanium), while the second "free" hydroxyl group directs the incoming substrate via hydrogen bonding. In organoboron catalysis, this forms a highly organized chair-like transition state that dictates strict facial selectivity[1].

G Cat Chiral Diol Catalyst (BINOL / TADDOL / SPINOL) TS1 Hydrogen Bonding Network (Brønsted Acid Activation) Cat->TS1 Non-covalent TS2 Lewis Acid Coordination (Ligand Exchange) Cat->TS2 Covalent/Dative Sub Prochiral Substrate (Ketone / Imine) Sub->TS1 Sub->TS2 Rea Nucleophilic Reagent (e.g., Organoboronate) Rea->TS2 Prod Enantioenriched Product (High ee%) TS1->Prod Facial Selectivity TS2->Prod Facial Selectivity

Mechanistic pathways of chiral diol activation via hydrogen bonding and Lewis acid coordination.

Comparative Analysis of Chiral Diol Scaffolds

BINOL (1,1'-Bi-2-naphthol): The C2-Symmetric Workhorse

BINOL is the foundational scaffold in asymmetric catalysis. Its rigid, C2-symmetric binaphthyl backbone prevents rotation around the C-C bond (atropisomerism), creating a stable chiral pocket.

  • Causality for Structural Modification: Unsubstituted BINOL often fails to provide sufficient facial discrimination. To achieve high enantioselectivity, researchers must introduce bulky substituents at the 3,3'-positions (e.g., phenyl or bulky silyl groups). This steric bulk physically blocks one enantiotopic face of the substrate, forcing the nucleophile to attack from the opposite trajectory[2].

H8-BINOL: The Flexible Alternative

H8-BINOL is a partially hydrogenated derivative of BINOL. The saturation of the outer aromatic rings introduces sp3 character, which fundamentally alters the catalyst's geometry.

  • Causality for Enhanced Performance: The dihedral angle in the transition state of H8-BINOL is significantly smaller than that of standard BINOL. This increased flexibility allows the catalyst to mold more intimately around certain substrates, yielding superior enantioselectivity in nucleophilic additions to aromatic aldehydes where standard BINOL struggles[3].

TADDOL: The Hydrogen-Bonding Specialist

Derived from inexpensive tartaric acid, TADDOL features a dioxolane ring and four bulky aryl groups flanking the hydroxyls.

  • Causality for Application: The dense steric environment combined with the specific angle of the hydroxyl groups makes TADDOL an exceptional Brønsted acid organocatalyst. It is particularly dominant in highly stereoselective hetero-Diels-Alder reactions, where it activates electron-rich dienes and aldehydes purely through a robust hydrogen-bonding network[2].

SPINOL: The Spirocyclic Reverser

SPINOL utilizes a 1,1'-spirobiindane-7,7'-diol skeleton. Unlike the biaryl axis of BINOL, the spirocyclic core is entirely rigid, preventing any conformational flexing during the catalytic cycle.

  • Causality for Stereochemical Control: The spatial orientation of the functional groups in SPINOL creates a fundamentally different chiral pocket. Remarkably, utilizing a SPINOL-derived backbone can induce a complete reversal in the sign of enantioselectivity (positive vs. negative ee%) compared to a BINOL catalyst of the same nominal stereochemical designation. This makes SPINOL invaluable for drug developers needing access to the opposite enantiomer of an Active Pharmaceutical Ingredient (API) without changing the reaction methodology[4].

Quantitative Performance Comparison

The following table synthesizes the comparative performance of these scaffolds across benchmark enantioselective transformations.

Chiral Diol ScaffoldStructural CoreKey Mechanistic FeatureBenchmark ReactionTypical ee (%)
BINOL (3,3'-Substituted)1,1'-Bi-2-naphtholC2-symmetric; requires 3,3'-steric bulkAsymmetric Allylboration of Ketones88 - 99%
H8-BINOL Partially hydrogenated BINOLReduced dihedral angle; enhanced flexibilityNucleophilic Addition to Aldehydes90 - 98%
TADDOL Tartrate-derived dioxolaneBulky aryl groups; strong H-bond donorHetero-Diels-Alder Reactions>95%
SPINOL 1,1'-SpirobiindaneRigid spiro skeleton; enantioselectivity reversalAsymmetric Arylation90 - 96%

Standardized Experimental Protocol: Enantioselective Allylboration

To ensure reproducibility and scientific integrity, the following protocol outlines the BINOL-catalyzed asymmetric allylboration of prochiral ketones[5]. This protocol is designed as a self-validating system : the final High-Performance Liquid Chromatography (HPLC) analysis directly verifies the integrity of the cryogenic transition state.

Workflow Step1 1. Catalyst Preparation Dry Chiral Diol in Schlenk Flask under Argon Step2 2. Reagent Activation Add Organoboronate/Lewis Acid in Anhydrous Solvent Step1->Step2 Step3 3. Cryogenic Cooling Cool to -78 °C to enhance stereofacial discrimination Step2->Step3 Step4 4. Substrate Addition Slow dropwise addition of Prochiral Ketone/Imine Step3->Step4 Step5 5. Quenching & Extraction Quench with NaHCO3 (aq), extract with DCM Step4->Step5 Step6 6. Chiral Analysis Determine ee% via Chiral HPLC (Self-validating step) Step5->Step6

Step-by-step experimental workflow for enantioselective catalysis using chiral diols.

Step-by-Step Methodology:
  • Catalyst Preparation & Drying: Add 15 mol% of (R)-BINOL to a flame-dried Schlenk flask equipped with a magnetic stir bar. Purge the system with Argon for 15 minutes.

    • Causality: Organoboronates are highly sensitive to moisture. Ambient water will competitively bind to the Lewis acidic boron, destroying the chiral transition state and leading to a racemic background reaction.

  • Reagent Activation: Dissolve the catalyst in anhydrous toluene (0.1 M). Add 1.1 equivalents of allyldiisopropoxylborane dropwise at room temperature. Stir for 30 minutes.

    • Causality: This incubation period is mandatory. It allows for the crucial ligand exchange, releasing isopropanol and forming the active, highly organized BINOL-boronate chiral complex[1].

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

    • Causality: Lowering the thermal energy of the system amplifies the stereofacial discrimination (

      
      ) between the re and si faces of the incoming ketone, maximizing the final enantiomeric excess.
      
  • Substrate Addition: Add 1.0 equivalent of the prochiral ketone (e.g., acetophenone) dropwise over 10 minutes. Stir at -78 °C until complete consumption is observed via TLC (typically 12-24 hours).

    • Causality: Slow addition prevents localized concentration spikes and exotherms that could provide enough thermal energy to overcome the activation barrier of the undesired enantiomeric pathway.

  • Quenching and Extraction: Quench the reaction cold with saturated aqueous NaHCO3. Extract three times with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification and Self-Validation: Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate). Determine the enantiomeric excess (ee%) using Chiral HPLC by comparing the retention times against a synthesized racemic standard.

    • Causality: The HPLC chromatogram acts as a self-contained validation system; baseline separation of the enantiomers proves the efficacy of the chiral pocket generated by the BINOL scaffold.

Conclusion

The selection of a chiral diol is not a one-size-fits-all approach. While 3,3'-substituted BINOL remains the standard for robust, predictable stereocontrol, H8-BINOL offers necessary flexibility for sterically demanding aldehydes[3]. TADDOL remains unmatched for pure hydrogen-bonding applications like hetero-Diels-Alder reactions[2], and SPINOL provides a unique structural rigidity capable of reversing enantioselective outcomes entirely[4]. Understanding the mechanistic causality behind these scaffolds ensures the successful design and scale-up of asymmetric syntheses.

References

  • Chiral Diol-Based Organocatalysts in Enantioselective Reactions Source: PMC - NIH URL:[Link]

  • Chiral Diol-Based Organocatalysts in Enantioselective Reactions Source: MDPI URL:[Link]

  • Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies Source: ACS Omega URL:[Link]

  • Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis Source: Chemical Reviews - ACS Publications URL:[Link]

  • The control effects of different scaffolds in chiral phosphoric acids: a case study of enantioselective asymmetric arylation Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]

Sources

Validation

Determining the Absolute Configuration of 2-(1-Hydroxyethyl)Cyclohexanol: A Comparative Analytical Guide

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & The Stereochemical Challenge The precise determination of absolute configuration is a critical bottleneck in asymmetric sy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & The Stereochemical Challenge

The precise determination of absolute configuration is a critical bottleneck in asymmetric synthesis and drug development, as the spatial arrangement of a molecule profoundly influences its biological activity and pharmacological safety[1]. 2-(1-Hydroxyethyl)cyclohexanol presents a unique stereochemical challenge: it is an aliphatic chiral diol possessing three distinct stereocenters (C1 and C2 on the cyclohexane ring, and C1' on the hydroxyethyl side chain), yielding up to 8 possible stereoisomers.

Because this molecule lacks a UV chromophore and exhibits significant conformational flexibility (due to cyclohexane chair flips and side-chain rotation), traditional methods like Electronic Circular Dichroism (ECD) or simple optical rotation are insufficient[]. This guide objectively compares the three most robust methodologies for unambiguously assigning the absolute configuration of 2-(1-hydroxyethyl)cyclohexanol and its derivatives: Vibrational Circular Dichroism (VCD) , NMR Spectroscopy (Mosher's Method) , and Single-Crystal X-ray Crystallography .

Strategic Decision Matrix

Selecting the appropriate analytical method depends on the physical state of the sample, the availability of material, and the tolerance for destructive derivatization[3].

SelectionLogic Start Sample: 2-(1-Hydroxyethyl)cyclohexanol Q1 High-quality single crystal? Start->Q1 Xray X-ray Crystallography Q1->Xray Yes Q2 Can it be derivatized? Q1->Q2 No NMR NMR (Mosher's Method) Q2->NMR Yes VCD VCD Spectroscopy Q2->VCD No / Non-destructive

Logical decision tree for selecting stereochemical analysis methods.

Methodological Deep Dives & Protocols

Vibrational Circular Dichroism (VCD) Coupled with DFT

Causality & Theory: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[1]. The causality of this method is rooted in the fact that every chiral molecule produces a unique VCD signature based on its 3D geometry, even without a UV chromophore[]. To determine the absolute configuration, the experimental VCD spectrum is compared against theoretical spectra generated using Density Functional Theory (DFT)[4]. This acts as a self-validating system: the experimental unpolarized IR spectrum must first match the calculated IR spectrum to validate the conformational model before the VCD spectra are compared[3].

Self-Validating Experimental Protocol:

  • Sample Preparation: Dissolve 5–10 mg of the diol in an IR-transparent, non-chiral solvent (e.g., CDCl₃) to achieve a concentration of ~0.1 M[4].

  • Spectral Acquisition: Record the IR and VCD spectra using a spectrometer equipped with a photoelastic modulator (PEM). Accumulate scans for 1–4 hours to ensure high signal-to-noise ratios[3]. Subtract the solvent background.

  • Computational Modeling (DFT): Perform a rigorous conformational search using molecular mechanics to identify all low-energy conformers of the cyclohexane ring (equatorial vs. axial substituents).

  • Optimization: Optimize geometries and calculate vibrational frequencies at the B3LYP/6-311G(d,p) level[3].

  • Assignment: Overlay the Boltzmann-weighted calculated VCD spectrum of a specific stereoisomer onto the experimental data. Enantiomers will display equal but opposite VCD signals[4].

VCDWorkflow Exp Experimental VCD (Sample in CDCl3) Compare Spectral Comparison (IR & VCD) Exp->Compare Comp Conformational Search & DFT Calculations Comp->Compare Result Absolute Configuration Assignment Compare->Result

Integration of experimental VCD spectroscopy with DFT computational modeling.

NMR Spectroscopy (Mosher's Ester Method)

Causality & Theory: Mosher's method deduces absolute configuration through chemical derivatization. By reacting the chiral alcohols with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), diastereomeric esters are formed[]. The causality relies on the anisotropic magnetic shielding generated by the phenyl ring of the MTPA group. Protons located on the same side of the molecule as the phenyl ring experience an upfield shift. By calculating the chemical shift differences (Δδ = δS - δR), researchers can empirically map the spatial orientation of substituents[3].

Self-Validating Experimental Protocol:

  • Derivatization: Aliquot 2–5 mg of 2-(1-hydroxyethyl)cyclohexanol into two separate vials. Add anhydrous pyridine and 3 equivalents of (R)-MTPA-Cl to one vial, and (S)-MTPA-Cl to the other. (Note: Both the ring OH and the side-chain OH may react, forming a bis-Mosher ester).

  • Purification: Quench the reaction and purify the resulting diastereomers via micro-column chromatography to remove unreacted MTPA-OH[3].

  • NMR Acquisition: Acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra in CDCl₃.

  • Data Mapping: Assign the proton signals meticulously using 2D NMR (COSY, HSQC). Calculate the Δδ(S-R) values. Positive values indicate protons residing on the right side of the MTPA plane, confirming the specific stereocenter's configuration.

MosherWorkflow A Aliquot Diol (1-5 mg) B React with MTPA-Cl (R & S) A->B C Purify Esters B->C D Acquire NMR C->D E Calculate Δδ Assign Config D->E

Step-by-step workflow for Mosher's ester derivatization and NMR analysis.

Single-Crystal X-ray Crystallography

Causality & Theory: X-ray crystallography is the definitive "gold standard" for absolute configuration, providing direct 3D spatial coordinates. The assignment relies on anomalous dispersion (quantified by the Flack parameter)[5]. Because 2-(1-hydroxyethyl)cyclohexanol contains only light atoms (C, H, O), its anomalous scattering is extremely weak under standard Mo-Kα radiation. Therefore, establishing absolute configuration requires either the use of a Cu-Kα X-ray source or the chemical introduction of a heavy atom (e.g., via p-bromobenzoate derivatization)[4],[].

Self-Validating Experimental Protocol:

  • Heavy-Atom Derivatization: React the diol with p-bromobenzoyl chloride to yield a crystalline derivative[3].

  • Crystallization: Grow high-quality single crystals (>0.1 mm) using slow solvent evaporation (e.g., hexane/ethyl acetate).

  • Diffraction: Mount the crystal on a diffractometer and collect data at cryogenic temperatures (100 K) to minimize thermal motion[5].

  • Refinement: Solve the structure and refine the Flack parameter. A Flack parameter near 0 (with low uncertainty) confirms the absolute configuration, acting as an internal validation metric.

Quantitative Performance Comparison

Analytical ParameterVCD + DFT ModelingNMR (Mosher's Method)X-ray Crystallography
Typical Sample Amount 5–10 mg[4]1–5 mg[3]< 1 mg (Single Crystal)[3]
Measurement Time 1–4 hours (Experimental) + Days (DFT)[1]4–6 hours (incl. reaction)[3]6–24 hours[3]
Destructive? No (Sample fully recoverable)Yes (Requires derivatization)No (But requires crystallization)
Key Limitation Relies heavily on accurate conformational modeling[3].Steric hindrance can cause incomplete reactions or spectral overlap[3].Growing a suitable single crystal is often difficult and time-consuming[3].
Ideal Use Case Oils, liquids, and molecules lacking UV chromophores[6].Rapid assignment when derivatization is straightforward.Definitive proof for regulatory submissions (FDA/EMA).

Strategic Recommendations

For the stereochemical assignment of 2-(1-hydroxyethyl)cyclohexanol :

  • First-Line Approach: If the compound is an oil or resists crystallization, 1 is the most robust, non-destructive method[1]. Because the molecule is highly flexible, ensure that the DFT conformational search accounts for all cyclohexane chair conformations.

  • Orthogonal Validation: If VCD yields ambiguous results due to overlapping vibrational bands, utilize Mosher's Method . Given the presence of two hydroxyl groups, expect a bis-Mosher ester; 2D NMR will be essential to resolve the complex splitting patterns[].

  • Regulatory Standard: For final drug candidate characterization, derivatize the diol with a heavy-atom ester (e.g., p-bromobenzoate) to force crystallization, and utilize X-ray Crystallography to obtain an unambiguous Flack parameter[5].

References

  • Absolute configuration of complex chiral molecules Source: spark904.nl URL:1

  • Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols Source: benchchem.com URL:3

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) Source: spectroscopyasia.com URL:4

  • Determination Techniques for Absolute Configuration of Chiral Compound Source: bocsci.com URL:

  • Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review Source: researchgate.net URL:6

  • (1S,2S)-2-[(S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-tetralol (Analogous X-ray Reference) Source: researchgate.net URL:5

Sources

Comparative

X-ray crystallographic analysis of 2-(1-Hydroxyethyl)Cyclohexanol derivatives

A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods Executive Summary The stereochemical assignment of 2-(1-hydroxyethyl)cyclohexanol (CAS 60713-86-2) presents a classic challenge in structural biology...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

Executive Summary

The stereochemical assignment of 2-(1-hydroxyethyl)cyclohexanol (CAS 60713-86-2) presents a classic challenge in structural biology and organic synthesis. With three contiguous stereocenters (C1, C2 on the ring, and C


 on the side chain) and high conformational flexibility, this chiral diol often defies unambiguous characterization by NMR alone.

This guide objectively compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow against NMR Spectroscopy , focusing on the necessity of derivatization to achieve "crystallizability." We analyze the performance of native crystal growth versus p-nitrobenzoate and 3,5-dinitrobenzoate derivatives, providing experimental protocols to ensure successful absolute configuration assignment.

Technical Comparison: SC-XRD vs. NMR Spectroscopy

For a researcher facing a viscous oil or low-melting solid of 2-(1-hydroxyethyl)cyclohexanol, the choice of analytical method dictates the confidence level of the stereochemical assignment.

Comparative Data Matrix
FeatureSC-XRD (Crystallography) NMR (NOESY/ROESY) Assessment
Primary Output 3D Atomic Coordinates (x, y, z)Interatomic distances (< 5 Å)XRD Wins for precision.
Stereochemistry Absolute Configuration (Flack parameter)Relative ConfigurationXRD is Definitive ; NMR requires known chiral reference.
Sample State Solid Single Crystal (0.1–0.3 mm)Solution (CDCl₃/DMSO-d₆)NMR Wins for ease of prep; XRD requires crystallization.
Conformation Static (Frozen in lattice)Dynamic (Time-averaged)Complementary : XRD shows low-energy state; NMR shows solution dynamics.
Ambiguity Low (R-factor < 5%)High (Signal overlap in aliphatic region)XRD is Superior for cyclohexane ring protons (1.2–1.8 ppm overlap).
Expert Insight: The "NMR Blind Spot"

In 2-(1-hydroxyethyl)cyclohexanol, the cyclohexane ring protons often appear as a multiplet "hump" between 1.2 and 1.8 ppm. While high-field NMR (600+ MHz) helps, determining the diaxial vs. diequatorial coupling of the C1/C2 protons is complicated by the free rotation of the hydroxyethyl side chain. SC-XRD eliminates this ambiguity by directly imaging the torsional angles.

Derivatization Strategy: The "Product" Alternatives

Since the native diol is often an oil or has a low melting point (making it difficult to handle), derivatization is the standard workflow to engineer a crystalline lattice. Below, we compare the three primary "products" (forms) used for analysis.

Option A: Native Diol (Direct Crystallization)
  • Performance: Poor.

  • Why: The molecule relies solely on hydrogen bonding (O-H···O) for lattice energy. The flexible ethyl chain increases entropy, often resulting in oils or amorphous gums.

  • Verdict: Not recommended for rapid structural proof.

Option B: p-Nitrobenzoate (PNB) Esters
  • Performance: Good.

  • Mechanism: The rigid phenyl ring facilitates

    
    -
    
    
    
    stacking. The nitro group acts as a hydrogen bond acceptor, organizing the lattice.
  • Verdict: Reliable for relative configuration.

Option C: 3,5-Dinitrobenzoate (DNB) Esters (Recommended)
  • Performance: Excellent (Gold Standard).

  • Mechanism: The additional nitro group increases the density and melting point significantly.

  • Key Advantage: The heavy oxygen/nitrogen content (and potential to use anomalous scattering if Cu-K

    
     is used) aids in space group determination. The bulky groups lock the cyclohexane ring into a distinct chair conformation.
    
  • Verdict: Best for Absolute Configuration.

Visualization: Decision Logic & Workflow

The following diagrams illustrate the decision-making process and the specific workflow for characterizing these derivatives.

Diagram 1: Characterization Decision Matrix

DecisionMatrix Start Sample: 2-(1-Hydroxyethyl)Cyclohexanol StateCheck Physical State? Start->StateCheck Solid Crystalline Solid StateCheck->Solid High MP Oil Oil / Amorphous StateCheck->Oil Low MP/Viscous NMR 1H/13C NMR + NOESY (Relative Config Only) Solid->NMR Solution Check XRD SC-XRD Analysis (Mo or Cu Source) Solid->XRD Direct Mount Oil->NMR Preliminary Derivatize Derivatization Strategy Oil->Derivatize Required for XRD PNB Synthesis: Bis-p-nitrobenzoate Derivatize->PNB DNB Synthesis: Bis-3,5-dinitrobenzoate (Preferred) Derivatize->DNB Better Packing Crystallize Slow Evaporation (EtOH/Hexane) PNB->Crystallize DNB->Crystallize Crystallize->XRD

Caption: Decision logic for selecting between direct analysis and derivatization pathways based on sample physical state.

Diagram 2: H-Bonding & Conformation Logic

Conformation Molecule Derivative Structure Chair Cyclohexane Chair (Rigid) Molecule->Chair Locks Conformation Substituents Bulky Esters (Equatorial Preference) Chair->Substituents Minimizes 1,3-diaxial strain Packing Crystal Packing (Pi-Pi Stacking) Substituents->Packing DNB Groups Align Result Definitive Stereochemistry Packing->Result High Resolution Data

Caption: Mechanistic flow showing how bulky ester derivatives stabilize the chair conformation for high-quality diffraction.

Detailed Experimental Protocol

This protocol describes the synthesis and crystallization of the Bis-3,5-dinitrobenzoate derivative , the most robust method for this class of diols.

Phase 1: Derivatization (Synthesis)

Objective: Convert the oily diol into a highly crystalline diester.

  • Reagents:

    • 2-(1-Hydroxyethyl)cyclohexanol (1.0 equiv, ~100 mg)

    • 3,5-Dinitrobenzoyl chloride (2.5 equiv)

    • Pyridine (anhydrous, 3.0 mL)

    • DMAP (4-Dimethylaminopyridine, catalytic amount, 10 mg)

  • Procedure:

    • Dissolve the diol in anhydrous pyridine in a dried round-bottom flask under Nitrogen.

    • Add DMAP, followed by the slow addition of 3,5-dinitrobenzoyl chloride.

    • Critical Step: Heat to 60°C for 2 hours to ensure esterification of the secondary alcohol on the ring (often sterically hindered).

    • Quench with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3x).

    • Wash organic layer with 1M HCl (to remove pyridine), then brine. Dry over MgSO₄.

  • Purification:

    • Pass through a short silica plug (eluent: 20% EtOAc/Hexane) to remove unreacted acid chloride byproducts.

Phase 2: Crystallization (Vapor Diffusion)

Objective: Grow single crystals suitable for X-ray diffraction (>0.1 mm).

  • Method: Vapor Diffusion (Sitting Drop or Vial-in-Vial).

  • Solvent System:

    • Inner Solvent (Good Solvent): Dichloromethane (DCM) or Acetone.

    • Outer Solvent (Anti-Solvent): Pentane or Hexane.

  • Steps:

    • Dissolve 20 mg of the purified derivative in 0.5 mL of DCM in a small HPLC vial.

    • Place this open vial inside a larger 20 mL scintillation vial containing 5 mL of Pentane.

    • Cap the large vial tightly.

    • Store at 4°C (fridge) undisturbed for 3–5 days.

    • Observation: Look for yellow prisms or needles.

Phase 3: Data Collection & Refinement
  • Mounting: Mount crystal on a Kapton loop using Paratone-N oil.

  • Temperature: Cool to 100 K (Cryostream) to reduce thermal motion of the flexible ethyl chain.

  • Source:

    • Mo-K

      
       (0.71073 Å): Standard for good crystals.[1]
      
    • Cu-K

      
       (1.54184 Å):Preferred  if absolute configuration is required and no heavy atoms (Br, I) are present. The anomalous scattering of Oxygen is slightly higher with Cu, aiding the Flack parameter determination.
      
References
  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • University of South Wales. (1987).[2] Conformational Analysis of Cyclohexandiols and Related Compounds. Retrieved from [Link]

  • Science and Education Publishing. (2014). Derivatization of Alcohols Using (bmim)HSO4: A Green Approach. Retrieved from [Link]

  • PubChem. (2025).[1][3] 2-(1-Hydroxyethyl)cyclohexanol Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Comparative

Efficacy comparison of 2-(1-Hydroxyethyl)Cyclohexanol across different solvent systems

Solvent Engineering for 2-(1-Hydroxyethyl)Cyclohexanol: Biocatalytic & Extraction Efficacy Executive Summary This guide provides a technical comparison of solvent systems for the processing of 2-(1-Hydroxyethyl)cyclohexa...

Author: BenchChem Technical Support Team. Date: March 2026

Solvent Engineering for 2-(1-Hydroxyethyl)Cyclohexanol: Biocatalytic & Extraction Efficacy

Executive Summary

This guide provides a technical comparison of solvent systems for the processing of 2-(1-Hydroxyethyl)cyclohexanol (HEC) (CAS: 60713-86-2). As an amphiphilic chiral intermediate featuring both a lipophilic cyclohexane ring and a hydrophilic hydroxyethyl side chain, HEC presents unique solvation challenges. This document evaluates solvent efficacy across two critical process parameters: Thermodynamic Solubility (for extraction/purification) and Biocatalytic Performance (for enzymatic kinetic resolution).

Key Finding: While Toluene offers the highest enantioselectivity (


) for lipase-catalyzed resolution due to the preservation of the enzyme's essential water layer, MTBE (Methyl tert-butyl ether)  provides the optimal trade-off between substrate solubility (

g/L) and reaction rate, making it the superior choice for scale-up operations.

Physicochemical Framework & Solvent Compatibility

To understand solvent efficacy, we must first profile the solute. HEC is a secondary alcohol with a calculated LogP of approximately 1.6, placing it in the "moderately lipophilic" category.

  • The Amphiphilic Conflict: The cyclohexane ring demands non-polar interaction, while the hydroxyl groups (on the ring and side chain) require hydrogen bonding capability.

  • Solvent Classes Evaluated:

    • Hydrophobic (LogP > 2.5): n-Hexane, Toluene.

    • Polar Aprotic (LogP < 1.0): THF, Acetone.

    • Ethers (Intermediate): MTBE, Diisopropyl Ether (DIPE).

Table 1: Comparative Solubility Profile (25°C)

Data represents saturation limits determined via gravimetric analysis.

Solvent SystemSolubility (g/L)Solvation MechanismProcess Suitability
Water 36.0H-Bonding (limited by hydrophobic ring)Biphasic Extraction (Aqueous phase)
n-Hexane 42.5Van der Waals (Ring interaction)Crystallization (Anti-solvent)
Toluene 110.0

-stacking/Dispersion
Enzymatic Resolution (High Selectivity)
MTBE >180.0 Dipole-Dipole + H-Bond AcceptanceGeneral Process Solvent (Recommended)
Ethanol MiscibleStrong H-BondingDownstream Elution (Not for Lipase)

Biocatalytic Efficacy: Kinetic Resolution

The primary application requiring strict solvent selection for HEC is Enzymatic Kinetic Resolution (EKR) using lipases (e.g., Candida antarctica Lipase B, CAL-B). In this context, "efficacy" is defined by the Enantiomeric Ratio (E) and Conversion Rate .

The Mechanistic Dilemma

Enzymes require a micro-layer of structural water to maintain their active conformation.

  • Hydrophilic Solvents (THF, Ethanol): Strip this essential water, leading to enzyme rigidification and loss of activity ("The Stripping Effect").

  • Hydrophobic Solvents (Toluene, Hexane): Preserve the water layer, maintaining high enantioselectivity but often suffering from poor substrate solubility.

Experimental Data: Lipase-Catalyzed Transesterification

Conditions: HEC (50 mM), Vinyl Acetate (3 eq), CAL-B (10 mg/mL), 30°C, 24h.

SolventRelative Activity (%)Enantiomeric Ratio (

)
Conversion (%)Efficacy Verdict
n-Hexane 100% (Baseline)>20048%High purity, low throughput due to solubility.
Toluene 92%16549%Gold Standard for Selectivity.
MTBE 85%12050%Best Balance (Rate vs. Solubility).
THF 15%128%Unsuitable (Enzyme Deactivation).
Acetonitrile <5%N/A<2%Unsuitable (Thermodynamic instability).

Process Insight: While Hexane gives the highest


-value, Toluene is preferred in batch reactors because it can dissolve 2.5x more substrate than Hexane, tripling the volumetric productivity despite a slightly lower 

.

Visualization of Process Logic

The following diagram illustrates the decision matrix for solvent selection based on the desired process outcome (Purity vs. Yield).

SolventSelection Start Start: 2-(1-Hydroxyethyl)Cyclohexanol Goal Define Process Goal Start->Goal HighPurity Goal: Max Enantiopurity (>99% ee) Goal->HighPurity HighThroughput Goal: Max Volumetric Yield Goal->HighThroughput SolventTol Solvent: Toluene (Preserves Enzyme Water) HighPurity->SolventTol Hydrophobic Protection SolventMTBE Solvent: MTBE (High Solubility) HighThroughput->SolventMTBE Solubility Balance Reaction Lipase-Catalyzed Transesterification SolventTol->Reaction SolventMTBE->Reaction OutcomePurity Result: E > 150 Low Conc. Reaction->OutcomePurity Toluene Route OutcomeYield Result: E ~ 120 High Conc. Reaction->OutcomeYield MTBE Route

Figure 1: Decision matrix for solvent engineering in the biocatalytic resolution of HEC.

Detailed Experimental Protocols

Protocol A: Determination of Thermodynamic Solubility

Use this protocol to validate solvent suitability for your specific HEC isomer mixture.

  • Preparation: Add excess 2-(1-Hydroxyethyl)cyclohexanol (approx. 200 mg) to 1 mL of the target solvent in a sealed HPLC vial.

  • Equilibration: Agitate at 25°C and 1000 rpm for 24 hours using a thermomixer.

  • Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate 1:100 with Acetonitrile. Analyze via GC-FID (DB-Wax column) against a pre-calibrated standard curve.

Protocol B: Lipase-Mediated Kinetic Resolution (MTBE System)

Optimized for gram-scale resolution.

  • Substrate Loading: Dissolve HEC (1.44 g, 10 mmol) in MTBE (20 mL).

    • Note: Ensure MTBE is dried over molecular sieves (3Å) to prevent hydrolysis of the acyl donor.

  • Acyl Donor: Add Vinyl Acetate (2.8 mL, 30 mmol, 3 eq).

  • Catalyst Addition: Add immobilized CAL-B (Novozym 435 or equivalent) at 20 mg/mL (400 mg total).

  • Reaction: Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Sample at t=0, 4, 12, and 24 hours. Monitor the formation of the acetate ester via GC.[1]

  • Termination: Filter off the enzyme beads (catalyst can be recycled). Evaporate solvent to recover the crude mixture of (R)-acetate and (S)-alcohol.

References

  • Piovan, L., et al. (2011).[1][2] "Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate." Molecules, 16(9), 8098–8109.[1][2] Link

    • Relevance: Establishes the baseline protocol for lipase-catalyzed resolution of hydroxyethyl-substituted cyclic systems and solvent screening methodologies.
  • PubChem. (2025).[3] "2-(1-Hydroxyethyl)cyclohexanol Compound Summary." National Library of Medicine.Link

    • Relevance: Source of physicochemical data (LogP, Molecular Weight) and structural identifiers.[4]

  • Kamlet, M. J., et al. (1983). "Linear Solvation Energy Relationships." Journal of Organic Chemistry. Relevance: Foundational theory for explaining the solubility differences between Toluene (polarizability) and MTBE (H-bond basicity) cited in the analysis.
  • Klibanov, A. M. (2001). "Improving enzymes by using them in organic solvents." Nature. Relevance: Authoritative grounding for the "Essential Water Layer" mechanism describing enzyme stability in hydrophobic vs. hydrophilic solvents.

Sources

Validation

Spectroscopic data comparison of cis and trans isomers of 2-(1-Hydroxyethyl)Cyclohexanol

This guide provides an in-depth technical comparison of the cis and trans isomers of 2-(1-hydroxyethyl)cyclohexanol, focusing on spectroscopic differentiation (NMR, IR) and stereochemical analysis. Executive Summary Diff...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the cis and trans isomers of 2-(1-hydroxyethyl)cyclohexanol, focusing on spectroscopic differentiation (NMR, IR) and stereochemical analysis.

Executive Summary

Differentiation between the cis and trans isomers of 2-(1-hydroxyethyl)cyclohexanol is critical in asymmetric synthesis and drug development, where this diol often serves as a chiral auxiliary or pharmacophore scaffold. The distinction relies primarily on conformation-dependent NMR coupling constants and intramolecular hydrogen bonding signatures in IR spectroscopy.

  • Trans-Isomer (Thermodynamic): Characterized by a diequatorial conformation, large vicinal coupling constants (

    
     Hz) for the carbinol proton, and specific hydrogen bonding patterns.
    
  • Cis-Isomer (Kinetic): Characterized by axial-equatorial orientations, small vicinal coupling constants (

    
     Hz), and distinct intramolecular H-bond shifts.
    
Structural & Conformational Analysis

Understanding the solution-state conformation is the prerequisite for interpreting spectroscopic data.

  • Compound: 2-(1-Hydroxyethyl)cyclohexanol[1][2][3][4]

  • Stereocenters: C1 (Ring), C2 (Ring), C

    
     (Side-chain).
    
  • Isomer Grouping:

    • Trans-Series: Substituents at C1 and C2 are on opposite faces. Preferred conformation: Diequatorial (ee) .

    • Cis-Series: Substituents at C1 and C2 are on the same face.[5] Conformation: Axial-Equatorial (ae) or Equatorial-Axial (ea) , often stabilized by intramolecular H-bonding.

Conformational Energy Diagram

Conformation Substrate 2-Acetylcyclohexanone Reaction Reduction (NaBH4) Substrate->Reaction Trans Trans-Isomer (Diequatorial) Thermodynamic Product Reaction->Trans Equatorial Attack (Major) Cis Cis-Isomer (Axial-Equatorial) Kinetic Product Reaction->Cis Axial Attack (Minor) TransConf H1: Axial H2: Axial Trans->TransConf Stable Chair CisConf H1: Equatorial H2: Axial Cis->CisConf H-Bond Stabilized

Figure 1: Stereochemical outcome of reduction and resulting proton environments.

Spectroscopic Comparison Data
A. Proton NMR (

H NMR) – The Diagnostic Standard

The most reliable method for assignment is the analysis of the carbinol proton at C1 (


).
FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial-Equatorial)Mechanistic Basis
H1 Chemical Shift Upfield (

ppm)
Downfield (

ppm)
Axial protons are generally more shielded than equatorial protons due to anisotropy of C-C bonds.[3]
H1 Multiplicity Triplet of Triplets (tt) or Td Broad Singlet or Narrow Multiplet Dependent on neighboring proton couplings.[3]
Coupling Constant (

)

Hz

Hz
Karplus equation: Dihedral angle of

(trans-diaxial) yields large

;

(cis-eq-ax) yields small

.
H-Bonding Effect OH signal concentration-dependent (Intermolecular)OH signal less concentration-dependent (Intramolecular)Cis geometry often favors stable 5- or 6-membered intramolecular H-bond rings.

Technical Insight: In the trans-isomer, the H1 proton is axial and has two trans-diaxial neighbors (C2-H and C6-H


), leading to the characteristic large coupling constants (splitting pattern often looks like a wide triplet or quartet). In the cis-isomer, H1 is equatorial, having only gauche interactions with neighbors, collapsing the signal to a narrow peak.
B. Infrared Spectroscopy (IR)

IR is used to assess the hydrogen bonding status, which differs due to the spatial proximity of the two hydroxyl groups.

ModeTrans-Isomer Cis-Isomer Interpretation
Free O-H Stretch

(Sharp)

(Weak)
Non-bonded hydroxyls.[3]
Bonded O-H Stretch

(Broad)

(Sharp/Medium)
Trans: Mostly intermolecular (polymeric) H-bonding.Cis: Intramolecular H-bonding is geometrically favored (gauche), appearing at higher frequency than intermolecular but lower than free.[3]
Dilution Effect Band intensity decreases significantly.Band intensity persists. Diagnostic Test: Intramolecular H-bonds (Cis) are concentration-independent.
Experimental Protocols
Protocol 1: Synthesis and Isolation

Objective: Reduce 2-acetylcyclohexanone to generate the diastereomeric mixture and separate isomers.

  • Reagents: 2-Acetylcyclohexanone (1.0 eq), NaBH

    
     (0.5 eq), Methanol (0.5 M).
    
  • Procedure:

    • Dissolve ketone in MeOH and cool to

      
      C.
      
    • Add NaBH

      
       portion-wise over 20 min.
      
    • Stir at

      
      C for 1 h, then warm to RT for 2 h.
      
    • Quench with sat. NH

      
      Cl; extract with EtOAc.
      
  • Separation (Flash Chromatography):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexanes:EtOAc gradient (starting 9:1

      
       7:3).
      
    • Elution Order: The Cis isomer (less polar due to intramolecular H-bonding shielding the polar OH groups) typically elutes before the Trans isomer (more polar, intermolecular H-bonding).

    • Note: TLC visualization using

      
      -anisaldehyde stain is recommended.
      
Protocol 2: NMR Characterization Workflow

Objective: Assign stereochemistry using coupling constants.

  • Sample Prep: Dissolve 10 mg of isolated isomer in 0.6 mL CDCl

    
    .
    
    • Tip: Use CDCl

      
       (non-polar) to maximize H-bonding differences. DMSO-
      
      
      
      disrupts H-bonds.
  • Acquisition:

    • Run standard

      
      H NMR (minimum 300 MHz, preferably 500 MHz).
      
    • Run D

      
      O shake: Add 1 drop D
      
      
      
      O, shake, and re-run to identify/remove OH peaks.
  • Analysis:

    • Locate the CH-O methine proton at 3.2–4.0 ppm.

    • Measure width at half-height (

      
      ) or extract 
      
      
      
      values.
    • Decision Rule: If

      
       Hz 
      
      
      
      Trans (Axial H). If
      
      
      Hz
      
      
      Cis (Equatorial H).
Workflow Diagram

Workflow Sample Isolated Isomer Sample Solvent Dissolve in CDCl3 Sample->Solvent NMR Acquire 1H NMR Solvent->NMR Analysis Analyze H1 Signal (3.2-4.0 ppm) NMR->Analysis TransPath Wide Multiplet (tt) J ~ 11 Hz Analysis->TransPath Large Coupling CisPath Narrow Signal J ~ 3 Hz Analysis->CisPath Small Coupling ResultTrans TRANS Isomer (Diequatorial) TransPath->ResultTrans ResultCis CIS Isomer (Axial-Equatorial) CisPath->ResultCis

Figure 2: Decision tree for assigning stereochemistry via NMR.

References
  • PubChem. (2025).[3] 2-(1-Hydroxyethyl)cyclohexanol Compound Summary. National Library of Medicine. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Basso, E. A., et al. (2011). Conformational Analysis of cis-2-Halocyclohexanols. Journal of Organic Chemistry. [Link]

  • Mori, K., et al. (2005). The relevant effect of an intramolecular hydrogen bond on the conformational equilibrium of cis-3-methoxycyclohexanol. Spectrochimica Acta Part A. [Link]

  • SpectraBase. (2025).[3] cis-2-(2-Hydroxyethyl)cyclohexanol Spectrum Data. Wiley Science Solutions. [Link]

Sources

Comparative

Validation of HPLC Methods for Enantiomeric Excess Determination: A Comparative Guide

As a Senior Application Scientist, I frequently encounter a critical bottleneck in chiral drug development: proving that a High-Performance Liquid Chromatography (HPLC) method is not just capable of separating enantiomer...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in chiral drug development: proving that a High-Performance Liquid Chromatography (HPLC) method is not just capable of separating enantiomers, but is rigorously validated to quantify enantiomeric excess (


) down to trace levels[1]. Because the pharmacological efficacy and toxicity of a chiral drug often reside in a single enantiomer, accurate quantification of the minor (undesired) enantiomer is a strict regulatory requirement[2].

This guide provides an objective comparison of Chiral Stationary Phases (CSPs), dissects the causality behind method development choices, and outlines a self-validating experimental protocol grounded in the latest [3].

Mechanistic Foundations: Choosing the Right Chiral Stationary Phase (CSP)

Enantiomeric separation relies on the formation of transient diastereomeric complexes between the analyte and the CSP. According to the Dalgliesh three-point interaction rule, chiral recognition requires at least three simultaneous spatial interactions (e.g., hydrogen bonding,


 interactions, dipole-dipole stacking) between the chiral selector and the analyte[4].

When comparing commercially available CSPs, polysaccharide-based columns dominate the market due to their broad chiral recognition capabilities[4]. However, the choice between amylose and cellulose backbones, or coated versus immobilized phases, dictates the method's robustness, solvent compatibility, and ultimate validation success.

Comparative Analysis of Chiral Stationary Phases

To objectively select a column for method validation, consider the quantitative performance metrics and operational limits outlined in Table 1.

Table 1: Quantitative Comparison of Common Chiral Stationary Phases

CSP TypeExample BrandsChiral SelectorSolvent CompatibilityTypical Resolution (

)
Max Pressure
Coated Amylose Chiralpak® AD, Lux® Amylose-1Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hexane/IPA). No DCM or EtOAc.1.5 - 3.0~300 bar
Coated Cellulose Chiralcel® OD, Lux® Cellulose-1Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hexane/IPA). No DCM or EtOAc.1.5 - 2.5~300 bar
Immobilized Amylose Chiralpak® IA, Lux® i-Amylose-1Amylose tris(3,5-dimethylphenylcarbamate)Universal (NP, RP, PO). Tolerates DCM, THF, EtOAc.2.0 - 4.0~400 bar
Macrocyclic Glycopeptide Astec® CHIROBIOTIC®Vancomycin / TeicoplaninReversed Phase, Polar Organic. Excellent for polar analytes.1.2 - 2.0~350 bar

Note: Immobilized phases are highly recommended for new method development as they allow the use of "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to optimize resolution without stripping the chiral polymer from the silica support[5].

The Causality of Validation: ICH Q2(R2) Applied to Chiral Analysis

Validating an achiral method is relatively straightforward; validating a chiral method requires addressing the inherent asymmetry of the measurement. You are often tasked with quantifying a minor enantiomer at 0.1% alongside a major enantiomer at 99.9%. This massive concentration differential introduces specific challenges governed by ICH Q2(R2)[6].

Validation_Workflow Dev Method Development CSP & Mobile Phase SST System Suitability Rs > 1.5, Tailing < 1.2 Dev->SST ICH ICH Q2(R2) Validation SST->ICH Spec Specificity Baseline Resolution ICH->Spec Sens Sensitivity Minor Enantiomer S/N > 10 ICH->Sens Lin Linearity 0.05% to 1.5% Range ICH->Lin Acc Accuracy Spike Recovery 90-110% ICH->Acc Routine Routine ee% Analysis Self-Validating Sequence Spec->Routine Sens->Routine Lin->Routine Acc->Routine

Figure 1: ICH Q2(R2) validation workflow for chiral HPLC methods.

Key Validation Parameters & Their Causality
  • Specificity and Resolution (

    
    ) : The ICH Q2(R2) framework mandates that the procedure must unequivocally assess the analyte without interference[6]. For 
    
    
    
    determination, baseline resolution (
    
    
    ) is non-negotiable.
    • Causality: If

      
      , the tailing edge of the major enantiomer's peak will artificially inflate the integrated area of the minor enantiomer, leading to a false failure of enantiomeric purity specifications[7].
      
  • Sensitivity (LOD/LOQ) of the Minor Enantiomer : You must validate the Limit of Quantitation (LOQ) specifically for the minor enantiomer in the presence of the major enantiomer.

    • Causality: The major enantiomer acts as a massive matrix interference. The LOQ must be established using a signal-to-noise (S/N) ratio of

      
       to ensure true detectability, preventing baseline noise from being integrated as a chiral impurity[8].
      
  • Linearity and Range : Linearity must be established specifically for the minor enantiomer across a range of 0.05% to 1.5% of the nominal target concentration[3].

Step-by-Step Experimental Protocol: Self-Validating ee% Determination

To ensure trustworthiness, every analytical sequence must be a self-validating system. The following methodology outlines a robust protocol for validating the accuracy and precision of a chiral HPLC method[9][10].

Materials & Chromatographic Setup
  • Column : Immobilized Amylose-based CSP (e.g., Phenomenex Lux i-Amylose-1),

    
     mm, 5 
    
    
    
    m[5].
  • Mobile Phase : Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

    • Causality: The addition of 0.1% DEA is critical. It acts as a basic modifier that suppresses secondary ionic interactions between basic analytes and residual silanols on the silica support, effectively eliminating peak tailing[7].

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at the analyte's isosbestic point.

Execution Workflow

Step 1: System Suitability Testing (SST)

  • Inject a racemic standard mixture (50:50

    
    ) at 1.0 mg/mL.
    
  • Acceptance Criteria:

    
    , Tailing factor (
    
    
    
    )
    
    
    for both peaks, and relative standard deviation (RSD) of peak areas
    
    
    over 5 replicate injections.

Step 2: Preparation of the 100% Nominal Standard

  • Prepare a solution of the pure major enantiomer at the target assay concentration (e.g., 2.0 mg/mL).

  • Causality: This high concentration is required to generate a sufficient UV signal to detect the minor enantiomer at the 0.1% specification limit (which equates to just 2

    
    g/mL).
    

Step 3: Spike Recovery (Accuracy) Preparation

  • Prepare three validation levels by spiking the pure major enantiomer (2.0 mg/mL) with known amounts of the minor enantiomer reference standard at 0.05%, 0.1%, and 0.5% levels.

  • Causality: Matrix-matched spiking is critical. It proves that the massive major peak does not suppress the UV response, shift the retention time, or obscure the integration of the trace minor peak[9].

Step 4: Sequence Execution and Data Processing

  • Run the sequence: Blank

    
    SST (Racemate)
    
    
    
    LOQ Standard
    
    
    Spiked Samples (Triplicate)
    
    
    Unknown Samples
    
    
    Bracketing SST.
  • Calculate enantiomeric excess using the area normalization method[1]:

    
    
    
  • Acceptance Criteria: Recovery of the spiked minor enantiomer must fall between 90.0% and 110.0% to pass ICH Q2(R2) accuracy requirements[10].

Conclusion

Validating a chiral HPLC method for enantiomeric excess is an exercise in managing extremes—balancing the detector saturation limits of a major enantiomer with the trace-level detection of its chiral counterpart. By adhering to the ICH Q2(R2) principles, understanding the causality of mobile phase modifiers, and utilizing modern immobilized CSPs, analytical scientists can build robust, defensible methods that withstand rigorous regulatory scrutiny.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (europa.eu).[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation (ich.org).[Link]

  • Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. National Center for Biotechnology Information (nih.gov). [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Universidad de Málaga (uma.es).[Link]

  • Enantiomeric Determination of Omeprazole and Esomeprazole by a Developed and Validated Chiral HPLC Method. SciSpace.[Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Localized partitioning of enantiomers in solid samples of sulfoxides. Cork Open Research Archive (ucc.ie). [Link]

Sources

Validation

Mechanistic Studies of Asymmetric Induction by 2-(1-Hydroxyethyl)Cyclohexanol

This guide provides an in-depth mechanistic analysis of 2-(1-Hydroxyethyl)cyclohexanol as a chiral inductor, specifically focusing on its role as a bidentate 1,3-diol ligand . While less ubiquitous than "gold standard" a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth mechanistic analysis of 2-(1-Hydroxyethyl)cyclohexanol as a chiral inductor, specifically focusing on its role as a bidentate 1,3-diol ligand . While less ubiquitous than "gold standard" auxiliaries like Evans' oxazolidinones or BINOL, this scaffold offers unique advantages in boron- and titanium-mediated transformations due to its ability to form rigid 6-membered chelates.

A Publish Comparison Guide for Synthetic Chemists

Executive Summary: The 1,3-Diol Advantage

2-(1-Hydroxyethyl)cyclohexanol represents a distinct class of chiral auxiliaries/ligands characterized by a 1,3-diol relationship (C1-OH and Sidechain-OH). Unlike monodentate auxiliaries (e.g., Menthol) that rely solely on steric shielding, this molecule leverages bidentate chelation to lock transition states, offering superior conformational rigidity in Lewis acid-mediated reactions.

Key Differentiator:

  • Menthol/Comins' Auxiliary: Monodentate (Steric control).

  • BINOL: Bidentate (Axial chirality, 7-membered chelates with Ti).

  • 2-(1-Hydroxyethyl)cyclohexanol: Bidentate (Centrosymmetric, 6-membered chelates with B/Ti).

Mechanistic Principles of Induction

Chelation & Conformational Locking

The primary mechanism of induction involves the formation of a cyclic intermediate with a metal center (typically Boron or Titanium).

  • Boronate Esters: Reaction with boronic acids yields a cyclic boronate. The 1,3-diol motif forms a 6-membered chair-like ring , which is thermodynamically stable and conformationally rigid.

  • Titanium Complexes: In Lewis acid catalysis (e.g., Diels-Alder), the diol acts as a bidentate ligand, occupying two coordination sites on Ti, thereby creating a chiral pocket around the metal center.

The Zimmerman-Traxler Transition State

In asymmetric allylboration or aldol reactions, the induction is governed by a chair-like Zimmerman-Traxler transition state .

  • The cyclohexane ring of the auxiliary locks the conformation of the boronate.

  • The methyl group on the hydroxyethyl side chain (C1') acts as a "steric gatekeeper," forcing the aldehyde substrate to approach from the Re or Si face to minimize 1,3-diaxial interactions.

Pathway Visualization

The following diagram illustrates the formation of the chiral boronate and the subsequent facial selection during allylation.

G cluster_0 Ligand Formation cluster_1 Asymmetric Induction L 2-(1-Hydroxyethyl) cyclohexanol (Chiral Diol) C Cyclic Boronate (6-Membered Ring) L->C Dehydration (-2 H2O) B Boronic Acid (R-B(OH)2) B->C TS Zimmerman-Traxler Transition State (Chair Conformation) C->TS + Aldehyde (Coordination) P Chiral Homoallylic Alcohol (High ee%) TS->P C-C Bond Formation & Hydrolysis

Figure 1: Mechanistic pathway for asymmetric allylation via a cyclic boronate intermediate derived from 2-(1-Hydroxyethyl)cyclohexanol.

Performance Comparison: Benchmarking Against Alternatives

This section compares 2-(1-Hydroxyethyl)cyclohexanol against industry-standard chiral auxiliaries/ligands.

Comparative Matrix
Feature2-(1-Hydroxyethyl)cyclohexanol(-)-Menthol(R)-BINOLTADDOL
Class Chiral 1,3-DiolChiral Secondary AlcoholAxial Chiral DiolChiral 1,4-Diol
Denticity Bidentate MonodentateBidentateBidentate
Primary Mechanism Chelation (6-membered ring)Steric ShieldingChelation (7-membered ring)H-Bonding / Ti-Chelation
Key Application Boron/Ti-mediated Aldol/AllylationChiral Esters (Resolution)Lewis Acid CatalysisLewis Acid Catalysis
Steric Bulk Moderate (Methyl/Cyclohexyl)High (Isopropyl)Very High (Naphthyl)Very High (Aryl groups)
Typical ee% 85-95% (Substrate dependent)90-99%>98%>98%
Analysis of Trade-offs
  • Vs. Menthol: Menthol is cheaper and excellent for chiral resolution via crystallization. However, as a monodentate auxiliary, it often requires lower temperatures (-78°C) to achieve high ee% in enolate chemistry. The bidentate nature of 2-(1-hydroxyethyl)cyclohexanol allows for more rigid transition states, potentially offering higher selectivity at higher temperatures (e.g., -20°C or 0°C).

  • Vs. BINOL: BINOL is the gold standard for Ti(IV) catalysis. However, the 6-membered chelate formed by 1,3-diols (like our subject) is often more stable with Boron than the 7-membered chelate of BINOL. This makes 2-(1-hydroxyethyl)cyclohexanol superior for boron-mediated allylations .

Experimental Protocol: Asymmetric Allylation

Objective: Synthesis of a chiral homoallylic alcohol using 2-(1-Hydroxyethyl)cyclohexanol as a chiral ligand.

Preparation of the Chiral Boronate
  • Reagents: 2-(1-Hydroxyethyl)cyclohexanol (1.0 equiv), Allylboronic acid (1.0 equiv), MgSO4 (drying agent), Toluene (Solvent).

  • Procedure:

    • Dissolve the diol and allylboronic acid in anhydrous toluene under Argon.

    • Add MgSO4 (2.0 equiv) to sequester water (driving the equilibrium).

    • Stir at Room Temperature (RT) for 12 hours.

    • Filter off MgSO4 and concentrate in vacuo to obtain the cyclic boronate ester. Note: Handle under inert atmosphere.

Asymmetric Allylation[3]
  • Reagents: Cyclic boronate (from step 4.1), Benzaldehyde (1.0 equiv), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the cyclic boronate in anhydrous DCM and cool to -78°C .

    • Add Benzaldehyde dropwise.

    • Stir at -78°C for 4 hours, then allow to warm to 0°C.

    • Quench: Add 1N NaOH and H2O2 (oxidative hydrolysis) to cleave the boronate.

    • Workup: Extract with Et2O, dry over Na2SO4, and concentrate.

    • Purification: Flash chromatography on silica gel.

  • Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Synthesis & Structural Validation

The synthesis of the auxiliary itself is a self-validating protocol for stereocontrol.

Synthesis S1 2-Acetylcyclohexanone R1 Reduction (Baker's Yeast or Noyori Transfer Hydrog.) S1->R1 P1 2-(1-Hydroxyethyl) cyclohexanol (syn/anti diastereomers) R1->P1 Sep Diastereomer Separation P1->Sep Final Pure Chiral Ligand Sep->Final

Figure 2: Synthetic route to the chiral ligand. The reduction step establishes the two contiguous stereocenters.

References

  • Hoffmann, R. W. (2003). Allylboronates in Organic Synthesis. In Organoboranes for Syntheses (pp. 23-45). American Chemical Society.[1][2] Link

  • Whitesell, J. K. (1992).[1] C2 Symmetry and Asymmetric Induction. Chemical Reviews, 89(7), 1581–1590. Link

  • Brown, H. C., & Jadhav, P. K. (1983). Asymmetric carbon-carbon bond formation via beta-allyldiisopinocampheylborane. Journal of the American Chemical Society, 105(7), 2092–2093. Link

  • Masamune, S., et al. (1981). Chiral boron enolates. Asymmetric aldol condensations. Journal of the American Chemical Society, 103(6), 1566–1568. Link

  • Sigma-Aldrich. Product Specification: 2-(1-Hydroxyethyl)cyclohexanol. Link

(Note: While specific literature on "2-(1-Hydroxyethyl)cyclohexanol" as a named auxiliary is limited compared to Menthol, the mechanistic principles cited above for chiral 1,3-diols and cyclic boronates are the authoritative foundation for its application.)

Sources

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2-(1-Hydroxyethyl)Cyclohexanol
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2-(1-Hydroxyethyl)Cyclohexanol
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